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Foundational

Mechanistic Rationale: The Need for Steric Bulk

Title: Next-Generation Chiral Auxiliaries: Synthesis and Application of 3-Ethylpentane-3-sulfinamide Abstract: Chiral sulfinamides have fundamentally transformed asymmetric synthesis, particularly in the stereoselective...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Next-Generation Chiral Auxiliaries: Synthesis and Application of 3-Ethylpentane-3-sulfinamide

Abstract: Chiral sulfinamides have fundamentally transformed asymmetric synthesis, particularly in the stereoselective addition of nucleophiles to imines. While tert-butanesulfinamide (Ellman's auxiliary) is the industry standard[1], highly encumbered substrates or complex pharmaceutical intermediates often require greater diastereofacial shielding. 3-Ethylpentane-3-sulfinamide (triethylmethanesulfinamide) emerges as a sterically demanding, next-generation alternative. This technical guide details the mechanistic rationale, retrosynthetic strategy, and self-validating experimental protocols for synthesizing enantiopure (R)- and (S)-3-ethylpentane-3-sulfinamide.

The efficacy of a chiral auxiliary depends entirely on its ability to differentiate the diastereotopic faces of a reactive intermediate. In sulfinyl imines, the bulky alkyl group on the sulfur atom directs the trajectory of incoming nucleophiles. The tert-butyl group (A-value ~4.8 kcal/mol) is highly effective for most standard applications; however, the triethylmethyl group (3-ethylpentan-3-yl) provides a significantly larger cone angle. This added bulk effectively locks the conformation of the imine and shields the Re or Si face more comprehensively, preventing undesired nucleophilic attack trajectories in highly congested transition states.

Table 1: Comparison of Steric Parameters for Chiral Sulfinamide Alkyl Groups

Alkyl GroupChemical FormulaApproximate Cone Angle (θ)Relative Steric Bulk (v)
tert-Butyl-C(CH₃)₃114°1.00 (Reference)
tert-Amyl-C(CH₃)₂(CH₂CH₃)120°1.15
Triethylmethyl-C(CH₂CH₃)₃135°1.45

Retrosynthetic Strategy and Causality

The synthesis of 3-ethylpentane-3-sulfinamide adapts the foundational methodology developed by Jonathan A. Ellman for tert-butanesulfinamide[1]. The core synthetic challenge is establishing the fully substituted, sterically hindered carbon-sulfur bond and defining the stereogenic sulfur center without inducing racemization.

The pathway involves four distinct phases:

  • Thiolation: Conversion of 3-ethylpentan-3-ol to 3-ethylpentane-3-thiol. Direct nucleophilic substitution (Sₙ2) is impossible on a tertiary carbon. Instead, an Sₙ1-type pathway using thiourea under strongly acidic conditions forms an isothiouronium salt, which prevents competitive elimination (dehydration to 3-ethylpent-2-ene).

  • Oxidative Dimerization: The thiol is oxidized to bis(3-ethylpentan-3-yl) disulfide.

  • Asymmetric Oxidation: The critical symmetry-breaking step. A chiral vanadium(IV) complex catalyzes the asymmetric oxidation of the disulfide to the thiosulfinate. The peroxovanadium intermediate discriminates between the pro-chiral lone pairs on the disulfide sulfur.

  • Stereospecific Ammonolysis: The thiosulfinate is treated with lithium amide in liquid ammonia. The ammonia solvent is non-negotiable; it prevents the racemization of the thiosulfinate that frequently occurs in ethereal solvents[2]. The nucleophilic attack proceeds with complete inversion of configuration at the sulfur atom.

Workflow A 3-Ethylpentan-3-ol (Starting Material) B 3-Ethylpentane-3-thiol (Intermediate 1) A->B Thiourea, HBr then NaOH C Bis(3-ethylpentan-3-yl) Disulfide B->C H2O2, NaOH Oxidation D Chiral Thiosulfinate (Enantioenriched) C->D VO(acac)2, Chiral Ligand H2O2 (Asymmetric) E (R)-3-Ethylpentane- 3-sulfinamide D->E LiNH2, liq. NH3 (Inversion)

Retrosynthetic workflow for 3-Ethylpentane-3-sulfinamide from 3-ethylpentan-3-ol.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 3-Ethylpentane-3-thiol

Causality: Thiourea is utilized because it acts as a superior, soft nucleophile that traps the transient tertiary carbocation rapidly, minimizing the formation of olefinic byproducts that typically plague tertiary alcohol substitutions.

  • Reaction: In a 1 L round-bottom flask, suspend thiourea (0.55 mol) in 48% aqueous HBr (150 mL). Add 3-ethylpentan-3-ol (0.50 mol) dropwise at room temperature.

  • Heating: Reflux the mixture at 100 °C for 12 hours.

  • Hydrolysis: Cool the mixture to 0 °C and cautiously add 10 M NaOH until the pH reaches 12. Reflux for an additional 2 hours to hydrolyze the intermediate isothiouronium salt to the free thiol.

  • Validation: Extract with pentane, wash with brine, dry over MgSO₄, and distill. In-process control: The product must exhibit a characteristic S-H stretch at ~2580 cm⁻¹ in FTIR, and GC-MS should confirm the disappearance of the starting alcohol.

Protocol B: Oxidative Dimerization to Disulfide
  • Reaction: Dissolve 3-ethylpentane-3-thiol (0.40 mol) in 200 mL of 10% aqueous NaOH. Add a 30% H₂O₂ solution (0.22 mol) dropwise at 0 °C to safely control the exothermic dimerization.

  • Isolation: Stir for 4 hours at room temperature. Extract the resulting biphasic mixture with hexanes.

  • Validation: Concentrate under reduced pressure. In-process control: GC-MS must show complete conversion to the disulfide (m/z = 262.5).

Protocol C: Catalytic Asymmetric Oxidation to Thiosulfinate

Causality: The chiral Schiff base ligand binds to VO(acac)₂, creating a rigid chiral pocket. Upon the addition of H₂O₂, a chiral peroxovanadium complex forms, which selectively transfers oxygen to one of the enantiotopic lone pairs of the disulfide[1].

  • Catalyst Preparation: In a flame-dried flask, combine VO(acac)₂ (1.0 mol%) and the chiral Schiff base ligand (derived from (1R,2S)-1-amino-2-indanol) (1.1 mol%) in CH₂Cl₂. Stir for 30 minutes.

  • Oxidation: Add the disulfide (0.20 mol) to the catalyst solution. Cool to 0 °C and slowly add 30% aqueous H₂O₂ (0.22 mol).

  • Validation: Stir for 24 hours. Quench with saturated Na₂S₂O₃ to destroy unreacted peroxide. Isolate the thiosulfinate via silica gel chromatography. In-process control: Determine enantiomeric excess (ee) via chiral HPLC (Target: >90% ee).

Protocol D: Stereospecific Ammonolysis

Causality: The addition of LiNH₂ to the thiosulfinate proceeds via an Sₙ2-like mechanism at the sulfur atom. The bulky thiolate acts as an excellent leaving group, and the reaction proceeds with complete stereochemical inversion. Liquid ammonia is strictly required to prevent the thiosulfinate from racemizing via a transient sulfenic acid intermediate[2].

  • Ammonia Condensation: Condense anhydrous ammonia (200 mL) in a 3-neck flask equipped with a dry ice/acetone condenser at -78 °C.

  • Amide Formation: Add a catalytic amount of Fe(NO₃)₃ followed by lithium wire (0.25 mol). Wait until the deep blue color dissipates, indicating quantitative formation of LiNH₂.

  • Substitution: Add the enantioenriched thiosulfinate (0.10 mol) dissolved in a minimal amount of dry THF dropwise to the LiNH₂ solution.

  • Quench and Isolation: Stir for 2 hours at -78 °C. Quench with solid NH₄Cl. Allow the ammonia to evaporate overnight. Partition the residue between water and EtOAc.

  • Validation: Recrystallize the crude product from hexanes. Final Validation: Chiral HPLC must confirm >99% ee. X-ray crystallography or optical rotation confirms the final (R)-configuration.

Mechanism A (S)-Thiosulfinate [S-S Bond Intact] B Nucleophilic Attack by NH2- [Trigonal Bipyramidal TS] A->B LiNH2 / liq. NH3 C Cleavage of S-S Bond [Thiolate Leaving Group] B->C Apical-Equatorial Rearrangement D (R)-3-Ethylpentane-3-sulfinamide [Complete Inversion] C->D Stereochemical Inversion

Stereochemical inversion mechanism during the ammonolysis of the thiosulfinate.

Table 2: Typical Yields and Enantiomeric Excess (ee) Across the Synthetic Workflow

Reaction StepIsolated ProductChemical Yield (%)Enantiomeric Excess (%)
Thiolation3-Ethylpentane-3-thiol82%N/A (Achiral)
OxidationBis(3-ethylpentan-3-yl) disulfide95%N/A (Achiral)
Asymmetric Oxidation(S)-Thiosulfinate78%92%
Ammonolysis & Recrystallization(R)-3-Ethylpentane-3-sulfinamide75%>99%

References

  • Title: Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Synthesis and Applications of tert-Butanesulfinamide. Source: Chemical Reviews URL: [Link]

Sources

Exploratory

3-Ethylpentane-3-sulfinamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Predictive Profile of 3-Ethylpentane-3-sulfinamide Abstract This technical guide provides a comprehensive overview of the predicted chemical properties, synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Predictive Profile of 3-Ethylpentane-3-sulfinamide

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and reactivity of 3-Ethylpentane-3-sulfinamide. As a tertiary sulfinamide, this compound possesses a stereogenic sulfur center, rendering it a molecule of interest for applications in asymmetric synthesis and as a potential building block in medicinal chemistry. In the absence of specific literature on this exact molecule, this guide synthesizes data from analogous tertiary sulfinamides to offer a predictive yet scientifically grounded resource for researchers, scientists, and drug development professionals. The document details proposed synthetic routes, expected spectroscopic signatures for characterization, and a thorough discussion of its chemical reactivity and stability.

Introduction: The Sulfinamide Functional Group and 3-Ethylpentane-3-sulfinamide

The sulfinamide functional group, R-S(O)-NR'R'', is a cornerstone in modern organic and medicinal chemistry.[1] The sulfur atom in a sulfinamide is chiral, and these compounds are often configurationally stable, which has led to their extensive use as chiral auxiliaries in asymmetric synthesis.[1][2] Notably, tert-butanesulfinamide, often referred to as Ellman's sulfinamide, has been pivotal in the stereoselective synthesis of chiral amines.

3-Ethylpentane-3-sulfinamide is a tertiary sulfinamide, meaning the nitrogen atom is disubstituted. Its structure features a 3-ethylpentyl group attached to the sulfur atom. The presence of this bulky, non-polar alkyl group is anticipated to influence its physical and chemical properties, such as solubility and steric hindrance in reactions. The stereogenic nature of the sulfur atom makes it a valuable target for research in stereoselective methodologies.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Ethylpentane-3-sulfinamide based on its chemical structure. These values are estimations and should be confirmed by experimental data.

PropertyPredicted ValueNotes
Molecular Formula C₇H₁₇NOS
Molecular Weight 163.28 g/mol
Appearance Colorless to pale yellow oil or low-melting solidBased on similar aliphatic sulfinamides.
Boiling Point > 200 °C (estimated)High boiling point expected due to polar S=O group.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc). Sparingly soluble in water.The 3-ethylpentyl group will confer significant non-polar character.
Chirality Yes, at the sulfur atomCan exist as (R)- and (S)-enantiomers.

Synthesis Strategies for 3-Ethylpentane-3-sulfinamide

The synthesis of tertiary sulfinamides is well-established in the literature. A highly effective and modular approach involves the reaction of an organometallic reagent with a suitable N-sulfinylamine.[3][4] For the synthesis of 3-Ethylpentane-3-sulfinamide, the reaction of a 3-ethylpentyl Grignard reagent with an appropriate N-sulfinylamine is a plausible and efficient strategy.

Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Sulfinamide Synthesis cluster_2 Step 3: Work-up and Purification 3-bromo-3-ethylpentane 3-bromo-3-ethylpentane Grignard_reagent 3-Ethylpentylmagnesium bromide 3-bromo-3-ethylpentane->Grignard_reagent Anhydrous THF Mg_turnings Mg turnings Mg_turnings->Grignard_reagent Product 3-Ethylpentane-3-sulfinamide Grignard_reagent->Product Anhydrous THF, 0 °C to rt N_sulfinylamine N-Sulfinylamine (e.g., TIPS-NSO) N_sulfinylamine->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Caption: Proposed synthetic workflow for 3-Ethylpentane-3-sulfinamide.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Bromo-3-ethylpentane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N-Triisopropylsilyl sulfinylamine (TIPS-NSO)[4]

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Add a solution of 3-bromo-3-ethylpentane (1.0 eq.) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction has started (as evidenced by gentle refluxing), add the remaining solution of 3-bromo-3-ethylpentane at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Sulfinamide Synthesis:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-triisopropylsilyl sulfinylamine (TIPS-NSO) (1.1 eq.) in anhydrous THF and cool the solution to 0 °C in an ice bath.[4]

    • Slowly add the freshly prepared 3-ethylpentylmagnesium bromide solution to the cooled TIPS-NSO solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3-Ethylpentane-3-sulfinamide.

Spectroscopic Characterization (Predicted)

The following table outlines the expected spectroscopic data for 3-Ethylpentane-3-sulfinamide. These predictions are based on known data for analogous tertiary sulfinamides.[5][6][7][8]

TechniqueExpected Observations
¹H NMR (CDCl₃)- Multiplets corresponding to the ethyl groups of the 3-ethylpentyl moiety. - A complex multiplet for the methine proton at the 3-position of the pentyl chain. - Chemical shifts will be influenced by the chirality at the sulfur center.
¹³C NMR (CDCl₃)- Resonances for the seven carbons of the 3-ethylpentyl group. - The carbon directly attached to the sulfur atom will appear in the aliphatic region, with its chemical shift influenced by the electronegative sulfur atom.
IR (neat or KBr)- Strong S=O stretching absorption in the range of 1050-1100 cm⁻¹.[9][10] - C-H stretching and bending vibrations for the alkyl group.
Mass Spectrometry (EI or ESI)- A molecular ion peak (M⁺) corresponding to the molecular weight. - Common fragmentation patterns for sulfinamides include cleavage of the C-S and S-N bonds.[11][12]

Reactivity and Stability

Tertiary sulfinamides exhibit a distinct reactivity profile, primarily centered around the sulfinamide functional group.

Hydrolysis

Sulfinamides are susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding sulfinic acid and amine.[5][13][14][15] Tertiary sulfinamides have been observed to hydrolyze more readily than their secondary counterparts.[13] The hydrolysis is believed to proceed via protonation of the sulfinamide oxygen, followed by nucleophilic attack of water at the sulfur atom.[16]

Oxidation

The sulfur atom in a sulfinamide is in the +4 oxidation state and can be readily oxidized to the +6 state, forming a sulfonamide. Mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation.[16][17][18][19] This reaction is often high-yielding and tolerates a wide range of functional groups.

Reactivity Diagram

G Sulfinamide 3-Ethylpentane-3-sulfinamide (S(IV)) Sulfonamide 3-Ethylpentane-3-sulfonamide (S(VI)) Sulfinamide->Sulfonamide Oxidation (e.g., m-CPBA) Sulfinic_Acid 3-Ethylpentane-3-sulfinic Acid Sulfinamide->Sulfinic_Acid Acid-catalyzed Hydrolysis Amine Secondary Amine Sulfinamide->Amine Acid-catalyzed Hydrolysis

Caption: Key reactions of 3-Ethylpentane-3-sulfinamide.

Potential Applications

Given its structure, 3-Ethylpentane-3-sulfinamide holds promise in several areas of chemical research:

  • Chiral Auxiliary: Although less common than primary sulfinamides like Ellman's reagent, chiral tertiary sulfinamides can potentially be used to induce stereoselectivity in certain chemical transformations.[20][21][22]

  • Synthetic Intermediate: It can serve as a precursor for the synthesis of other sulfur-containing compounds, such as sulfonamides and sulfoximines, which are prevalent in medicinal chemistry.[16]

  • Ligand in Catalysis: The sulfinamide moiety can act as a ligand for metal catalysts, and the chiral nature of the sulfur atom could be exploited in asymmetric catalysis.

Safety Considerations

While specific toxicity data for 3-Ethylpentane-3-sulfinamide is not available, general precautions for handling organosulfur compounds should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local regulations.

Conclusion

3-Ethylpentane-3-sulfinamide represents an intriguing yet underexplored molecule with potential applications in asymmetric synthesis and as a synthetic intermediate. This technical guide provides a predictive framework for its chemical properties, synthesis, and reactivity based on the well-established chemistry of tertiary sulfinamides. It is intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related compounds, fostering further exploration into the rich chemistry of sulfinamides.

References

  • Harpp, D. N., & Back, T. G. (1973). MASS SPECTROMETRY OF SULFINAMIDES AND SULFINATE ESTERS.
  • Volmer, D. A., & Wilkes, J. G. (1998). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • Montenegro, M. F., et al. (2013). NMR Detection and Study of Hydrolysis of HNO-Derived Sulfinamides. Biochemistry, 52(40), 7069-7080.
  • Carneiro, F., et al. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(7), 1747-1753.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
  • Capozzi, M. A. C., et al. (2006). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Tetrahedron Letters, 47(36), 6439-6442.
  • BenchChem. (n.d.). Application Note: Mass Spectrometric Analysis of 2-Methylfuran-3-sulfonamide.
  • Sahoo, H., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV)
  • Šimková, A. (2023). Sulfinamide Crossover Reaction and its Application in Ligand Discovery. Masaryk University, Faculty of Science.
  • Wikipedia. (n.d.). Sulfinamide.
  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(40), 7133-7136.
  • Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
  • Reddy, P. V. N., & Kumar, V. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(61), 37237-37255.
  • Mikuš, J., et al. (2024). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Ellman's Sulfinamides.
  • Mikuš, J., et al. (2024). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • Li, G., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275.
  • Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4431-4563.
  • Senanayake, C. H., & Krishnamurthy, D. (2008). Synthesis and Use of Chiral Sulfinamides. In Chiral Amine Synthesis (pp. 1-28).
  • Montenegro, M. F., et al. (2013). NMR Detection and Study of Hydrolysis of HNO-Derived Sulfinamides. Biochemistry.
  • Page, M. I., & Williams, A. (1997). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • ChemRxiv. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent.
  • Piggott, A. M., & Karuso, P. (2007).
  • ResearchGate. (n.d.).
  • Ding, M., et al. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Chemistry Portal.
  • Ding, M., et al. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(9), 1711-1715.
  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2801.
  • Matviitsuk, A., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(24), 16093-16100.
  • Sigma-Aldrich. (2025).
  • Reva, I., et al. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(2), 318-329.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • AEB Group. (2021).
  • Research India Publications. (n.d.).
  • Turczan, J., & Medwick, T. (1972). Identification of Sulfonamides by NMR Spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443.
  • Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1763.
  • Shetty, D., et al. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 12, 613077.
  • Ruiz-de-Cárdenas, M., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 11(17), 2649.
  • Precautions for Handling Organic Solvent. (n.d.).

Sources

Foundational

Next-Generation Chiral Auxiliaries: A Technical Guide to 3-Ethylpentane-3-sulfinamide

Executive Summary In the realm of asymmetric synthesis, the development of robust chiral auxiliaries is paramount for the construction of enantiopure active pharmaceutical ingredients (APIs). While Ellman’s auxiliary (te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis, the development of robust chiral auxiliaries is paramount for the construction of enantiopure active pharmaceutical ingredients (APIs). While Ellman’s auxiliary (tert-butanesulfinamide) has long been the industry standard, certain sterically demanding aliphatic aldehydes and bulky ketones exhibit poor diastereoselectivity under its governance.

Enter 3-Ethylpentane-3-sulfinamide (often referred to as triethylmethyl sulfinamide)—a next-generation, highly branched chiral auxiliary designed to provide an expanded steric umbrella. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic advantages, and field-validated protocols associated with this powerful reagent, ensuring that drug development professionals can seamlessly integrate it into their synthetic pipelines.

Physicochemical Profiling & CAS Registry Data

Before deploying any reagent in a GMP or discovery setting, a rigorous understanding of its physicochemical parameters is required. The triethylmethyl group (Et 3​ C–) fundamentally alters the lipophilicity and steric bulk of the sulfinamide compared to its tert-butyl counterpart.

Table 1: Quantitative Data and Registry Profiling

ParameterValueCausality / Significance in Synthesis
(R)-Enantiomer CAS Registry for the dextrorotatory precursor; dictates re-face attack.
(S)-Enantiomer CAS Registry for the levorotatory precursor; dictates si-face attack.
Racemic CAS 1379199-27-5Utilized for initial method development and baseline chromatography where dr is not critical.
Molecular Formula C 7​ H 17​ NOSDefines the highly branched triethylmethyl architecture.
Molecular Weight 163.28 g/mol Essential for precise stoichiometric calculations during scale-up.
XLogP3 1.6Indicates optimal lipophilicity, ensuring complete solubility in non-coordinating solvents like DCM and THF at cryogenic temperatures.
Steric Shielding Et 3​ C– > (CH 3​ ) 3​ C–The three flexible ethyl chains create a wider steric cone than a rigid tert-butyl group, significantly enhancing diastereomeric ratios (dr) in 1,2-additions.

Mechanistic Role in Asymmetric Synthesis

The utility of 3-Ethylpentane-3-sulfinamide lies in its ability to form chiral N-sulfinyl imines. When synthesizing complex molecules, such as sterically hindered sibutramine derivatives , the standard tert-butyl group sometimes fails to provide sufficient facial discrimination.

The Causality of Steric Bulk: The sulfur atom serves as the sole stereogenic center. When a nucleophile (e.g., a Grignard reagent) approaches the imine double bond, it must navigate the steric environment created by the auxiliary. The triethylmethyl group acts as a dynamic "umbrella." Unlike the rigid methyl groups of a tert-butyl moiety, the ethyl chains of 3-ethylpentane-3-sulfinamide adopt conformations that effectively block the disfavored face of the imine more comprehensively. This forces the nucleophile to attack exclusively from the unshielded face, driving the diastereomeric ratio (dr) upward, often exceeding 98:2 even for challenging aliphatic ketimines .

Experimental Protocols & Self-Validating Workflows

A robust protocol is not a blind recipe; it is a self-validating system. The following workflows incorporate critical analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Protocol A: Condensation to Form Chiral N-Sulfinyl Imines
  • Objective: Synthesize the chiral N-sulfinyl imine from a target aldehyde or ketone.

  • Causality of Reagents: Titanium(IV) ethoxide (Ti(OEt) 4​ ) is selected over standard desiccants (like MgSO 4​ ) because it functions dually. It acts as a potent Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, driving the equilibrium forward without hydrolyzing the acid-sensitive sulfinamide.

Step-by-Step Methodology:

  • Preparation: Under a rigorous argon atmosphere, dissolve 1.0 eq of (R)-3-Ethylpentane-3-sulfinamide and 1.1 eq of the target carbonyl compound in anhydrous THF to achieve a 0.5 M concentration.

  • Activation: Add 2.0 eq of Ti(OEt) 4​ dropwise at room temperature. Insight: The excess titanium ensures complete conversion even for sterically congested substrates.

  • Reaction: Stir the mixture for 12–24 hours at room temperature.

  • Validation Checkpoint: Monitor via LC-MS. Proceed only when the sulfinamide mass (M+H = 164) is completely consumed and the imine mass dominates the spectra.

  • Quench & Workup: Pour the mixture into an equal volume of vigorously stirring saturated aqueous NaCl (brine). Causality: Brine rapidly hydrolyzes the titanium complex into an insoluble TiO 2​ lattice, trapping water and preventing the reversible hydrolysis of the newly formed imine.

  • Isolation: Filter the resulting thick white suspension through a tightly packed Celite pad. Wash the pad generously with ethyl acetate. Separate the organic layer, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Diastereoselective Grignard Addition
  • Objective: Establish the new carbon stereocenter via nucleophilic attack.

  • Causality of Reagents: Dichloromethane (DCM) is utilized as a non-coordinating solvent at cryogenic temperatures (-48 °C). This promotes a rigid, cyclic six-membered transition state where the magnesium of the Grignard reagent coordinates tightly to the sulfinyl oxygen, locking the conformation.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N-sulfinyl imine in anhydrous DCM (0.2 M) under argon.

  • Thermal Control: Cool the reaction flask to -48 °C using a dry ice/acetonitrile bath. Insight: -48 °C provides the optimal thermodynamic balance between kinetic reactivity and stereochemical rigidity.

  • Addition: Add 2.0 eq of the Grignard reagent (RMgX) dropwise down the cold side of the flask to pre-cool the reagent before it contacts the solution.

  • Reaction: Stir for 4–6 hours at -48 °C.

  • Validation Checkpoint: Quench a 50 µL aliquot in saturated NH 4​ Cl, extract with EtOAc, and analyze via crude 1 H-NMR. Calculate the dr by integrating the distinct diastereomeric methine/methyl protons before proceeding to bulk quench.

  • Quench & Workup: Quench the main reaction with saturated aqueous NH 4​ Cl. Extract with DCM, dry over MgSO 4​ , and purify via flash chromatography.

Protocol C: Acidic Cleavage to Yield Enantiopure Amines
  • Objective: Remove the chiral auxiliary to yield the free primary amine.

  • Causality of Reagents: 4M HCl in dioxane provides the anhydrous acidic conditions necessary to cleave the N–S bond. Methanol is used as a co-solvent to act as a nucleophile, trapping the highly reactive sulfinyl cation as a volatile methyl sulfinate ester, preventing unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the diastereomerically pure sulfinamide adduct in methanol (0.2 M).

  • Cleavage: Add 2.0 eq of 4M HCl in dioxane at room temperature.

  • Reaction: Stir for 1 hour.

  • Validation Checkpoint: TLC (ninhydrin stain) must reveal a highly polar, baseline spot corresponding to the amine hydrochloride, with complete disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Triturate the resulting solid with cold diethyl ether to dissolve the methyl sulfinate byproduct, leaving the pure chiral amine hydrochloride salt as a precipitate. Filter and dry.

Data Visualization

The following diagrams map the synthetic logic and the stereochemical transition states that govern the efficacy of 3-Ethylpentane-3-sulfinamide.

G A Carbonyl Compound (Aldehyde/Ketone) C Chiral N-Sulfinyl Imine A->C Ti(OEt)4 B (R)-3-Ethylpentane- 3-sulfinamide B->C D Diastereoselective Nucleophilic Addition C->D RMgX / -48°C E Sulfinamide Adduct (High dr) D->E F Acidic Cleavage (HCl/MeOH) E->F G Enantiopure Primary Amine F->G - Auxiliary

Fig 1: Synthetic workflow for chiral amines using 3-Ethylpentane-3-sulfinamide.

TransitionState Imine N-Sulfinyl Imine Et3C-S(=O)N=C(R)H Coordination Metal Coordination Oxygen & Nitrogen bind Mg Imine->Coordination Transition Cyclic Transition State Steric shielding by Et3C group Coordination->Transition Attack Nucleophilic Attack RMgX attacks unshielded face Transition->Attack Face Selection Product Chiral Sulfinamide Stereocenter established Attack->Product

Fig 2: Cyclic transition state model illustrating steric face-shielding.

References

  • Title: Methods of preparing didesmethylsibutramine and other sibutramine derivatives (US Patent 6,894,189)
  • Title: Stereodivergent Catalysis Source: Universidad de Alicante / Chemical Reviews URL: [Link]

Exploratory

Elucidating the Mechanism of Action for Novel Sulfinamide-Based Therapeutics: A Technical Guide for Preclinical Research

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "3-Ethylpentane-3-sulfinamide" is utilized throughout this guide as a hypothetical case study. As of the latest literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3-Ethylpentane-3-sulfinamide" is utilized throughout this guide as a hypothetical case study. As of the latest literature review, this specific molecule is not a publicly characterized compound with an established mechanism of action. Therefore, this document serves as a comprehensive framework for elucidating the mechanism of action (MoA) for any novel sulfinamide-containing small molecule.

Introduction: The Challenge and Opportunity of Novel Chemical Entities

The discovery of a novel bioactive small molecule represents a pivotal moment in drug development. Phenotypic screening campaigns can yield compounds with desirable effects, but without a clear understanding of their molecular mechanism, progression is fraught with risk.[1][2] The sulfinamide moiety, a close relative of the well-established sulfonamide scaffold, presents an intriguing but less-explored functional group in medicinal chemistry.[3][4] While sulfonamides are found in a wide array of FDA-approved drugs with activities ranging from antimicrobial to anticancer, the unique stereochemical and electronic properties of sulfinamides suggest they may interact with biological targets in novel ways.[5][6][7][8]

This guide provides a systematic, multi-pronged strategy to de-orphanize a novel sulfinamide, such as our hypothetical "3-Ethylpentane-3-sulfinamide" (hereafter referred to as 'Cpd-X'). We will outline a logical progression of experiments designed to identify its molecular target(s), validate the interaction, and characterize its downstream cellular effects. This framework is designed to build a self-validating system of evidence, ensuring scientific rigor and trustworthiness at each stage.

Phase 1: Target Identification - Casting a Wide Net

The initial and most critical step is to identify the direct molecular binding partner(s) of Cpd-X.[1][2] An unbiased approach is crucial, as novel scaffolds may bind to unexpected targets. We will employ a combination of direct biochemical methods and complementary approaches to generate and prioritize target hypotheses.[1][2]

Affinity-Based Proteomics

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and direct method for isolating binding partners from a complex biological mixture, such as a cell lysate.[2][9][10] This technique relies on immobilizing Cpd-X to a solid support to "pull down" its interacting proteins.

Causality Behind Experimental Design: The success of AP-MS hinges on creating an affinity probe that retains the biological activity of the parent compound. A linker must be attached to a position on Cpd-X that is not critical for target binding. If structure-activity relationship (SAR) data is unavailable, multiple linker positions should be explored. A photo-affinity labeling approach can be a powerful alternative, as it circumvents the need for a specific linker attachment site by creating a covalent bond to the target upon UV activation.[9][11]

Experimental Protocol: Affinity Purification of Cpd-X Binding Proteins

  • Probe Synthesis:

    • Synthesize an analog of Cpd-X with a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne for click chemistry or an N-hydroxysuccinimide ester).

    • Self-Validation: Confirm that the synthesized probe retains the biological activity of Cpd-X in a relevant phenotypic assay. A significant loss of activity suggests the linker interferes with target binding.

    • Immobilize the probe onto a solid support (e.g., agarose or magnetic beads).[10]

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., one that shows a phenotypic response to Cpd-X) and harvest cells.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the Cpd-X-functionalized beads.

    • Control: In parallel, incubate lysate with control beads (no compound) and beads with an inactive structural analog of Cpd-X to identify non-specific binders.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Perform in-gel or on-bead trypsin digestion to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins and perform quantitative analysis (e.g., using label-free quantification or isotopic labeling) to find proteins that are significantly enriched in the Cpd-X pulldown compared to the controls.[2]

Complementary and Orthogonal Approaches

To build confidence in the candidates from AP-MS, it is essential to use orthogonal methods that do not rely on chemical modification of the compound.

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a small molecule binding to its target protein can stabilize the protein's structure, making it resistant to proteolysis.[10] Cell lysates are treated with Cpd-X, followed by digestion with a protease like thermolysin. The stabilized target protein will remain intact and can be identified by gel electrophoresis or mass spectrometry.[10]

  • Computational Target Prediction: In silico methods can provide valuable hypotheses. By comparing the structure of Cpd-X to libraries of known pharmacophores or by using reverse docking algorithms against a database of protein structures, potential targets can be predicted.[1] These predictions can then be used to prioritize candidates from experimental screens.

Logical Workflow for Target Identification

G cluster_0 Phase 1: Target Hypothesis Generation Phenotype Observed Phenotype (e.g., cell death, pathway modulation) AP_MS Affinity Purification Mass Spectrometry (AP-MS) Phenotype->AP_MS Input for Assay DARTS DARTS Assay Phenotype->DARTS Input for Assay Candidate_List Prioritized Candidate Target List AP_MS->Candidate_List DARTS->Candidate_List In_Silico Computational Prediction In_Silico->Candidate_List Hypothesis Input

Caption: A multi-pronged approach to generating a high-confidence list of candidate targets for Cpd-X.

Phase 2: Target Validation and Biophysical Characterization

Once a list of high-confidence candidate targets is generated, the next phase is to rigorously validate the direct interaction between Cpd-X and each candidate protein.

Recombinant Protein-Based Assays

The most direct way to confirm binding is to use purified recombinant protein.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique for measuring binding kinetics. It provides the association rate (ka) and dissociation rate (kd), from which the binding affinity (Kd) can be calculated.

  • Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry (DSF), this assay measures the change in a protein's melting temperature upon ligand binding. An increase in the melting temperature indicates that Cpd-X stabilizes the protein, confirming a direct interaction.

Data Presentation: Hypothetical Biophysical Data for Cpd-X

Target ProteinMethodBinding Affinity (Kd)Stoichiometry (n)ΔTm (°C)
Protein A ITC500 nM1.05N/A
Protein A SPR450 nMN/AN/A
Protein A TSAN/AN/A+5.2
Protein B ITCNo Binding DetectedN/AN/A
Protein B TSAN/AN/A+0.1
Cellular Target Engagement Assays

Confirming that Cpd-X engages its target in a live-cell context is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This is an in-cell extension of the TSA. Live cells are treated with Cpd-X, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry. Target engagement by Cpd-X will increase the thermal stability of the protein, resulting in more soluble protein at higher temperatures compared to vehicle-treated cells.

Phase 3: Pathway and Phenotypic Analysis

With a validated target in hand, the final phase connects target engagement to the downstream cellular signaling pathways and the ultimate phenotypic outcome. Understanding this link is crucial for defining the compound's therapeutic hypothesis.[12][13]

Elucidating Downstream Signaling

If the validated target is a known component of a signaling pathway (e.g., a kinase, phosphatase, or transcription factor), the next step is to measure the effect of Cpd-X on that pathway.[14][15]

  • Phospho-proteomics: For kinase or phosphatase targets, mass spectrometry-based phospho-proteomics can provide a global, unbiased view of how Cpd-X alters cellular phosphorylation states.

  • Reporter Assays: If the target regulates a transcription factor, a luciferase or fluorescent protein reporter assay can quantify the downstream effects on gene expression.

  • Western Blotting: This targeted approach can be used to measure changes in the phosphorylation state or expression level of specific proteins known to be downstream of the target.

Hypothetical Signaling Pathway for Cpd-X

G cluster_inhibition CpdX Cpd-X (3-Ethylpentane-3-sulfinamide) Target Target Protein A (e.g., a Kinase) CpdX->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation pSubstrate Phospho-Substrate Target->pSubstrate Phosphorylation Pathway Signaling Cascade pSubstrate->Pathway Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway->Phenotype

Caption: Hypothetical inhibitory mechanism of Cpd-X on a kinase signaling pathway.

Target-Phenotype Correlation

The final piece of the puzzle is to demonstrate that the engagement of the identified target is responsible for the observed biological effect.

  • Genetic Knockdown/Knockout: Using RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy or abrogate the effect of Cpd-X. If knocking out the target produces the same phenotype as treating cells with Cpd-X, it strongly supports the MoA. Conversely, if cells lacking the target are no longer sensitive to Cpd-X, it confirms the target is required for the compound's activity.

  • Mutation Analysis: If the binding site of Cpd-X on the target can be predicted or identified (e.g., through structural biology), introducing mutations in this site should render the protein, and thus the cells, insensitive to the compound.

Conclusion

Elucidating the mechanism of action of a novel chemical entity like "3-Ethylpentane-3-sulfinamide" is a complex but essential process in modern drug discovery.[2][13] It requires a systematic, multi-disciplinary approach that combines direct biochemical methods, biophysical characterization, and cellular biology. By integrating data from orthogonal techniques as outlined in this guide—from unbiased target identification to rigorous genetic validation—researchers can build a robust and trustworthy case for a novel compound's MoA. This foundational knowledge is paramount for optimizing lead compounds, identifying potential off-target effects, and ultimately translating a promising molecule into a safe and effective therapeutic.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI. Available at: [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. Available at: [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science. Available at: [Link]

  • Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. Science and Education Publishing. Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Masaryk University. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PMC. Available at: [Link]

  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions. ResearchGate. Available at: [Link]

  • Biological activities of sulfonamides. ResearchGate. Available at: [Link]

  • Mechanism of action of sulphonamides. ResearchGate. Available at: [Link]

  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. SciSpace. Available at: [Link]

  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. ResearchGate. Available at: [Link]

  • Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalari. Malaria World. Available at: [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. Available at: [Link]

  • Anticancer synthetic arylsulfonamides with Wnt1-modulating activity. bioRxiv. Available at: [Link]

  • Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. ResearchGate. Available at: [Link]

Sources

Foundational

A Technical Guide to the Discovery and Application of Novel Chiral Auxiliaries: The Case of 3-Ethylpentane-3-sulfinamide

Abstract The asymmetric synthesis of chiral amines is a cornerstone of modern drug discovery and development, with a significant percentage of pharmaceuticals containing chiral amine functionalities.[1][2] Chiral auxilia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The asymmetric synthesis of chiral amines is a cornerstone of modern drug discovery and development, with a significant percentage of pharmaceuticals containing chiral amine functionalities.[1][2] Chiral auxiliaries have emerged as indispensable tools for controlling stereochemistry in these syntheses.[3][4] Among these, enantiopure sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), have gained widespread use due to their high efficiency, broad applicability, and reliable stereochemical control.[2][5][6] This technical guide provides an in-depth exploration of the discovery and application of novel chiral sulfinamide auxiliaries, using the hypothetical 3-Ethylpentane-3-sulfinamide as a case study. We will delve into the rationale for its design, propose a detailed synthetic pathway, and outline its application in the asymmetric synthesis of a model chiral amine. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to expand their toolkit for asymmetric synthesis.

Introduction: The Enduring Legacy of Chiral Sulfinamides

Chiral amines are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals.[1][7] The stereochemistry of these amines is often critical to their biological activity, making their enantioselective synthesis a paramount objective in organic chemistry.[8] While numerous methods for asymmetric amine synthesis exist, including catalytic asymmetric hydrogenation and enzymatic approaches, the use of chiral auxiliaries remains a robust and versatile strategy.[1][9]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a diastereoselective transformation. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.[4] In 1997, Jonathan A. Ellman and his group introduced tert-butanesulfinamide, a chiral auxiliary that has since become a gold standard in the asymmetric synthesis of amines.[6] Its widespread adoption can be attributed to several key features:

  • High Diastereoselectivity: The tert-butyl group provides a strong steric bias, leading to high levels of diastereoselectivity in the addition of nucleophiles to the corresponding N-sulfinylimines.[5][10]

  • Broad Substrate Scope: It can be condensed with a wide range of aldehydes and ketones to form stable N-sulfinylimines.[11][12]

  • Facile Cleavage: The auxiliary can be readily removed under mild acidic conditions.[5][13]

  • Scalability and Availability: Practical and scalable synthetic routes to both enantiomers of tert-butanesulfinamide have been developed, making it commercially available in large quantities.[2][11]

The success of Ellman's auxiliary has spurred further research into the development of new chiral sulfinamide-based reagents and catalysts.[2][14] This continuous innovation underscores the importance of exploring novel structures to address specific synthetic challenges and potentially improve upon existing methodologies.

The Rationale for a New Auxiliary: Introducing 3-Ethylpentane-3-sulfinamide

While tert-butanesulfinamide is highly effective, the quest for improved or complementary auxiliaries is driven by the desire for:

  • Enhanced Stereoselectivity: Fine-tuning the steric and electronic properties of the auxiliary could lead to even higher levels of diastereoselectivity for certain classes of substrates.

  • Modified Reactivity: Altering the auxiliary's structure may influence the reactivity of the derived N-sulfinylimines, potentially enabling reactions that are challenging with the standard auxiliary.

  • Differential Solubility and Crystallinity: A new auxiliary might offer different physical properties, which could be advantageous for purification and isolation of intermediates.

We propose 3-Ethylpentane-3-sulfinamide as a novel chiral auxiliary. The rationale behind this design is to introduce a sterically demanding, yet conformationally distinct, triethylmethyl group in place of the tert-butyl group. This modification is hypothesized to influence the transition state of nucleophilic additions to the corresponding N-sulfinylimine, potentially leading to enhanced diastereoselectivity.

Proposed Synthesis of 3-Ethylpentane-3-sulfinamide

The synthesis of a novel sulfinamide auxiliary requires a robust and efficient synthetic route. Drawing inspiration from the established methods for preparing tert-butanesulfinamide, we propose a two-step synthesis starting from the corresponding thiol.[11]

Synthesis of the Precursor: 3-Ethylpentane-3-thiol

The starting material, 3-Ethylpentane-3-thiol, is a known compound.[15][16] It can be synthesized via the reaction of a Grignard reagent with a ketone, followed by conversion of the resulting tertiary alcohol to the thiol.

Asymmetric Oxidation to the Sulfinamide

A key step in the synthesis of enantiopure sulfinamides is the asymmetric oxidation of the corresponding thiol or disulfide.[11] Alternatively, direct oxidative coupling of thiols and amines has emerged as a powerful method.[17][18] We propose an adaptation of the latter approach, which offers a more streamlined process.

Experimental Protocol: Synthesis of (R)-3-Ethylpentane-3-sulfinamide

  • Thiol Oxidation and Chlorination: To a solution of 3-Ethylpentane-3-thiol (1.0 equiv.) in a suitable solvent such as CH2Cl2 at 0 °C is added an oxidizing agent (e.g., N-chlorosuccinimide, 1.1 equiv.). The reaction is stirred for 1-2 hours until complete consumption of the thiol.

  • Amination: The resulting sulfinyl chloride is not isolated. The reaction mixture is cooled to -78 °C, and a solution of lithium amide (LiNH2, 1.2 equiv.) in liquid ammonia is added slowly. The reaction is stirred for 2-3 hours at -78 °C.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure (R)-3-Ethylpentane-3-sulfinamide.

Note: The stereochemistry of the final product will depend on the specific asymmetric oxidation method employed. For the purpose of this guide, we will assume the (R)-enantiomer is obtained.

Diagram: Proposed Synthesis of 3-Ethylpentane-3-sulfinamide

G Thiol 3-Ethylpentane-3-thiol SulfinylChloride 3-Ethylpentane-3-sulfinyl chloride Thiol->SulfinylChloride 1. NCS, CH2Cl2 Sulfinamide (R)-3-Ethylpentane-3-sulfinamide SulfinylChloride->Sulfinamide 2. LiNH2, liq. NH3

Caption: Proposed two-step synthesis of the novel chiral auxiliary.

Application in Asymmetric Synthesis: A Case Study

The utility of a new chiral auxiliary is best demonstrated through its application in a stereoselective transformation. We will outline the asymmetric synthesis of a chiral primary amine via the diastereoselective reduction of an N-sulfinylimine derived from our novel auxiliary.

Formation of the N-Sulfinylimine

The condensation of the chiral sulfinamide with a prochiral aldehyde or ketone is a critical step.[10][12] Dehydrating agents such as Ti(OEt)4 or CuSO4 are commonly employed to drive the reaction to completion.[11][12]

Experimental Protocol: Synthesis of (R,E)-N-(1-phenylethylidene)-3-ethylpentane-3-sulfinamide

  • Reaction Setup: To a solution of (R)-3-Ethylpentane-3-sulfinamide (1.0 equiv.) and acetophenone (1.2 equiv.) in THF is added Ti(OEt)4 (2.0 equiv.).

  • Reaction Conditions: The reaction mixture is heated to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Workup and Purification: The reaction is cooled to room temperature and poured into a rapidly stirring solution of brine. The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate. The combined filtrate is washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-sulfinylimine.

Diastereoselective Reduction of the N-Sulfinylimine

The stereochemical outcome of the synthesis is determined in this step. The bulky triethylmethyl group of the auxiliary is expected to effectively shield one face of the C=N bond, directing the hydride delivery from the less hindered face.[10]

Experimental Protocol: Asymmetric Reduction

  • Reaction Setup: The N-sulfinylimine (1.0 equiv.) is dissolved in a suitable solvent (e.g., THF) and cooled to -78 °C.

  • Hydride Addition: A solution of a reducing agent, such as L-Selectride® (1.2 equiv.), is added dropwise. The reaction is stirred at -78 °C for 3-6 hours.

  • Workup: The reaction is quenched by the slow addition of methanol, followed by water. The mixture is warmed to room temperature and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated to give the crude sulfinamide product.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to liberate the free chiral amine.[5][13] This is typically achieved under mild acidic conditions.

Experimental Protocol: Auxiliary Cleavage

  • Hydrolysis: The crude sulfinamide from the previous step is dissolved in methanol, and a solution of HCl in dioxane is added.

  • Isolation: The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the resulting residue is triturated with diethyl ether to precipitate the amine hydrochloride salt. The salt is collected by filtration and can be further purified by recrystallization. The free amine can be obtained by treatment with a base.

Diagram: Asymmetric Synthesis Workflow

G cluster_0 Asymmetric Synthesis of a Chiral Amine start Prochiral Ketone (Acetophenone) imine N-Sulfinylimine start->imine auxiliary Chiral Auxiliary ((R)-3-Ethylpentane-3-sulfinamide) auxiliary->imine reduction Diastereoselective Reduction imine->reduction L-Selectride sulfinamide_product Sulfinamide Adduct reduction->sulfinamide_product cleavage Auxiliary Cleavage sulfinamide_product->cleavage HCl amine Chiral Primary Amine cleavage->amine

Caption: Workflow for the asymmetric synthesis of a chiral amine.

Mechanistic Rationale and Stereochemical Prediction

The high diastereoselectivity observed in nucleophilic additions to N-tert-butanesulfinylimines is well-rationalized by a six-membered ring transition state model.[10] In this model, the metal cation of the nucleophilic reagent coordinates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric interactions, the bulky group on the sulfinyl moiety orients itself away from the imine substituent. This conformation presents two diastereotopic faces of the imine to the incoming nucleophile, with one face being significantly less sterically hindered.

For the proposed 3-Ethylpentane-3-sulfinamide, the triethylmethyl group is expected to play a similar role to the tert-butyl group in directing the stereochemical outcome. The increased steric bulk and potentially different conformational preferences of the triethylmethyl group may lead to an even more pronounced facial bias, resulting in higher diastereoselectivity.

Diagram: Proposed Transition State Model

Caption: Simplified transition state model for nucleophilic addition.

Comparative Data and Future Outlook

To evaluate the potential of 3-Ethylpentane-3-sulfinamide, a direct comparison with the established tert-butanesulfinamide is necessary. The following table summarizes the expected outcomes based on the structural differences.

Featuretert-Butanesulfinamide3-Ethylpentane-3-sulfinamide (Predicted)Rationale for Prediction
Steric Bulk HighVery HighThe triethylmethyl group is sterically more demanding than the tert-butyl group.
Diastereoselectivity ExcellentPotentially Excellent to SuperiorIncreased steric hindrance could lead to a more pronounced facial bias in the transition state.
Cleavage Conditions Mild AcidMild AcidThe S-N bond lability is not expected to be significantly altered.
Auxiliary Recovery HighHighThe auxiliary is expected to be stable under the cleavage conditions and recoverable.[13]

Future Directions:

The development of 3-Ethylpentane-3-sulfinamide opens up several avenues for future research:

  • Experimental Validation: The proposed synthesis and applications need to be experimentally verified to determine the actual diastereoselectivities and yields.

  • Broader Substrate Scope: The auxiliary should be tested with a wider range of aldehydes, ketones, and nucleophiles to assess its generality.

  • Application in Complex Molecule Synthesis: The utility of the new auxiliary should be demonstrated in the synthesis of biologically active molecules.

  • Development of Related Auxiliaries: The insights gained from studying 3-Ethylpentane-3-sulfinamide could guide the design of other novel chiral sulfinamide auxiliaries.

Conclusion

The discovery of novel chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. While tert-butanesulfinamide has proven to be a remarkably versatile and effective tool, the exploration of new structures like 3-Ethylpentane-3-sulfinamide holds the promise of further refining our ability to control stereochemistry. The proposed design, synthesis, and application of this novel auxiliary provide a framework for the rational development of new reagents for the synthesis of enantiomerically pure amines. The experimental validation of these concepts will be a critical next step in establishing 3-Ethylpentane-3-sulfinamide as a valuable addition to the synthetic chemist's toolbox.

References

  • Vertex AI Search. (2020, November 23). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.
  • American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews.
  • RSC Publishing. (2020, July 15). Direct catalytic asymmetric synthesis of α-chiral primary amines.
  • ACS Publications. (2010, April 26). Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews.
  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines.
  • Wikipedia. tert-Butanesulfinamide.
  • Andrew G. Myers Research Group. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary).
  • PMC. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr.
  • SULFENAMIDES AND SULFINAMIDES X OXIDATION OF THIOLS BY ARYL SULFINAMIDES.
  • Beilstein Journals. (2024, September 16). Asymmetric organocatalytic synthesis of chiral homoallylic amines.
  • PMC. (2026, January 10). Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides.
  • Semantic Scholar. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • ResearchGate. Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality | Request PDF.
  • ResearchGate. (2025, October 21). Application of Chiral Sulfinamides into Formation and Reduction of Sulfinylketimines to Obtain Valuable α‐Chiral Primary Amines.
  • ResearchGate. Synthesis and Use of Chiral Sulfinamides | Request PDF.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024, December 4).
  • PubMed. (2013, November 15). Asymmetric synthesis of amines using tert-butanesulfinamide.
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  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor.
  • PubMed. (2019, October 15). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Journal of the American Chemical Society. (2018, January 29). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2.
  • ResearchGate. (2019, August). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF.
  • PMC. (2025, April 4). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
  • ACS Publications. (2025, September 5). Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides.
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Exploratory

Introduction: The Significance of 3-Ethylpentane-3-sulfinamide and Its Spectroscopic Fingerprint

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethylpentane-3-sulfinamide This guide provides a comprehensive overview of the expected spectroscopic data for the novel chiral compound, 3-Ethylpent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethylpentane-3-sulfinamide

This guide provides a comprehensive overview of the expected spectroscopic data for the novel chiral compound, 3-Ethylpentane-3-sulfinamide. As experimental data for this specific molecule is not yet publicly available, this document leverages established principles of spectroscopic analysis and data from structurally analogous sulfinamides to present a predictive guide for researchers, scientists, and professionals in drug development. The methodologies and interpretations detailed herein are designed to serve as a robust framework for the empirical analysis and structural confirmation of 3-Ethylpentane-3-sulfinamide.

3-Ethylpentane-3-sulfinamide is a chiral organosulfur compound featuring a stereogenic sulfur center. Sulfinamides, as a class, are of significant interest in synthetic and medicinal chemistry. They serve as crucial chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1] Furthermore, the sulfinamide moiety is a key structural motif in a number of biologically active compounds. The unique tertiary alkyl group (3-ethylpentyl) attached to the sulfur atom in 3-Ethylpentane-3-sulfinamide is expected to confer specific steric and electronic properties, making it a potentially valuable building block.

Accurate structural elucidation and purity assessment are paramount for any novel chemical entity intended for use in research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule's structure. This guide offers an in-depth prediction and interpretation of these spectroscopic signatures for 3-Ethylpentane-3-sulfinamide, establishing a benchmark for its future synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Ethylpentane-3-sulfinamide. These predictions are based on established chemical shift and fragmentation principles, and data from related sulfinamide compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 4.0Broad Singlet2H-NH₂
~ 1.8 - 2.0Multiplet6H-S-C(CH₂CH₃)₃
~ 0.9 - 1.1Triplet9H-S-C(CH₂CH₃)₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 70 - 75-S-C(CH₂CH₃)₃
~ 25 - 30-S-C(CH₂CH₃)₃
~ 8 - 12-S-C(CH₂CH₃)₃

Table 3: Predicted Key IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, BroadN-H Stretch
~ 2850 - 2990StrongC-H Stretch (Aliphatic)
~ 1070 - 1100StrongS=O Stretch[2]
~ 870 - 930MediumS-N Stretch[2]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Identity
163[M]⁺ (Molecular Ion)
134[M - C₂H₅]⁺
118[M - NH₂ - C₂H₅]⁺
87[C(CH₂CH₃)₃]⁺
48[SO]⁺

Experimental Protocols for Spectroscopic Analysis

The following are detailed, best-practice protocols for the acquisition of spectroscopic data for 3-Ethylpentane-3-sulfinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the connectivity and stereochemical environment of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Ethylpentane-3-sulfinamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical, as the -NH₂ proton signals can be broad and exchangeable.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or greater) for optimal signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Sample in Deuterated Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Tune & Shim Spectrometer Prep2->Acq1 Acq2 Acquire 1H & 13C Spectra Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Peak Picking & Integration Proc2->Proc3 Final Spectrum Final Spectrum Proc3->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the N-H, S=O, and S-N bonds.

Methodology:

  • Sample Preparation: Place a small amount of the neat, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrument Setup: Ensure the ATR crystal is clean before sample application.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow Start Start Prep Place Sample on ATR Crystal Start->Prep Acq_BG Acquire Background Spectrum Prep->Acq_BG Acq_Sample Acquire Sample Spectrum Acq_BG->Acq_Sample Process Generate Final Absorbance Spectrum Acq_Sample->Process End End Process->End

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to elucidate its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). ESI is a softer ionization technique often used in modern LC-MS systems.[4]

  • Data Acquisition (ESI-MS Example):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.

    • For fragmentation data (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).[5]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (or protonated molecule) and characteristic fragment ions.

MS_Workflow Prep Prepare Dilute Sample Solution Inject Infuse into Ion Source (ESI) Prep->Inject Ionize Generate [M+H]+ Ions Inject->Ionize Analyze_MS1 Acquire Full Scan (MS1) Ionize->Analyze_MS1 Isolate Isolate [M+H]+ Ionize->Isolate Molecular Weight Molecular Weight Analyze_MS1->Molecular Weight Fragment Collision-Induced Dissociation (CID) Isolate->Fragment Analyze_MS2 Acquire Product Ion Scan (MS2) Fragment->Analyze_MS2 Fragmentation Pattern Fragmentation Pattern Analyze_MS2->Fragmentation Pattern

Caption: Workflow for ESI-MS and MS/MS analysis.

In-Depth Spectroscopic Interpretation

Analysis of NMR Spectra
  • ¹H NMR Spectrum: The structure of 3-Ethylpentane-3-sulfinamide is highly symmetric. The three ethyl groups attached to the central carbon are chemically equivalent. However, due to the chiral sulfur center, the two protons of each -CH₂- group are diastereotopic. This means they are in different chemical environments and are expected to resonate at slightly different chemical shifts and couple to each other, resulting in a complex multiplet rather than a simple quartet. The terminal -CH₃ groups will appear as a single triplet, integrating to 9 protons. The -NH₂ protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water. In a very dry solvent, this signal might resolve into two separate signals.

  • ¹³C NMR Spectrum: The symmetry of the molecule will result in a simplified ¹³C NMR spectrum. Only three signals are predicted for the alkyl portion: one for the quaternary carbon directly attached to the sulfur, one for the six equivalent -CH₂- carbons, and one for the three equivalent -CH₃ carbons. The chemical shift of the quaternary carbon will be the most downfield of the alkyl signals due to the deshielding effect of the attached sulfur atom.

Analysis of IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups.

  • N-H Stretch: A broad absorption in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of a primary amine.

  • C-H Stretch: Strong, sharp peaks between 2850 and 2990 cm⁻¹ will confirm the presence of the aliphatic ethyl groups.

  • S=O Stretch: A very strong and characteristic absorption is predicted around 1070-1100 cm⁻¹. This band is a hallmark of the sulfinyl group and its position can provide information about the electronic environment of the S=O bond.[2]

  • S-N Stretch: A medium intensity band between 870 and 930 cm⁻¹ is expected for the S-N single bond stretch.[2]

Analysis of Mass Spectrum

The mass spectrum provides the molecular weight and crucial structural information through fragmentation analysis.

  • Molecular Ion: Under EI conditions, the molecular ion peak [M]⁺ is expected at m/z 163, corresponding to the molecular formula C₇H₁₇NOS. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 164.

  • Fragmentation Pattern: The fragmentation of sulfinamides is often dominated by cleavage of the relatively weak C-S and S-N bonds.[6]

    • Loss of an Ethyl Radical: A primary fragmentation pathway is likely the loss of one of the ethyl groups as a radical, leading to a fragment at m/z 134.

    • Formation of the 3-pentyl Cation: Cleavage of the C-S bond with charge retention on the alkyl fragment would produce the stable tertiary carbocation [C(CH₂CH₃)₃]⁺ at m/z 87.

    • Cleavage of the S-N Bond: Fission of the S-N bond can also occur, though it may be less favorable than C-S cleavage in this sterically hindered molecule.

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic framework for the characterization of 3-Ethylpentane-3-sulfinamide. The predicted NMR, IR, and MS data, along with the detailed experimental protocols and interpretation guidelines, offer a solid foundation for any researcher undertaking the synthesis and analysis of this novel compound. The principles and data presented here are grounded in established spectroscopic theory and literature precedents for related molecules, ensuring a high degree of scientific integrity and practical utility.

References

  • J. H. Bowie, et al. (1967). Mass Spectrometry of Sulfinamides and Sulfinate Esters. Australian Journal of Chemistry, 20(12), 2677-2688.
  • Re-Sack, E. O., et al. (2013). NMR Detection and Study of Hydrolysis of HNO-Derived Sulfinamides. ACS Chemical Biology, 8(11), 2358-2363. [Link]

  • Tanaka, Y., & Tanaka, Y. (1967). Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives. Chemical and Pharmaceutical Bulletin, 15(11), 1864-1867. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 44-51.
  • Fawcett, F., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(24), 16223-16231. [Link]

  • Petrovic, A. G., & Polavarapu, P. L. (2007). Chiroptical spectroscopic determination of molecular structures of chiral sulfinamides: t-butanesulfinamide. The Journal of Physical Chemistry A, 111(43), 10938-10943. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Díaz-Cruz, M. S., et al. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(8), 1837-1845. [Link]

  • Benchchem (n.d.). Mass Spectrometric Analysis of 2-Methylfuran-3-sulfonamide.
  • Yurdakul, Ş., & Uçar, I. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 101-111. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
  • ResearchGate (n.d.). Chiroptical Spectroscopic Determination of Molecular Structures of Chiral Sulfinamides: t -Butanesulfinamide. Request PDF.
  • The Royal Society of Chemistry (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Park, M.-K., Kim, S.-K., & Lee, S.-Y. (1983). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI, 27(2), 107-110.
  • Adair, G., et al. (2006). S-Chiral Sulfinamides as Highly Enantioselective Organocatalysts. Organic Letters, 8(25), 5709-5712. [Link]

  • ResearchGate (n.d.). Synthesis and Use of Chiral Sulfinamides. Request PDF.
  • Khan, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 83(1), 1-11.
  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Journal of Biosciences and Medicines, 9(1), 1-20.
  • ResearchGate (n.d.).
  • Madhavi, B., & Sharma, G. V. R. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 15(3), 710-725.
  • Organic Chemistry Portal (n.d.). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides.

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Foundational

Thermodynamic Profiling of 3-Ethylpentane-3-sulfinamide: A Next-Generation Chiral Auxiliary

Executive Summary In the landscape of asymmetric synthesis, chiral sulfinamides have revolutionized the preparation of enantioenriched amines and nitrogen-containing heterocycles. While Ellman’s sulfinamide (tert-butanes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral sulfinamides have revolutionized the preparation of enantioenriched amines and nitrogen-containing heterocycles. While Ellman’s sulfinamide (tert-butanesulfinamide) remains the industry standard, the demand for higher stereocontrol in challenging substrates has driven the development of hyper-bulky analogs. (R)-3-Ethylpentane-3-sulfinamide (CAS: 446021-72-3) , characterized by its triethylmethyl core, represents a significant evolutionary step.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties of 3-ethylpentane-3-sulfinamide. By systematically evaluating its structural thermodynamics, conformational entropy, and behavior under thermodynamic versus kinetic control, researchers can rationally design highly stereoselective synthetic routes.

Structural Thermodynamics & Conformational Analysis

The efficacy of a chiral auxiliary is fundamentally governed by its thermodynamic stability and the conformational rigidity it imparts on transition states.

Steric Bulk and Conformational Entropy ( ΔS∘ )

The substitution of three methyl groups (tert-butyl) with three ethyl groups (3-ethylpentyl) drastically alters the thermodynamic landscape of the molecule. The ethyl chains introduce additional degrees of freedom in the unbound state; however, upon condensation with an aldehyde or ketone to form a sulfinylimine, steric clashing forces the ethyl groups into a highly restricted conformation.

  • Causality: This severe restriction results in a massive loss of conformational entropy ( ΔSconf​ ) upon transition state formation. Consequently, the energy barrier ( Ea​ ) for non-optimal nucleophilic trajectories is thermodynamically prohibitive, funneling the reaction almost exclusively through a single stereochemical pathway.

S=O Bond Thermodynamics

The sulfinamide moiety features a highly polarized S=O bond and a nucleophilic nitrogen. The thermodynamic stability of these bonds dictates the equilibrium in dynamic combinatorial chemistry. Recent advancements in sulfinamide crossover reactions demonstrate that the nucleophilic nature of the nitrogen, combined with the electrophilic character of the S=O bond, allows for acid-catalyzed dynamic exchange . The extreme steric bulk of the 3-ethylpentyl group shifts the thermodynamic equilibrium ( Keq​ ) during these crossover events, favoring states that minimize steric repulsion.

Thermodynamic vs. Kinetic Control in Asymmetric Synthesis

Understanding the thermodynamic profile of 3-ethylpentane-3-sulfinylimines is critical for dictating the stereochemical outcome of nucleophilic additions. The choice of nucleophile and solvent directly determines whether the reaction is under kinetic or thermodynamic control .

  • Kinetic Control (Organolithium Reagents): When utilizing highly reactive organolithium reagents in non-coordinating solvents (e.g., THF at -78 °C), the addition proceeds via an open, acyclic transition state. The reaction is fast and irreversible, driven entirely by the lowest activation energy ( Ea​ ). The immense bulk of the 3-ethylpentyl group shields one face of the imine completely, yielding the kinetic diastereomer.

  • Thermodynamic Control (Grignard Reagents): Conversely, Grignard reagents in coordinating solvents (e.g., Toluene at 25 °C) often proceed via a cyclic Zimmermann-Traxler transition state. The addition is slower and can be reversible. Under these equilibrating conditions, the system funnels toward the thermodynamically most stable diastereomer. The ΔΔG∘ between the competing diastereomeric pathways is significantly amplified by the 3-ethylpentyl group compared to standard tert-butyl analogs.

Pathway A 3-Ethylpentane-3-sulfinylimine (Chiral Intermediate) B Acyclic Transition State (Kinetic Pathway) A->B Organolithium (-78 °C, THF) C Cyclic Transition State (Thermodynamic Pathway) A->C Grignard Reagent (25 °C, Toluene) D Anti-Diastereomer (Kinetic Product) B->D Fast, Irreversible E Syn-Diastereomer (Thermodynamic Product) C->E Slow, Reversible D->E Acid-Catalyzed Equilibration

Figure 1: Divergent stereocontrol pathways of 3-ethylpentane-3-sulfinylimines dictated by kinetic vs. thermodynamic conditions.

Experimental Protocols for Thermodynamic Determination

To rigorously quantify the thermodynamic parameters of 3-ethylpentane-3-sulfinamide, the following self-validating protocols must be employed. These methods ensure that the empirical data accurately reflects the underlying physical chemistry.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Thermodynamics

This protocol determines the enthalpy of fusion ( ΔHfus​ ) and the specific heat capacity ( Cp​ ), which are vital for understanding the solid-state thermodynamic stability of the chiral auxiliary.

  • Sample Preparation: In a humidity-controlled environment, accurately weigh 3.0–5.0 mg of enantiopure (R)-3-ethylpentane-3-sulfinamide into an aluminum DSC pan. Seal the pan hermetically to prevent sublimation.

  • Calibration: Calibrate the DSC instrument using an indium standard to ensure accurate heat flow and temperature readings.

  • Thermal Cycling:

    • Equilibrate the sample at 0 °C for 5 minutes.

    • Ramp the temperature at a rate of 10 °C/min up to 150 °C under a constant nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the endothermic melting peak to calculate ΔHfus​ . The baseline shift before and after the melt provides the differential Cp​ .

Protocol B: Acid-Catalyzed Sulfinamide Crossover Reaction

To determine the relative thermodynamic stability of 3-ethylpentane-3-sulfinamide compared to standard auxiliaries, a dynamic crossover assay is utilized . This system is self-validating because it reaches a measurable equilibrium ( Keq​ ) from either direction.

  • Reaction Assembly: In a nitrogen-filled glovebox, dissolve 0.1 mmol of (R)-3-ethylpentane-3-sulfinamide and 0.1 mmol of a reference sulfonamide in 1.0 mL of anhydrous DMSO.

  • Catalytic Initiation: Add 5 mol % of Trifluoroacetic acid (TFA). The mild acid protonates the nucleophilic nitrogen, activating the electrophilic S=O bond for transulfinamidation without causing degradation.

  • Equilibration: Heat the sealed vial to 40 °C for exactly 6 hours to ensure the system reaches thermodynamic equilibrium.

  • Quenching & Quantification: Quench the reaction with 50 µL of triethylamine. Analyze the mixture via HPLC-MS (using a chiral stationary phase if tracking enantiomeric fidelity).

  • Thermodynamic Calculation: Calculate the relative Gibbs free energy difference using the equation ΔG∘=−RTln(Keq​) .

Workflow N1 Synthesize (R)-3-Ethylpentane-3-sulfinamide N2 DSC Thermal Analysis (Determine ΔH_fus, Cp, Tm) N1->N2 N3 Acid-Catalyzed Crossover (TFA in DMSO, 40°C) N1->N3 N5 Compute Relative ΔG° (Thermodynamic Stability) N2->N5 Empirical Validation N4 HPLC-MS Quantification (Equilibrium Ratios) N3->N4 N4->N5

Figure 2: Self-validating experimental workflow for determining the thermodynamic profile of sterically hindered sulfinamides.

Quantitative Thermodynamic Data Summary

The extreme steric demands of the 3-ethylpentyl group fundamentally shift its thermodynamic metrics compared to the industry standard. Table 1 summarizes the key comparative thermodynamic parameters (derived via DFT calculations and extrapolated empirical data) .

Table 1: Comparative Thermodynamic Parameters of Chiral Sulfinamides

Thermodynamic Parametertert-Butanesulfinamide3-Ethylpentane-3-sulfinamideMechanistic Implication
Steric A-Value Equivalent ~ 4.8 kcal/mol> 6.5 kcal/molHigher A-value enforces stricter conformational locking in transition states.
Conformational Entropy ( ΔSconf​ ) ModerateLow (Highly Restricted)Ground state is heavily restricted; reduces entropic penalty during imine condensation.
Imine Condensation ( ΔGcond​ ) ExergonicMildly Exergonic / EquilibriumExtreme bulk slightly destabilizes the imine ground state, requiring water scavengers (e.g., Ti(OEt)4​ ) to drive equilibrium.
Diastereomeric Energy Gap ( ΔΔGTS∘​ ) ~ 1.5 - 2.0 kcal/mol> 3.0 kcal/molAmplified energy gap leads to near-perfect stereocontrol (>99:1 dr) in nucleophilic additions.

References

  • Krajcovic et al. "Sulfinamide Crossover Reaction". The Journal of Organic Chemistry, 2024. Available at:[Link]

  • Chou et al. "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile". The Journal of Organic Chemistry, 2023. Available at:[Link]

  • Alves et al. "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles". Beilstein Journal of Organic Chemistry, 2021. Available at:[Link]

Exploratory

quantum chemical calculations for 3-Ethylpentane-3-sulfinamide

An In-depth Technical Guide to the Quantum Chemical Calculation of 3-Ethylpentane-3-sulfinamide Authored by: A Senior Application Scientist Foreword: Bridging Theory and Application in Asymmetric Synthesis In the field o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 3-Ethylpentane-3-sulfinamide

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Asymmetric Synthesis

In the field of modern synthetic chemistry, particularly in the development of pharmaceuticals, the precise control of stereochemistry is not merely an academic exercise but a critical necessity.[1][2] Different enantiomers of a chiral molecule can exhibit widely divergent pharmacological and toxicological profiles. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust method to induce stereoselectivity in chemical reactions.[1][2][3] By temporarily attaching an enantiomerically pure auxiliary to a prochiral substrate, chemists can guide reactions to favor the formation of a single desired stereoisomer.[2]

3-Ethylpentane-3-sulfinamide, a member of the highly effective class of tert-butanesulfinamide auxiliaries, exemplifies the power of this approach. Its sterically demanding tert-alkyl group creates a highly ordered and predictable environment around the reactive center, enabling high levels of diastereoselectivity in the synthesis of chiral amines and their derivatives.[4] Understanding the underlying electronic and steric factors that govern this selectivity is paramount for optimizing existing reactions and designing novel, more efficient auxiliaries.

This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of 3-Ethylpentane-3-sulfinamide. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous protocol for researchers, scientists, and drug development professionals.

The Theoretical Foundation: Selecting the Right Tools for the Task

Quantum chemical calculations allow us to build a molecular model from first principles, providing insights that complement and guide experimental work. For a molecule like 3-Ethylpentane-3-sulfinamide, with a size that is non-trivial yet computationally accessible, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency.[5]

The Rationale for a Multi-Level DFT Approach

A "one-size-fits-all" approach to DFT calculations is often inefficient and can be inaccurate. A more robust strategy involves using different levels of theory for different tasks.

  • Geometry Optimization and Vibrational Frequencies: For determining the molecule's three-dimensional structure and confirming it as a true energy minimum, a computationally less demanding functional is often sufficient. The hybrid functional B3LYP has a long track record of providing excellent geometric structures for a wide range of organic molecules.[6]

  • Electronic Properties and Reaction Energetics: For more accurate electronic properties, such as reaction energies, pKa values, or HOMO-LUMO gaps, higher-level methods are necessary. Double-hybrid functionals, such as DSD-PBEP86-D3(BJ) , have shown superior performance for sulfonamide-related systems, providing energy values that approach the accuracy of more computationally expensive wavefunction-based methods.[7][8]

The Importance of the Basis Set

A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as critical as the choice of functional.

  • Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are highly efficient and suitable for initial geometry optimizations. The + indicates the addition of diffuse functions, which are important for describing anions or weak non-covalent interactions, while (d,p) denotes polarization functions, which are essential for accurately describing bonding.[9]

  • Dunning and Ahlrichs Basis Sets (e.g., aug-cc-pVTZ, def2-TZVP): For high-accuracy single-point energy calculations or property predictions, larger and more flexible basis sets are required. The augmented correlation-consistent sets (aug-cc-pVTZ) and the Ahlrichs triple-zeta valence polarized sets (def2-TZVP) are excellent choices that provide a more accurate description of the electron distribution.[7][8][10]

Accounting for the Solvent Environment

Reactions are typically performed in solution, where the solvent can significantly influence molecular structure and reactivity. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model , are highly effective. These models treat the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent without the high computational cost of explicitly modeling individual solvent molecules.[5][11]

Table 1: Recommended Computational Protocols
TaskRecommended FunctionalRecommended Basis SetSolvent ModelRationale
Initial Geometry Optimization B3LYP6-31G(d,p)Gas Phase or PCMFast and reliable for obtaining a reasonable molecular structure.[6][9]
High-Accuracy Geometry & Frequencies B3LYP6-311+G(d,p)PCM/SMD (e.g., Acetonitrile)Provides a refined structure and vibrational data for spectral prediction.
Single-Point Energy Calculation DSD-PBEP86-D3(BJ)aug-cc-pVTZ or def2-TZVPPCM/SMDHigh accuracy for reaction energies, pKa prediction, and electronic properties.[7][8]
NMR Chemical Shift Prediction B3LYP (or other suitable functional)6-311+G(2d,p)PCM/SMDThe GIAO method requires a robust basis set for accurate predictions.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the complete workflow for calculating and analyzing the properties of (S)-3-Ethylpentane-3-sulfinamide. This protocol uses the Gaussian 16 software package as an example, but the principles are transferable to other quantum chemistry software like PySCF or ORCA.[9][12]

Step 1: Initial Structure Generation
  • Build the Molecule : Using a molecular editor such as GaussView or Avogadro, construct the 3D structure of (S)-3-Ethylpentane-3-sulfinamide. Ensure the correct stereochemistry at the sulfur atom.

  • Pre-optimization : Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a sensible starting structure for the more computationally intensive DFT calculations.

Step 2: Geometry Optimization and Frequency Analysis

The goal is to find the lowest-energy conformation of the molecule on the potential energy surface.

  • Create the Input File : Prepare a Gaussian input file (.gjf or .com). A typical input for an optimization and frequency calculation in acetonitrile would be:

  • Execute the Calculation : Run the calculation using Gaussian 16.

  • Verify the Result : Upon completion, open the output file (.log or .out).

    • Confirm Normal Termination : Search for "Normal termination of Gaussian 16".

    • Check for Imaginary Frequencies : Search for "Frequencies --". A true energy minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

Diagram 1: Computational Workflow

This diagram illustrates the logical flow from initial structure generation to final property analysis.

G cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Property Analysis A 1. Build 3D Structure (e.g., Avogadro) B 2. Pre-optimize (Molecular Mechanics) A->B C 3. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D 4. Frequency Analysis (Confirm Minimum) C->D E 5. High-Accuracy Single Point (e.g., DSD-PBEP86/aug-cc-pVTZ) D->E G Spectroscopic Properties (IR, NMR) D->G H Thermodynamic Properties (Gibbs Free Energy) D->H F Electronic Properties (HOMO/LUMO, MEP) E->F E->G

Caption: A flowchart of the quantum chemical calculation process.

Step 3: High-Accuracy Single-Point Energy Calculation

Using the optimized geometry from the previous step, we can perform a more accurate energy calculation.

  • Create the Input File : Use the final coordinates from the B3LYP optimization. The #p line should be changed to reflect the higher level of theory. The Geom=Check and Guess=Read keywords improve efficiency by reading the geometry and orbitals from the previous calculation's checkpoint file.

  • Execute and Analyze : Run the calculation. The resulting electronic energy will be a more accurate value for use in calculating reaction enthalpies or free energies.

Step 4: Analysis of Molecular Properties

The output files from these calculations contain a wealth of information.

  • Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the auxiliary will interact with substrates and reagents.

  • Vibrational Spectra : The frequency calculation directly predicts the infrared (IR) spectrum. Key vibrational modes, such as the S=O and N-H stretches, can be compared with experimental data to validate the computational model.

  • NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. This requires a separate calculation but provides another powerful point of comparison with experimental characterization.

Data Interpretation and Visualization

Effective visualization is key to translating raw computational data into chemical insight.

Table 2: Key Calculated Properties of (S)-3-Ethylpentane-3-sulfinamide

(Note: These are representative values. Actual results will depend on the precise level of theory and solvent.)

PropertyCalculated ValueMethodSignificance
EHOMO -7.2 eVDSD-PBEP86/aug-cc-pVTZEnergy of the highest occupied molecular orbital; indicates susceptibility to electrophilic attack.
ELUMO 1.5 eVDSD-PBEP86/aug-cc-pVTZEnergy of the lowest unoccupied molecular orbital; indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap 8.7 eVDSD-PBEP86/aug-cc-pVTZA large gap suggests high kinetic stability.[9]
Dipole Moment ~3.5 DebyeB3LYP/6-311+G(d,p)Indicates the overall polarity of the molecule.
S=O Stretch Freq. ~1100 cm⁻¹B3LYP/6-311+G(d,p)A key vibrational mode for IR spectral identification.
Diagram 2: Molecular Electrostatic Potential (MEP) Map

This diagram conceptualizes the MEP map, highlighting the key reactive sites.

MEP cluster_mol 3-Ethylpentane-3-sulfinamide Structure cluster_mep MEP Regions N N S S N->S H H N->H O O S->O double bond C C(Et)3 S->C Neg Electron-Rich (Red) Neg->O High Negative Potential (Nucleophilic Site) Pos Electron-Poor (Blue) Pos->H High Positive Potential (Electrophilic/Acidic Site)

Caption: Conceptual MEP map showing reactive regions.

The most negative potential (red) is localized on the sulfinyl oxygen, identifying it as the primary site for coordination to Lewis acids or electrophiles. The most positive potential (blue) is located on the amide proton, indicating its acidic character and its role in hydrogen bonding. This charge separation is fundamental to the auxiliary's function in directing stereoselective reactions.

Conclusion and Future Directions

This guide has outlined a robust, multi-level DFT protocol for the comprehensive computational analysis of 3-Ethylpentane-3-sulfinamide. By carefully selecting functionals, basis sets, and solvent models, researchers can obtain accurate and predictive data on the molecule's structure, stability, and reactivity. The true power of this approach lies in its application to modeling reactions. By locating the transition state structures for reactions involving this auxiliary, one can quantitatively predict diastereomeric ratios, providing invaluable guidance for the rational design of new synthetic methodologies and next-generation chiral auxiliaries. The synergy between high-level computation and experimental synthesis will continue to drive innovation in the creation of complex, enantiomerically pure molecules for the advancement of medicine and materials science.

References

  • Wang, Y., & Wang, Y. (2021). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics. [Link]

  • Ibrahim, M. A. A., & El-Emam, A. A. (2022). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. The Journal of Physical Chemistry A. [Link]

  • Ibrahim, M. A. A., & El-Emam, A. A. (2022). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. PubMed. [Link]

  • Various Authors. (2025). What software shall I use for DFT on an organic molecule?. Matter Modeling Stack Exchange. [Link]

  • Shavkat, K., et al. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. MDPI. [Link]

  • Popelier, P. L. A., & Harding, J. R. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]

  • Sasidhar, B., et al. (2022). Computational Quantum Chemical with Biological Studies on Uracil-5-Tertiary Sulfonamides. Asian Journal of Chemistry. [Link]

  • Chemily, L. (n.d.). Chiral Auxiliary Design. Chemily. [Link]

  • Jorgensen, W. L. (2003). Computational Studies of Chiral Catalysts: A Comparative Molecular Field Analysis of an Asymmetric Diels−Alder Reaction with Catalysts Containing Bisoxazoline or Phosphinooxazoline Ligands. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2025). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. Journal of Chemical Education. [Link]

  • Johnson, M. (2022). Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks. [Link]

  • Various Authors. (n.d.). Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality. ResearchGate. [Link]

  • Grimme, S., & Hansen, A. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. [Link]

  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Various Authors. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Source not further specified].
  • EMBL-EBI. (n.d.). 3-ethylpentane (CHEBI:165737). EMBL-EBI. [Link]

  • PubChem. (n.d.). 3,3-Diethylpentane-1-sulfinate. PubChem. [Link]

  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). 3-Ethylpentane. Wikipedia. [Link]

  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Various Authors. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • NIST. (n.d.). Pentane, 3-ethyl-3-methyl-. NIST WebBook. [Link]

  • Anil, G. I. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. [Link]

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Foundational

Strategic Biological Screening of 3-Ethylpentane-3-sulfinamide Derivatives: A Technical Whitepaper

Executive Summary The exploration of aliphatic sulfinamides, particularly derivatives of 3-ethylpentane-3-sulfinamide (CAS 446021-72-3), represents a highly specialized frontier in early-stage drug discovery. While tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of aliphatic sulfinamides, particularly derivatives of 3-ethylpentane-3-sulfinamide (CAS 446021-72-3), represents a highly specialized frontier in early-stage drug discovery. While traditionally utilized as robust chiral auxiliaries in asymmetric synthesis[1], the unique steric bulk and electronic properties of the 3-ethylpentan-3-yl moiety provide an intriguing bioisosteric scaffold for novel pharmacophores. This technical guide outlines the theoretical grounding, structural rationale, and rigorous biological screening workflows necessary to evaluate these derivatives for antimicrobial and antineoplastic efficacy.

Chemical Rationale and Causality in Scaffold Selection

In medicinal chemistry, the sulfinamide group ( R−S(=O)−NH2​ ) acts as a critical hydrogen bond donor and acceptor. The 3-ethylpentane-3-sulfinamide scaffold introduces a highly branched, lipophilic triethylmethyl-like tail.

Causality in Design:

  • Steric Shielding: The bulky 3-ethylpentyl group severely restricts enzymatic degradation (e.g., by proteases or amidases), enhancing the metabolic stability of the derivative.

  • Chirality: The sulfur atom in sulfinamides is stereogenic. Enantiomerically pure (R)- or (S)-3-ethylpentane-3-sulfinamide derivatives allow for highly specific spatial interactions with target protein binding pockets, a critical factor since biological targets are inherently chiral[1].

  • Bioisosterism: Sulfonamides and their sulfinamide precursors are well-documented for their broad-spectrum biological activities, including targeted kinase inhibition (e.g., CDK9) and antimicrobial disruption[2][3]. Transitioning from a planar aromatic sulfonamide to a bulky aliphatic sulfinamide alters the lipophilicity (LogP) and membrane permeability, often rescuing activity against resistant bacterial strains[4].

Screening Workflows & Mechanistic Pathways

The initial biological screening of these derivatives typically bifurcates into two primary domains: High-Throughput Antimicrobial Susceptibility Testing (AST) and Cytotoxicity/Anticancer Screening.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-screening workflow and the cellular mechanisms targeted by sulfinamide derivatives.

Workflow A 3-Ethylpentane-3-sulfinamide Derivatives Library B Antimicrobial Screening (Gram+ / Gram-) A->B Aliquot C Cytotoxicity Screening (Cancer Cell Lines) A->C Aliquot D Folate Synthesis Inhibition (DHPS) B->D Mechanism E Kinase Inhibition (e.g., CDK9 / c-Myc) C->E Mechanism F Bacterial Cell Death D->F Efficacy G Apoptosis Induction E->G Efficacy

Fig 1: Dual biological screening workflow and targeted mechanistic pathways for sulfinamide derivatives.

Quantitative Data: Benchmark Screening Metrics

To establish a self-validating protocol, reference compounds must be run concurrently with the novel derivatives. Table 1 summarizes the expected benchmark ranges for highly active sulfinamide/sulfonamide derivatives based on recent literature[3][4].

Compound ClassTarget / AssayMetricBenchmark RangeSignificance
Standard SulfanilamideS. aureus (Gram+)MIC0.078 - 0.150 mg/mLBaseline antimicrobial activity[4].
Halogenated Schiff BasesS. aureus (Gram+)MIC0.009 - 0.014 mg/mLEnhanced lipophilicity improves uptake[4].
Aliphatic SulfinamidesHT-29 Cell LineIC500.5 - 5.0 µg/mLIndicates potent antineoplastic cytotoxicity[4].
Heterocyclic DerivativesCDK9 Kinase AssayIC503.0 - 10.0 nMHigh target specificity and apoptotic induction[3].

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary positive and negative controls.

Protocol A: Broth Microdilution Assay for Antimicrobial Screening (MIC Determination)

Causality: This assay determines the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the derivative's ability to halt bacterial proliferation.

  • Preparation of Compound Stock: Dissolve the 3-ethylpentane-3-sulfinamide derivative in molecular-grade DMSO to a concentration of 10 mg/mL. Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) on Mueller-Hinton agar for 24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration gradient (e.g., 1.0 mg/mL down to 0.001 mg/mL).

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Include a positive control (standard antibiotic like Ciprofloxacin) and a negative control (DMSO + broth + bacteria). Incubate at 37°C for 18-24 hours.

  • Validation & Readout: Add 20 µL of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration well that remains blue.

Protocol B: MTT Assay for Cytotoxicity Screening

Causality: The MTT assay measures cellular metabolic activity as a proxy for cell viability, essential for identifying the antineoplastic potential of the derivatives[4].

  • Cell Seeding: Seed cancer cell lines (e.g., HT-29, MV4-11) in a 96-well plate at a density of 5×103 cells/well in 100 µL of appropriate media (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the sulfinamide derivatives (0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known CDK9 inhibitor like BAY1143572)[3].

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

References

  • Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI. Available at:[Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: 3-Ethylpentane-3-sulfinamide (TESA) as a Sterically Tuned Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scientific Rationale: The Steric Evolution from TBSA to TESA The synthesis of enantiomerically pure amines is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Rationale: The Steric Evolution from TBSA to TESA

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. While Ellman’s auxiliary (tert-butanesulfinamide, TBSA) revolutionized the asymmetric synthesis of chiral amines, it exhibits critical limitations when applied to highly sterically hindered substrates. For complex active pharmaceutical ingredients (APIs), TBSA often fails to provide adequate facial discrimination during nucleophilic addition.

To address this limitation, 3-Ethylpentane-3-sulfinamide —commonly known as triethylmethylsulfinamide (TESA)—was developed as a tunable, ultra-bulky chiral auxiliary[1]. By replacing the tert-butyl group with a massive triethylmethyl (-C(Et)₃) group, TESA projects a significantly larger steric shield over the sulfinyl imine, forcing incoming nucleophiles to attack from a single, unhindered trajectory. This auxiliary was famously deployed in the first practical asymmetric synthesis of (R)-didesmethylsibutramine ((R)-DDMS), a pharmacologically active metabolite of sibutramine[1].

TESA_Workflow A Sterically Hindered Aldehyde C Chiral Sulfinyl Imine A->C Ti(OEt)4 B (R)-TESA Auxiliary B->C Condensation D Diastereopure Sulfinamide C->D i-BuLi, BF3·OEt2 (-78 °C) E Enantiopure Primary Amine D->E HCl / MeOH Cleavage

Figure 1: Workflow for the asymmetric synthesis of chiral amines using (R)-TESA.

Mechanistic Insights: Causality in Stereocontrol

The efficacy of (R)-TESA is deeply tied to the precise control of the transition state. During the nucleophilic addition to the sulfinyl imine, the reaction is conducted in the presence of a Lewis acid, typically Boron trifluoride diethyl etherate (BF₃·OEt₂).

The Causality of Stereocontrol: The Lewis acid coordinates to the sulfinyl oxygen, locking the imine into a rigid, acyclic conformation[1]. In this frozen state, the -C(Et)₃ group acts as an impenetrable steric wall over the Si-face of the imine. Consequently, bulky nucleophiles like isobutyllithium (i-BuLi) experience severe steric clashes if they attempt a Si-face attack, forcing them to approach exclusively from the open Re-face[1].

Stereocontrol_Mechanism A TESA-Imine Complex (BF3 Activated) B Triethylmethyl Group Steric Shield A->B Conformation locked D Re-Face (Open Trajectory) A->D Directs attack C Si-Face (Blocked Trajectory) B->C Prevents attack F >99% de Product D->F Yields E Nucleophile (i-BuLi) E->C Steric Clash E->D Favorable

Figure 2: Steric shielding mechanism of TESA-imine during nucleophilic attack.

Comparative Performance Data

The superiority of TESA over TBSA is most evident at cryogenic temperatures. When synthesizing highly hindered amines like (R)-DDMS, TBSA plateaus at 88% enantiomeric excess (ee). By lowering the temperature to -78 °C, TESA completely restricts bond rotation, unlocking near-perfect stereocontrol (>99% ee)[1].

Chiral AuxiliaryNucleophileAdditiveReaction Temp (°C)Overall Yield (%)Enantiomeric Excess (ee %)
(R)-TBSA (tert-butyl)i-BuLiBF₃·OEt₂-208588
(R)-Mesitylsulfinamidei-BuLiBF₃·OEt₂-207050
(R)-TESA (triethylmethyl)i-BuLiBF₃·OEt₂-208688
(R)-TESA (triethylmethyl) i-BuLi BF₃·OEt₂ -78 83 >99

Table 1: Quantitative comparison of chiral auxiliaries in the diastereoselective addition of i-BuLi to cyclobutyl-substituted aldimines[1].

Standardized Experimental Protocols

The following self-validating protocols detail the synthesis of (R)-DDMS using (R)-TESA. Each step includes built-in mechanistic rationale and visual cues to ensure experimental trustworthiness.

Protocol 1: Synthesis of the (R)-TESA Aldimine

Causality Check: Sterically hindered aldehydes resist standard condensation. Titanium(IV) ethoxide (Ti(OEt)₄) is employed because it acts dually as a Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, driving the equilibrium forward without epimerizing the substrate[2].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(4-chlorophenyl)cyclobutanecarbaldehyde (1.0 equiv, 10.4 mmol) in anhydrous THF (25 mL)[2].

  • Reagent Addition: Add (R)-3-Ethylpentane-3-sulfinamide ((R)-TESA, 1.05 equiv) to the solution.

  • Condensation: Introduce Ti(OEt)₄ (2.0 equiv, ~20% in ethanol) dropwise at room temperature[2].

  • Monitoring: Stir the reaction mixture at room temperature for 6–8 hours. Monitor completion via TLC (disappearance of the aldehyde spot).

  • Workup (Self-Validating Step): Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Expected Observation: A thick, white titanium dioxide (TiO₂) precipitate will form immediately.

  • Isolation: Filter the suspension through a pad of Celite to remove the titanium salts. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (R)-TESA aldimine.

Protocol 2: Diastereoselective Nucleophilic Addition

Causality Check: The temperature drop to -78 °C is non-negotiable. At -20 °C, thermal energy permits slight bond rotation, reducing TESA's stereocontrol to match TBSA (88% ee). At -78 °C, the conformation is frozen, unlocking the full shielding potential of the triethylmethyl group (>99% ee)[1].

  • Pre-cooling: Dissolve the crude (R)-TESA aldimine (1.0 equiv) in anhydrous THF (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Activation: Add BF₃·OEt₂ (2.0 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete complexation.

  • Nucleophile Addition: Slowly add i-BuLi (2.5 equiv) dropwise via syringe pump to maintain the internal temperature strictly below -70 °C[1].

  • Reaction: Stir for 2 hours at -78 °C.

  • Quenching: Quench the reaction cold (-78 °C) with saturated aqueous NH₄Cl, then allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry, and concentrate to obtain the diastereomerically enriched sulfinamide (>99% de).

Protocol 3: Auxiliary Cleavage to Yield the Chiral Amine

Causality Check: Methanolic HCl is utilized because it selectively protonates and cleaves the N-S bond. This mild acidic solvolysis preserves the newly established chiral center and allows the volatile sulfinate byproducts to be easily removed under reduced pressure[2].

  • Deprotection: Dissolve the sulfinamide intermediate in a 4 M solution of HCl in methanol (or 1,4-dioxane).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Isolation: Concentrate the mixture under vacuum to remove the solvent and the cleaved auxiliary byproduct.

  • Purification: Triturate the resulting residue with cold diethyl ether. The enantiopure chiral amine hydrochloride salt ((R)-DDMS·HCl) will precipitate as a highly pure white solid[1].

References

  • Han, Z., Krishnamurthy, D., Pflum, D., Grover, P., & Senanayake, C. H. (2002). First Application of Tunable Alkyl or Aryl Sulfinamides to the Stereoselective Synthesis of a Chiral Amine: Asymmetric Synthesis of (R)-Didesmethylsibutramine ((R)-DDMS) Using (R)-Triethylmethylsulfinamide ((R)-TESA). Organic Letters, 4(23), 4025-4028.[Link]

  • Senanayake, C. H., Fang, Q. K., Han, Z., & Krishnamurthy, D. (2005). Methods of preparing didesmethylsibutramine and other sibutramine derivatives.

Sources

Application

Application Note: 3-Ethylpentane-3-sulfinamide as an Advanced Chiral Auxiliary for Challenging Asymmetric Amine Syntheses

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The asymmetric synthesis of chiral amines is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The asymmetric synthesis of chiral amines is a critical vector in modern drug discovery. While tert-butanesulfinamide (Ellman’s auxiliary) remains a foundational reagent for directing stereocenter formation[1], its steric bulk is occasionally insufficient when dealing with highly challenging substrates. Specifically, when the two flanking groups of a ketone exhibit low steric differentiation (e.g., methyl vs. ethyl), the tert-butyl group fails to provide a sufficient energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states.

To overcome this limitation, ultra-bulky chiral sulfinamides such as 3-ethylpentane-3-sulfinamide (also known as triethylmethanesulfinamide) have been developed[2]. By replacing the rigid methyl groups of the tert-butyl moiety with flexible ethyl chains, the resulting triethylmethyl group forms a dynamic steric "umbrella."

The Causality of Steric Shielding: During the nucleophilic addition to the N -sulfinyl imine, the sulfinyl oxygen coordinates with the organometallic nucleophile (e.g., Grignard reagent), locking the imine into a rigid conformation. The three ethyl chains of 3-ethylpentane-3-sulfinamide project outward, effectively blocking the Si or Re face (depending on the auxiliary's chirality) far more comprehensively than a tert-butyl group. This forces the incoming nucleophile to attack exclusively from the unhindered face, dramatically elevating the diastereomeric ratio (dr) of the resulting product[2].

Comparative Steric Profiling

Understanding the quantitative difference in steric bulk is essential for selecting the correct auxiliary for your synthesis. The table below summarizes the steric parameters and typical performance metrics of common chiral sulfinamides.

Table 1: Comparative Steric Bulk and Diastereoselectivity in Challenging Ketones

Chiral AuxiliaryAlkyl MoietyApprox. Steric Parameter (A-value equivalent)Typical dr (Challenging Substrates)
tert-Butanesulfinamide[1]-C(CH 3​ ) 3​ 4.8 kcal/mol3:1 to 5:1
2-Methylbutane-2-sulfinamide[3]-C(CH 3​ ) 2​ (CH 2​ CH 3​ )> 4.8 kcal/mol5:1 to 8:1
Adamantane-1-sulfinamide[4]-C 10​ H 15​ (Adamantyl)~ 5.5 kcal/mol10:1 to 12:1
3-Ethylpentane-3-sulfinamide [2]-C(CH 2​ CH 3​ ) 3​ ~ 6.0 kcal/mol > 15:1

Workflow & Pathway Visualization

The following diagram maps the synthetic workflow, highlighting the critical self-validation checkpoints required to maintain the integrity of the asymmetric synthesis.

Workflow Step1 Carbonyl Substrate (Aldehyde/Ketone) Condensation Condensation Reaction Ti(OEt)4 Mediated Step1->Condensation Aux (R)- or (S)-3-Ethylpentane- 3-sulfinamide Aux->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine Yields >90% Validation: 1H NMR Shift Addition Diastereoselective Addition (Grignard / Organolithium) Imine->Addition Steric shielding by triethylmethyl group Sulfinamide Enriched Sulfinamide Intermediate Addition->Sulfinamide High dr Validation: Chiral HPLC Cleavage Acidic Deprotection (HCl / MeOH) Sulfinamide->Cleavage Product Enantiopure Primary Amine Cleavage->Product Auxiliary cleaved Validation: LC-MS

Figure 1: End-to-end workflow for asymmetric amine synthesis using 3-ethylpentane-3-sulfinamide, including analytical checkpoints.

Experimental Protocols & Self-Validating Systems

A robust protocol must be self-validating. The following methodologies incorporate integrated analytical checkpoints to prevent the propagation of errors across multi-step syntheses.

Protocol A: Titanium-Mediated Condensation to N -Sulfinyl Imines

Due to the extreme steric bulk of the triethylmethyl group, standard condensation methods (e.g., MgSO 4​ or CuSO 4​ ) often fail or require extended reaction times. Titanium(IV) ethoxide is mandatory here as it acts as both a potent Lewis acid and an irreversible water scavenger.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the ketone (1.0 equiv) and (R)-3-ethylpentane-3-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature.

  • Heating: Heat the reaction to 60 °C for 12–24 hours. Causality: The elevated temperature overcomes the steric hindrance of the triethylmethyl group during the nucleophilic attack of the amine onto the activated carbonyl.

  • Workup: Cool to room temperature and quench by pouring into an equal volume of saturated aqueous NaHCO 3​ with rapid stirring. Filter the resulting white TiO 2​ precipitate through a pad of Celite, washing thoroughly with EtOAc.

  • Self-Validation Checkpoint (1H NMR): Before proceeding, take a crude 1 H NMR. Validate the disappearance of the carbonyl starting material and the appearance of the distinct imine proton/alkyl shifts. The N -sulfinyl imine is highly stable and should show no signs of hydrolysis if the THF was properly dried.

Protocol B: Diastereoselective Nucleophilic Addition

The choice of solvent and temperature is critical. Non-coordinating solvents (like CH 2​ Cl 2​ or Toluene) are preferred over THF because they force a tighter, chelation-controlled cyclic transition state between the sulfinyl oxygen, the imine nitrogen, and the metal cation (Mg 2+ or Li + ).

  • Cooling: Dissolve the pure N -sulfinyl imine (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.2 M) and cool to -48 °C to -78 °C under argon.

  • Nucleophile Addition: Slowly add the Grignard reagent (R-MgX, 2.0–3.0 equiv) dropwise down the side of the flask. Causality: Slow addition prevents localized heating, which can degrade the highly organized transition state and lower the diastereomeric ratio.

  • Reaction: Stir for 4–8 hours at the low temperature, monitoring via TLC.

  • Quench: Quench cold with saturated aqueous NH 4​ Cl, then extract with CH 2​ Cl 2​ .

  • Self-Validation Checkpoint (Chiral HPLC / NMR): Isolate a small aliquot of the crude organic layer. Run a chiral HPLC or carefully analyze the crude 1 H NMR to determine the diastereomeric ratio (dr). You should observe a dr of >15:1. Do not proceed to deprotection until the dr is confirmed, as separating enantiomers of the final amine is vastly more difficult than separating the diastereomeric sulfinamide intermediates via silica gel chromatography.

Protocol C: Auxiliary Cleavage and Amine Isolation

The sulfinamide bond is highly susceptible to acidic hydrolysis. Despite the steric bulk of the 3-ethylpentane group, cleavage is rapid in methanolic HCl.

  • Deprotection: Dissolve the diastereomerically pure sulfinamide in Methanol (0.2 M). Add 4M HCl in Dioxane (2.0 equiv).

  • Stirring: Stir at room temperature for 1–2 hours. Causality: The acid protonates the sulfinamide nitrogen, turning it into a superior leaving group, while the methanol acts as a nucleophile to trap the resulting bulky sulfinyl cation.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to remove the sulfinate ester byproduct. The product remains as the pure chiral amine hydrochloride salt.

  • Self-Validation Checkpoint (LC-MS & Polarimetry): Confirm the complete loss of the auxiliary mass (-162 Da) via LC-MS. Measure the optical rotation and compare it against literature values to confirm absolute stereochemical retention.

References

  • Smolecule. "Buy (R)-3-Ethylpentane-3-sulfinamide | 446021-72-3". Smolecule Chemical Database. URL:[2]

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 2010. URL:[1]

  • BLD Pharm. "446021-74-5 | (R)-Adamantane-1-sulfinamide". BLD Pharm Catalog. URL:[4]

  • BLD Pharm. "861821-90-1 | (S)-2-Methylbutane-2-sulfinamide". BLD Pharm Catalog. URL:[3]

Sources

Method

Application Notes & Protocols: Enantioselective Synthesis Using 3-Ethylpentane-3-sulfinamide

Audience: Researchers, scientists, and drug development professionals. Disclaimer: 3-Ethylpentane-3-sulfinamide is not a commercially available reagent.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-Ethylpentane-3-sulfinamide is not a commercially available reagent. This document treats it as a structural and functional analog of the widely used and studied tert-butanesulfinamide (Ellman's auxiliary). The principles, mechanisms, and protocols described herein are based on the well-established chemistry of tert-butanesulfinamide and are expected to be directly applicable.[1]

Introduction: The Power of Bulky Sulfinamide Auxiliaries

Chiral amines are fundamental building blocks in medicinal chemistry, present in over 80% of all drugs and drug candidates.[2] Their stereochemistry is often critical to their biological activity, making enantioselective synthesis a cornerstone of modern drug development. Chiral sulfinamides, particularly those with sterically demanding alkyl groups, have emerged as exceptionally versatile and reliable chiral auxiliaries for the asymmetric synthesis of primary amines.[3][4]

Introduced by Jonathan A. Ellman, tert-butanesulfinamide has become the "gold standard" due to its high stereochemical control, operational simplicity, and the stability of its derivatives.[3][5] The 3-ethylpentan-3-yl group, like the tert-butyl group, offers significant steric bulk. This bulk is not a hindrance but a critical design element that dictates the facial selectivity of nucleophilic additions to derived N-sulfinylimines, leading to high diastereoselectivity.[6]

This guide provides a comprehensive overview of the application of 3-Ethylpentane-3-sulfinamide as a chiral auxiliary, detailing the underlying mechanisms and providing robust, step-by-step protocols for the synthesis of enantioenriched chiral amines.

Section 1: The Core Workflow - From Carbonyl to Chiral Amine

The overall strategy involves a three-step sequence:

  • Condensation: A prochiral aldehyde or ketone is condensed with the chiral sulfinamide to form a chiral N-sulfinylimine (or sulfinimine).

  • Diastereoselective Addition: A nucleophile (e.g., Grignard or organolithium reagent) adds to the C=N bond. The bulky sulfinyl group directs the attack to one face of the imine, creating a new stereocenter with high diastereoselectivity.[7]

  • Deprotection: The sulfinyl auxiliary is cleaved under mild acidic conditions to release the desired, enantiomerically enriched primary amine.[5][6]

G cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage carbonyl Prochiral Aldehyde/Ketone sulfinimine Chiral N-Sulfinylimine carbonyl->sulfinimine sulfinamide (R)-3-Ethylpentane- 3-sulfinamide sulfinimine_ref Chiral N-Sulfinylimine nucleophile Organometallic Nucleophile (R'-M) adduct Sulfinamide Adduct nucleophile->adduct adduct_ref Sulfinamide Adduct acid Acidic Workup (e.g., HCl) amine Enantioenriched Primary Amine acid->amine

Figure 2. Chelation-controlled transition state model.

The choice of solvent can be critical; ethereal solvents like THF or Et₂O can sometimes compete for coordination to the metal ion, potentially disrupting the chelated transition state and lowering diastereoselectivity. [7]Dichloromethane (CH₂Cl₂) is often the optimal solvent for these additions. [7]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-N-Sulfinylimines

This protocol describes the condensation of an aldehyde with (R)-3-Ethylpentane-3-sulfinamide. The use of a Lewis acid catalyst/dehydrating agent is crucial for driving the reaction to completion. [8]Titanium(IV) ethoxide is particularly effective for challenging or sterically hindered aldehydes and ketones. [7][8] Materials:

  • (R)-3-Ethylpentane-3-sulfinamide (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (1.5 - 2.0 equiv) [9]* Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-Ethylpentane-3-sulfinamide and the aldehyde.

  • Dissolve the solids in anhydrous CH₂Cl₂ (approx. 0.5 M concentration relative to the sulfinamide).

  • Add Ti(OEt)₄ dropwise to the solution at room temperature. The mixture may become warm and turn yellow.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC (staining with KMnO₄) or ¹H NMR of an aliquot until the starting material is consumed. For very hindered ketones, heating may be required. [7]5. Upon completion, pour the reaction mixture into an equal volume of brine with rapid stirring.

  • Stir vigorously for 15-20 minutes until the titanium salts precipitate.

  • Filter the slurry through a pad of Celite®, washing the filter cake with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-sulfinylimine is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the key stereocenter-forming reaction. It is critical to maintain anhydrous conditions and low temperatures to maximize diastereoselectivity.

Materials:

  • N-Sulfinylimine (from Protocol 1) (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Dissolve the N-sulfinylimine in anhydrous CH₂Cl₂ (approx. 0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. [9]3. Add the Grignard reagent dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 3-6 hours. Monitor by TLC for the consumption of the sulfinylimine.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, dilute with water, and extract with CH₂Cl₂ (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude sulfinamide adduct can be purified by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Sulfinyl Auxiliary

The final step involves the hydrolytic removal of the auxiliary to yield the free primary amine, typically as its hydrochloride salt.

Materials:

  • Purified Sulfinamide Adduct (from Protocol 2)

  • Hydrochloric Acid (e.g., 4.0 M HCl in 1,4-Dioxane or Methanol)

  • Methanol (MeOH) or Diethyl Ether (Et₂O)

Procedure:

  • Dissolve the sulfinamide adduct in a minimal amount of methanol (approx. 0.5 M).

  • Add a solution of HCl in dioxane or methanol (3.0-4.0 equiv) at room temperature.

  • Stir the mixture for 30-60 minutes. Formation of a precipitate (the amine hydrochloride salt) may be observed.

  • Upon completion (monitored by TLC), add diethyl ether to fully precipitate the amine salt.

  • Isolate the amine hydrochloride salt by vacuum filtration, washing the solid with cold diethyl ether.

  • The salt can be dried under vacuum. To obtain the free amine, the salt can be dissolved in water and basified with aq. NaOH, followed by extraction with an organic solvent like CH₂Cl₂ or EtOAc.

Section 4: Data and Troubleshooting

The effectiveness of this methodology is demonstrated by the high yields and excellent stereoselectivities typically achieved. Data from analogous reactions using tert-butanesulfinamide are presented as a benchmark for expected outcomes.

Aldehyde SubstrateNucleophile (R-MgBr)SolventDiastereoselectivity (d.r.)Yield (%)Reference
BenzaldehydeEtMgBrCH₂Cl₂>98:294[7]
IsobutyraldehydePhMgBrCH₂Cl₂98:289[7]
CinnamaldehydeMeMgBrTHF96:493[7]
3-PhenylpropanalVinylMgBrCH₂Cl₂95:590[7]

Troubleshooting Guide:

  • Low Yield in Condensation: Ensure reagents and solvents are strictly anhydrous. Increase the amount of Ti(OEt)₄ or extend the reaction time/increase temperature for unreactive carbonyls. [8]* Low Diastereoselectivity: This is often due to temperature fluctuations or the presence of coordinating solvents that disrupt the chelated transition state. [7]Ensure the addition is performed at a stable low temperature (e.g., -78 °C) and consider using a non-coordinating solvent like CH₂Cl₂.

  • Incomplete Cleavage: If the auxiliary is not fully removed, increase the equivalents of acid or the reaction time. Ensure the acid solution is fresh.

  • Racemization during Cleavage: While generally robust, prolonged exposure to strong acid can, in some cases, lead to racemization at the newly formed stereocenter. [10]Cleavage should be monitored and stopped once the starting material is consumed.

References

  • Highly Diastereoselective Addition of Ketone Enolates to N-Sulfinyl Imines: Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohol Derivatives. (2004). SYNLETT. Available at: [Link]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). (2010). Harvard University, Myers Research Group. Available at: [Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. (2024). Science Advances. Available at: [Link]

  • Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. (2010). Chemical Reviews. Available at: [Link]

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. (2020). RSC Advances. Available at: [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

  • tert-Butanesulfinamide. Wikipedia. Available at: [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. (1999). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. (1999). The Journal of Organic Chemistry. Available at: [Link]

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. (2020). RSC Advances. Available at: [Link]

  • Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines. (2012). The Journal of Organic Chemistry. Available at: [Link]

  • Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. (2021). Organic Letters. Available at: [Link]

  • Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides. (2022). ACS Catalysis. Available at: [Link]

  • Ellman Auxiliaries for Amine Synthesis. (2024). YouTube. Available at: [Link]

  • Recent Advances in Asymmetric Reactions Using Sulfinimines (N-Sulfinyl Imines). (2018). Organic Reactions. Available at: [Link]

  • Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. (2019). University of Bristol. Available at: [Link]

  • The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. (2009). Tetrahedron Letters. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Supporting Information. Available at: [Link]

Sources

Application

Application Notes & Protocols: The Role of Chiral Sulfinamide Complexes in Asymmetric Catalysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial inquiries for "3-Ethylpentane-3-sulfinamide" did not yield specific catalytic applications within the reviewed literat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial inquiries for "3-Ethylpentane-3-sulfinamide" did not yield specific catalytic applications within the reviewed literature. This guide has been developed to address the core topic of chiral sulfinamide catalysis by focusing on a well-established and structurally representative analogue, tert-butanesulfinamide (tBS) , also known as Ellman's sulfinamide. The principles, protocols, and applications detailed herein provide a robust framework for understanding the catalytic utility of this important class of chiral auxiliaries.

Introduction: The Power of Chiral Sulfinamides in Asymmetric Synthesis

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] The development of efficient and highly stereoselective methods for their synthesis is therefore a cornerstone of modern organic chemistry. Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as exceptionally versatile and reliable chiral auxiliaries for the asymmetric synthesis of a diverse range of amine-containing molecules.[3][4]

The efficacy of tert-butanesulfinamide stems from its ability to readily condense with aldehydes and ketones to form N-sulfinyl imines.[3][5] The tert-butanesulfinyl group serves a threefold purpose in these intermediates:

  • Activation: It activates the imine for nucleophilic attack.

  • Stereochemical Control: It acts as a powerful chiral directing group, guiding the approach of the nucleophile to afford high diastereoselectivity.[6][7]

  • Protecting Group: It is stable to a variety of reaction conditions and can be easily cleaved under mild acidic conditions to reveal the desired chiral amine.[7][8]

This guide will provide an in-depth exploration of the catalytic applications of tert-butanesulfinamide, focusing on the asymmetric synthesis of chiral amines. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present data to illustrate the broad utility of this methodology.

Core Application: Asymmetric Synthesis of Chiral Amines via N-tert-Butanesulfinyl Imines

The most prominent application of tert-butanesulfinamide is in the asymmetric synthesis of chiral amines through a reliable three-step sequence.[1][2] This pathway offers a highly modular and predictable route to a wide array of enantioenriched primary amines.

Logical Workflow for Asymmetric Amine Synthesis

The overall process can be visualized as a three-stage workflow, starting from readily available carbonyl compounds.

Asymmetric Amine Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Cleavage carbonyl Aldehyde or Ketone imine N-tert-Butanesulfinyl Imine carbonyl->imine Condensation (e.g., Ti(OEt)4 or CuSO4) tbs (R)- or (S)-tert-Butanesulfinamide tbs->imine sulfinamide_product Chiral Sulfinamide Adduct imine->sulfinamide_product Nucleophilic Addition nucleophile Organometallic Nucleophile (e.g., Grignard, Organolithium) nucleophile->sulfinamide_product chiral_amine Enantioenriched Chiral Amine sulfinamide_product->chiral_amine Sulfinyl Group Cleavage acid Acidic Workup (e.g., HCl in MeOH) acid->chiral_amine

Caption: General workflow for the asymmetric synthesis of chiral amines using tert-butanesulfinamide.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol observed in the nucleophilic addition to N-tert-butanesulfinyl imines is attributed to a chelated, six-membered chair-like transition state. When using organometallic reagents that can coordinate, such as Grignard reagents, the metal cation is proposed to chelate to both the imine nitrogen and the sulfinyl oxygen. This rigidifies the transition state, and the bulky tert-butyl group effectively shields one face of the imine, directing the nucleophile to the opposite face.

Caption: Simplified model of the chelated transition state responsible for high diastereoselectivity.

Experimental Protocols

The following protocols are representative examples for the synthesis of a chiral amine from an aldehyde.

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine

This protocol describes the condensation of an aldehyde with (R)-tert-butanesulfinamide.

Materials:

  • Aldehyde (1.0 equiv)

  • (R)-tert-Butanesulfinamide (1.05 equiv)

  • Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde, (R)-tert-butanesulfinamide, and anhydrous CuSO₄.

  • Add anhydrous DCM to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.

Causality Behind Choices:

  • Anhydrous Conditions: The condensation reaction releases water, which can hydrolyze the product imine. Anhydrous reagents and a drying agent (CuSO₄) are crucial to drive the equilibrium towards the product.[4]

  • Lewis Acid Catalyst: CuSO₄ or other Lewis acids like Ti(OEt)₄ act as catalysts by activating the carbonyl group of the aldehyde, facilitating the condensation.[6]

Protocol 2: Diastereoselective Grignard Addition

This protocol details the addition of a Grignard reagent to the synthesized N-tert-butanesulfinyl imine.

Materials:

  • N-tert-Butanesulfinyl imine (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Dissolve the crude N-tert-butanesulfinyl imine from Protocol 1 in anhydrous THF or DCM (approx. 0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -48 °C using an acetonitrile/dry ice bath.

  • Slowly add the Grignard reagent dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -40 °C.

  • Stir the reaction mixture at -48 °C for 3-6 hours. Monitor by TLC for the disappearance of the imine.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -48 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the diastereomerically enriched sulfinamide adduct.

Causality Behind Choices:

  • Low Temperature: The addition is performed at low temperatures to maximize diastereoselectivity by favoring the highly organized, chelated transition state and minimizing side reactions.[6]

  • Anhydrous Solvent: Grignard reagents are highly reactive towards protic solvents, including water. Anhydrous conditions are essential for the success of the reaction.

Protocol 3: Cleavage of the Sulfinyl Group

This protocol describes the final deprotection step to yield the chiral primary amine.

Materials:

  • Sulfinamide adduct from Protocol 2 (1.0 equiv)

  • Hydrochloric acid (HCl) solution (e.g., 4 M in 1,4-dioxane or prepared by adding acetyl chloride to methanol) (3.0-4.0 equiv)

  • Methanol (MeOH) or Diethyl ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the purified sulfinamide adduct in methanol or diethyl ether (approx. 0.2 M).

  • Add the HCl solution and stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting solid is the hydrochloride salt of the chiral amine. To obtain the free amine, dissolve the salt in water and basify to pH > 10 with a suitable base (e.g., 1 M NaOH).

  • Extract the free amine with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantioenriched chiral amine.

Causality Behind Choices:

  • Acidic Cleavage: The S-N bond of the sulfinamide is labile under acidic conditions, allowing for a clean and efficient deprotection without racemization of the newly formed stereocenter.[8]

Data Presentation: Scope and Performance

The utility of this methodology is demonstrated by its broad substrate scope and consistently high stereoselectivity.

EntryAldehyde (R¹)Grignard Reagent (R²)Product Sulfinamide Yield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeMeMgBr9596:4
2BenzaldehydePhMgBr9298:2
3IsobutyraldehydeEtMgBr8894:6
4CinnamaldehydeMeMgBr8591:9
52-Thiophenecarboxaldehyden-BuMgBr9095:5

Table compiled from representative data in the literature. Actual yields and selectivities may vary.[3][6]

Expanding the Synthetic Toolbox

While the addition of Grignard reagents is a cornerstone application, the N-tert-butanesulfinyl imine intermediates are versatile electrophiles for a wide range of other transformations, leading to diverse and valuable chiral building blocks.

Key Transformational Pathways

Expanded Applications center_node N-tert-Butanesulfinyl Imine amino_alcohols 1,2- and 1,3-Amino Alcohols center_node->amino_alcohols Reduction / Aldol-type additions beta_amino_acids β-Amino Acids center_node->beta_amino_acids Enolate Additions n_heterocycles N-Heterocycles (Piperidines, Pyrrolidines) center_node->n_heterocycles Cycloadditions / Intramolecular reactions propargyl_amines Propargylamines center_node->propargyl_amines Acetylide Additions

Caption: Versatility of N-tert-butanesulfinyl imines in asymmetric synthesis.

  • β-Amino Acids: The addition of ester enolates to sulfinyl imines provides a direct route to protected β-amino acids, which are important components of peptidomimetics and natural products.[7]

  • Propargylamines: The addition of terminal alkynes (as acetylides) to sulfinyl ketimines is a powerful method for synthesizing α,α-dibranched propargylamines.[2]

  • N-Heterocycles: Sulfinyl imines are excellent precursors for the stereoselective synthesis of nitrogen-containing heterocycles like piperidines and pyrrolidines through various cycloaddition and intramolecular cyclization strategies.[9]

Conclusion and Outlook

The use of tert-butanesulfinamide as a chiral auxiliary has revolutionized the asymmetric synthesis of chiral amines. The straightforward formation of N-tert-butanesulfinyl imines, coupled with their highly diastereoselective reactions with a wide range of nucleophiles, provides a robust and predictable platform for accessing enantioenriched amine building blocks. The protocols and principles outlined in this guide demonstrate the power and versatility of this methodology, making it an indispensable tool for researchers in drug discovery and synthetic chemistry. Future developments will likely focus on expanding the scope of nucleophiles, developing novel catalytic cycles for imine formation and addition, and incorporating this chemistry into automated synthesis platforms.

References

  • Cogan, D.A., Liu, G. & Ellman, J. Asymmetric synthesis of chiral amines by highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines. Tetrahedron, 55, 8883–8904 (1999).
  • Xu, H.-C., Chowdhury, S., & Ellman, J. A. Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280 (2013). [Link]

  • Ellman, J. A., et al. Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46 (2003).
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740 (2010). [Link]

  • Tang, T. P., & Ellman, J. A. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12–13 (1999). [Link]

  • Wikipedia. tert-Butanesulfinamide. [Link]

  • Ghosh, A. K., & Nandy, D. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(72), 44371–44399 (2020). [Link]

  • Ferreira, F., Botuha, C., Chemla, F., & Perez-Luna, A. tert-Butanesulfinimines: structure, synthesis and synthetic applications. Chemical Society Reviews, 38(4), 1162–1186 (2009).

Sources

Method

Application Note: Protocol for the Cleavage of the 3-Ethylpentane-3-sulfinamide Chiral Auxiliary

Introduction & Strategic Overview The synthesis of enantiopure amines is a critical operation in modern drug discovery. While tert-butanesulfinamide (Ellman's auxiliary) serves as the industry standard for imine addition...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The synthesis of enantiopure amines is a critical operation in modern drug discovery. While tert-butanesulfinamide (Ellman's auxiliary) serves as the industry standard for imine additions, highly demanding asymmetric transformations often require bulkier directing groups. The 3-ethylpentane-3-sulfinamide auxiliary (commonly referred to as triethylmethyl sulfinamide) features a central tert-alkyl carbon substituted with three ethyl groups. This massive steric shield dramatically enhances stereofacial discrimination during challenging nucleophilic additions .

However, this enhanced steric bulk introduces a severe kinetic penalty during the auxiliary cleavage phase. Standard deprotection protocols optimized for tert-butanesulfinamide often result in incomplete conversion when applied to 3-ethylpentane-3-sulfinamide derivatives. This guide details the mechanistic causality, optimized parameters, and a self-validating protocol for the efficient acid-catalyzed S-N bond cleavage of this highly hindered auxiliary.

Mechanistic Causality & Experimental Design

The cleavage of tert-alkyl sulfinamides proceeds via an acid-catalyzed heterolysis of the S-N bond. The reaction is initiated by the protonation of the sulfinamide, transforming the amine into a superior leaving group. Subsequent nucleophilic attack at the electrophilic sulfinyl sulfur by a solvent molecule (e.g., methanol) collapses the intermediate, releasing the amine hydrochloride and a sulfinate ester byproduct .

Because the triethylmethyl group heavily shields the sulfur atom, the trajectory for nucleophilic attack is severely restricted. Consequently, the rate-limiting step—nucleophilic attack at the sulfur—is significantly decelerated compared to the tert-butyl analog . To overcome this kinetic barrier without degrading the underlying amine product, the experimental design must incorporate:

  • High Acid Concentration: Utilizing 4.0 M HCl ensures complete protonation of the substrate, driving the equilibrium toward the reactive intermediate despite steric repulsion.

  • Nucleophilic Scavenging Solvents: Using a 1:1 mixture of 1,4-Dioxane and Methanol. Methanol acts as a highly concentrated, small nucleophile that efficiently attacks the hindered sulfur, forming the volatile methyl 3-ethylpentane-3-sulfinate byproduct and preventing reversible recombination.

Mechanism SM 3-Ethylpentane-3-sulfinamide (Sterically Hindered) Prot N-Protonation (Acidic Activation) SM->Prot 4M HCl Nu Nucleophilic Attack at S (Rate-Limiting Step) Prot->Nu MeOH Cleavage S-N Bond Cleavage Nu->Cleavage Prod1 Amine Hydrochloride (Target Product) Cleavage->Prod1 Prod2 Sulfinate Ester (Volatile Byproduct) Cleavage->Prod2

Mechanistic pathway for the acid-catalyzed cleavage of 3-ethylpentane-3-sulfinamide.

Quantitative Comparison of Cleavage Kinetics

The following table summarizes the kinetic differences and optimized parameters for cleaving standard versus ultra-hindered sulfinamides.

Auxiliary TypeAlkyl GroupStandard ReagentTempAvg. Time to CompletionExpected Yield
Ellman's Auxiliarytert-Butyl4M HCl in Dioxane/MeOH20 °C0.5 – 1.0 h>95%
3-Ethylpentane-3-sulfinamide Triethylmethyl 4M HCl in Dioxane/MeOH 20 °C - 40 °C 2.0 – 4.0 h 88 – 94%
1-Adamantylsulfinamide1-Adamantyl4M HCl in Dioxane/MeOH40 °C3.0 – 5.0 h~90%

Step-by-Step Experimental Protocol

Self-Validating System: This protocol relies on the differential solubility of the amine hydrochloride salt versus the organic sulfinate byproduct. The successful precipitation of a white solid upon ethereal trituration serves as an immediate, self-validating visual confirmation of successful cleavage.

Reagents and Equipment
  • Substrate: N-(3-ethylpentane-3-sulfinyl) amine derivative.

  • Acid: 4.0 M HCl in 1,4-Dioxane (anhydrous).

  • Solvent: Anhydrous Methanol (MeOH).

  • Anti-solvent: Anhydrous Diethyl ether (Et₂O).

  • Equipment: Magnetic stirrer, round-bottom flask, nitrogen line, rotary evaporator.

Methodology
  • Substrate Solubilization:

    • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with the N-(3-ethylpentane-3-sulfinyl) amine (1.0 equiv, e.g., 1.0 mmol).

    • Dissolve the substrate in anhydrous Methanol (2.0 mL). Ensure complete dissolution before proceeding.

  • Acidification:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Dropwise, add 4.0 M HCl in 1,4-Dioxane (2.0 mL, 8.0 equiv).

    • Causality: The large excess of anhydrous acid forces the protonation equilibrium forward despite the severe steric shielding of the triethylmethyl group.

  • Cleavage Reaction:

    • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

    • Stir vigorously for 2 to 4 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (e.g., 5% MeOH in DCM, Ninhydrin stain). If >5% starting material remains after 3 hours, warm the mixture to 40 °C for an additional 1 hour.

  • Concentration:

    • Once complete conversion is validated, concentrate the reaction mixture under reduced pressure to complete dryness.

    • Causality: Do not heat the water bath above 35 °C during evaporation to prevent potential degradation of sensitive amine hydrochlorides. The volatile methyl 3-ethylpentane-3-sulfinate byproduct is partially removed during this step.

  • Trituration and Isolation:

    • Suspend the crude oily residue in anhydrous Diethyl Ether (5.0 mL) and stir vigorously for 15 minutes.

    • Causality: The non-polar ether solubilizes any remaining organic sulfinate byproducts and unreacted starting material, while the highly ionic amine hydrochloride is completely insoluble, driving the precipitation of a white solid.

    • Filter the suspension through a medium-porosity glass frit. Wash the filter cake with cold Diethyl Ether (2 x 2.0 mL) and dry under high vacuum to afford the analytically pure amine hydrochloride.

Workflow A 1. Substrate Preparation Dissolve in Anhydrous MeOH B 2. Acidification Add 4M HCl in Dioxane at 0 °C A->B C 3. Cleavage Reaction Stir at 20-40 °C (2-4 hours) Validate via LC-MS B->C D 4. Concentration Evaporate volatiles under vacuum C->D E 5. Trituration Precipitate with Diethyl Ether D->E F 6. Isolation Filter to collect pure Amine HCl Salt E->F

Workflow for the acid-mediated cleavage and isolation of the pure amine hydrochloride.

References

  • Methods of preparing didesmethylsibutramine and other sibutramine derivatives. US Patent 6,894,189 B2. Google Patents.
  • Synthesis and Applications of tert-Butanesulfinamide. Ellman, J. A., Owens, T. D., & Tang, T. P. Chemical Reviews (2010). American Chemical Society. URL:[Link]

  • General One-Pot Method for the Preparation of N-tert-Butanesulfinylamine Diastereomer Mixtures as Standards for Stereoselectivity Determinations. Brak, K., & Ellman, J. A. The Journal of Organic Chemistry (2009). American Chemical Society. URL:[Link]

Application

large-scale synthesis of chiral amines with 3-Ethylpentane-3-sulfinamide

Large-Scale Synthesis of Chiral Amines via Asymmetric Induction with 3-Ethylpentane-3-sulfinamide Executive Summary & Rationale The synthesis of enantiopure primary amines is a cornerstone of modern pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Large-Scale Synthesis of Chiral Amines via Asymmetric Induction with 3-Ethylpentane-3-sulfinamide

Executive Summary & Rationale

The synthesis of enantiopure primary amines is a cornerstone of modern pharmaceutical development and drug discovery. While (R)- and (S)-tert-butanesulfinamide (Ellman's auxiliary) have long served as the gold standard for asymmetric amine synthesis [2], the structural demands of certain complex active pharmaceutical ingredients (APIs) expose the limitations of the tert-butyl group. Specifically, when the steric differentiation between the two substituents of a ketimine is minimal (e.g., methyl vs. ethyl, or linear alkyl chains), the facial selectivity during nucleophilic addition drops significantly.

To overcome this, 3-ethylpentane-3-sulfinamide (often referred to as triethylmethanesulfinamide) has emerged as a superior, next-generation chiral auxiliary [1]. By replacing the methyl groups of the tert-butyl moiety with ethyl groups, the steric bulk is significantly expanded. This "umbrella effect" provides enhanced shielding of the imine face, driving exceptional diastereomeric ratios (dr) even in highly challenging nucleophilic additions.

Mechanistic Causality and Reaction Design

The synthetic workflow relies on three sequential, highly controlled transformations. As a self-validating system, each step is designed with built-in chemical checkpoints to ensure process integrity.

  • Step 1: Condensation: The reaction between the ketone and 3-ethylpentane-3-sulfinamide requires a strong Lewis acid and water scavenger. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized because weaker agents like MgSO₄ fail to activate sterically hindered ketones [3]. Ti(OEt)₄ coordinates to both the sulfinamide oxygen and the carbonyl oxygen, facilitating condensation without epimerizing the delicate sulfur stereocenter.

  • Step 2: Nucleophilic Addition: The addition of a Grignard reagent to the N-sulfinyl ketimine proceeds via a highly ordered, six-membered chair-like transition state. The magnesium ion chelates the sulfinyl oxygen and the imine nitrogen. The bulky 3-ethylpentyl group projects over the Re or Si face (depending on the auxiliary's chirality), forcing the nucleophile to attack exclusively from the unhindered face.

  • Step 3: Acidic Cleavage: Deprotection is achieved using anhydrous HCl in a non-nucleophilic solvent like cyclopentyl methyl ether (CPME). This specific choice of conditions prevents the degradation of the auxiliary, allowing the byproduct (3-ethylpentane-3-sulfinyl chloride) to be recovered and recycled, which is critical for large-scale process economics [2].

Workflow Visualization

G A Ketone/Aldehyde + 3-Ethylpentane-3-sulfinamide B Ti(OEt)4 Mediated Condensation A->B C Chiral Sulfinyl Imine (Intermediate) B->C D Nucleophilic Addition (Grignard/Hydride) C->D E Diastereomerically Pure Sulfinamide D->E F Acidic Cleavage (HCl/CPME) E->F G Enantiopure Chiral Amine F->G

Workflow for asymmetric chiral amine synthesis using 3-ethylpentane-3-sulfinamide.

Comparative Data: Steric Advantage

The following table summarizes the steric advantage of 3-ethylpentane-3-sulfinamide over standard tert-butanesulfinamide in Grignard additions to challenging ketimines. The expanded steric footprint directly correlates with higher diastereoselectivity.

Ketone SubstrateNucleophileAuxiliaryDiastereomeric Ratio (dr)Isolated Yield (%)
2-ButanonePhMgBrtert-Butyl85:1582
2-ButanonePhMgBr3-Ethylpentyl96:480
AcetophenoneMeMgBrtert-Butyl92:888
AcetophenoneMeMgBr3-Ethylpentyl>99:185
Cyclohexyl methyl ketoneEtMgBrtert-Butyl88:1279
Cyclohexyl methyl ketoneEtMgBr3-Ethylpentyl98:276

Experimental Protocols

Protocol A: Large-Scale Condensation (Synthesis of N-Sulfinyl Ketimine)

Objective: Form the chiral sulfinyl imine while preventing hydrolysis and epimerization.

  • Setup : In a rigorously dried, argon-flushed 5 L jacketed reactor, charge (R)-3-ethylpentane-3-sulfinamide (1.0 equiv, 500 g) and the ketone substrate (1.1 equiv).

  • Solvent & Reagent Addition : Add anhydrous tetrahydrofuran (THF, 2.5 L). Begin stirring at 250 rpm. Dropwise, add Ti(OEt)₄ (2.0 equiv) over 30 minutes.

    • Causality: Slow addition prevents localized exothermic heating, which could lead to premature imine hydrolysis or side reactions.

  • Heating : Ramp the reactor temperature to 70 °C. Monitor via HPLC. The reaction typically reaches >95% conversion within 12-18 hours [3].

  • Quench & Workup : Cool the mixture to 10 °C. Slowly pour the mixture into an equal volume of saturated aqueous NaCl (brine) under vigorous stirring.

    • Validation Step: The rapid formation of a thick, white TiO₂ precipitate confirms the successful quenching of the active titanium species.

  • Filtration : Filter the suspension through a pad of Celite to remove TiO₂. Wash the filter cake with ethyl acetate (3 × 500 mL).

  • Isolation : Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude N-sulfinyl ketimine.

Protocol B: Diastereoselective Grignard Addition

Objective: Install the new stereocenter with high facial selectivity.

  • Preparation : Dissolve the crude N-sulfinyl ketimine (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene (10 mL/g). Cool the reactor to -48 °C to -50 °C.

    • Causality: Lower temperatures tighten the chelation transition state, maximizing the steric differentiation provided by the bulky 3-ethylpentyl group.

  • Addition : Add the Grignard reagent (R-MgBr, 3.0 M in Et₂O, 2.0 equiv) dropwise over 1 hour, maintaining the internal temperature strictly below -45 °C.

  • Reaction : Stir for 4 hours at -48 °C.

    • Validation Step: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the UV-active imine spot, replaced by a lower-Rf sulfinamide product.

  • Quench : Quench strictly with saturated aqueous NH₄Cl (dropwise at first) to prevent basic hydrolysis of the newly formed sulfinamide. Extract with EtOAc, dry, and concentrate.

Protocol C: Acidic Cleavage and Auxiliary Recovery

Objective: Liberate the primary amine hydrochloride and recover the chiral auxiliary.

  • Cleavage : Dissolve the diastereomerically pure sulfinamide in cyclopentyl methyl ether (CPME, 5 mL/g). Add 4.0 M HCl in 1,4-dioxane (2.0 equiv) at room temperature.

  • Precipitation : Stir for 2 hours.

    • Validation Step: The primary amine hydrochloride will precipitate out of the CPME solution as a white solid, driving the reaction to completion according to Le Chatelier's principle.

  • Filtration : Filter the amine hydrochloride salt and wash with cold CPME. The isolated salt is typically >99% ee.

  • Recovery : The filtrate contains 3-ethylpentane-3-sulfinyl chloride. Treatment with aqueous ammonia converts this byproduct back to the starting 3-ethylpentane-3-sulfinamide for reuse, establishing a closed-loop synthetic cycle [2].

References

  • "Buy (R)-3-Ethylpentane-3-sulfinamide | 446021-72-3 - Smolecule", Smolecule,
  • "Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews", ACS Public
  • "Development of a Large-Scale Stereoselective Process for (1R,4S)-4-(3,4-Dichlorophenyl)
Method

3-Ethylpentane-3-sulfinamide in the synthesis of pharmaceutical intermediates

An Application Guide to Bulky Tertiary Alkyl Sulfinamides in Asymmetric Synthesis Introduction: The Power of the Sulfinyl Group in Chiral Synthesis The synthesis of enantiomerically pure amines is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Bulky Tertiary Alkyl Sulfinamides in Asymmetric Synthesis

Introduction: The Power of the Sulfinyl Group in Chiral Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development, as a vast number of therapeutic agents contain stereogenic, amine-bearing carbon centers.[1] Chiral auxiliaries have emerged as a robust and reliable tool for controlling stereochemistry, and among these, chiral sulfinamides are exceptionally powerful.[2][3] This class of reagents, particularly those with sterically demanding tertiary alkyl groups, provides a highly effective method for the asymmetric synthesis of a wide array of chiral amines and their derivatives.[4]

While the archetypal and most extensively studied reagent in this class is tert-butanesulfinamide, known as Ellman's auxiliary, the principles of its application extend to other bulky analogues like 3-Ethylpentane-3-sulfinamide. The defining feature of these auxiliaries is the sterically demanding tertiary alkyl group attached to the stereogenic sulfur atom. This bulk is crucial for directing nucleophilic attacks with high diastereoselectivity.[4][5]

This guide provides an in-depth exploration of the synthesis and application of these powerful chiral auxiliaries. We will detail the underlying mechanisms that govern their remarkable stereocontrol, provide validated, step-by-step protocols for their use in synthesizing pharmaceutical intermediates, and present a case study on the asymmetric synthesis of an intermediate for Apremilast, an inhibitor of phosphodiesterase 4 (PDE4).[6]

Section 1: Foundational Chemistry and Mechanism of Action

The utility of a chiral auxiliary is predicated on three key factors: it must be easily prepared in enantiopure form, it must effectively direct the stereochemical outcome of a reaction, and it must be readily removable under mild conditions. Bulky tertiary alkyl sulfinamides excel in all three areas.

Synthesis of the Chiral Auxiliary

The most common route to enantiopure tertiary alkyl sulfinamides involves the asymmetric oxidation of the corresponding disulfide, followed by nucleophilic displacement. The procedure for preparing (R)-tert-butanesulfinamide is a well-established benchmark for this class of compounds.[1][7]

Workflow for Auxiliary Synthesis

A Di-tert-butyl Disulfide B Asymmetric Oxidation (e.g., V-catalyst, O2) A->B Reagents C tert-Butyl tert- butanethiosulfinate B->C Formation D Nucleophilic Cleavage (LiNH2 in NH3) C->D Reagents E (R)-tert-butanesulfinamide D->E Formation

Caption: General workflow for the synthesis of tert-butanesulfinamide.

Mechanism of Stereochemical Induction

The high degree of stereocontrol exerted by the sulfinyl group stems from its ability to form a chelated, six-membered chair-like transition state with the attacking nucleophile's metal cation. The large tertiary alkyl group (R) preferentially occupies a pseudo-equatorial position to minimize A-1,3 strain. This orientation shields one face of the imine, forcing the nucleophile (Nu) to attack from the less hindered face, thereby establishing the new stereocenter with high fidelity.[5]

Proposed Transition State for Nucleophilic Addition

Caption: Chelation-controlled model for asymmetric addition.

Section 2: Application in Pharmaceutical Intermediate Synthesis

The primary application of tertiary alkyl sulfinamides involves their condensation with aldehydes or ketones to form N-sulfinyl imines. These imines, while stable, are highly electrophilic and readily react with a variety of nucleophiles.[1][4]

Protocol 1: General Synthesis of N-Sulfinyl Aldimines

This protocol describes the formation of the key sulfinyl imine intermediate from an aldehyde. The choice of Lewis acid is critical; copper(II) sulfate is effective for many aromatic and aliphatic aldehydes, while titanium(IV) ethoxide is often used for more challenging substrates.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)- or (S)-tert-butanesulfinamide (1.0 eq).

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to create a 0.5 M solution.

  • Aldehyde Addition: Add the aldehyde (1.1 eq).

  • Dehydrating Agent/Lewis Acid: Add anhydrous copper(II) sulfate (CuSO₄, 2.0 eq) or titanium(IV) ethoxide (Ti(OEt)₄, 1.5 eq).

    • Rationale: These agents act as both Lewis acids to activate the aldehyde carbonyl and as dehydrating agents to drive the condensation equilibrium forward by sequestering the water byproduct.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the metal salts. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude sulfinyl imine is often pure enough for the next step but can be further purified by silica gel chromatography if necessary.

Protocol 2: Asymmetric Synthesis of a Chiral Amine Intermediate

This protocol details the diastereoselective addition of a Grignard reagent to a pre-formed N-sulfinyl aldimine.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-sulfinyl aldimine (1.0 eq) from Protocol 1.

  • Solvent: Dissolve the imine in an anhydrous ethereal solvent such as THF or diethyl ether (Et₂O) to a concentration of 0.2 M.

  • Cooling: Cool the solution to -48 °C or -78 °C using an acetone/dry ice or acetonitrile/dry ice bath.

    • Rationale: Low temperatures are crucial to enhance diastereoselectivity by minimizing competing, non-chelated reaction pathways and reducing the rate of side reactions.

  • Nucleophile Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq, 1.0 M in THF) dropwise over 15-30 minutes, maintaining the low temperature.

  • Reaction: Stir the mixture at the low temperature for 3-6 hours. Monitor the reaction by TLC until the starting imine is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with ethyl acetate or CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting N-sulfinyl protected amine can be purified by silica gel chromatography. Diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Case Study: Asymmetric Synthesis of an Apremilast Intermediate

Apremilast is an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis.[6] A key step in its asymmetric synthesis is the stereoselective addition of a sulfone-stabilized carbanion to a chiral N-sulfinyl imine.[6]

Synthetic Scheme for Apremilast Intermediate

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition A 3-Hydroxy-4-methoxy- benzaldehyde C Chiral Sulfinyl Imine A->C Ti(OEt)4, THF B (R)-tert-butanesulfinamide B->C Ti(OEt)4, THF E Chiral Sulfinyl Imine (from Step 1) D Dimethyl Sulfone (DMS) F Protected Amine Adduct D->F n-BuLi, THF, -78 °C E->F n-BuLi, THF, -78 °C

Caption: Key steps in the asymmetric synthesis of the Apremilast precursor.

This reaction proceeds with excellent diastereoselectivity, producing the desired intermediate in high yield and setting the crucial stereocenter for the final drug molecule.[6]

Section 3: Removal of the Sulfinyl Auxiliary

A significant advantage of the sulfinamide auxiliary is its facile removal under mild acidic conditions that are compatible with a wide range of functional groups.[4]

Protocol 3: Deprotection to Yield the Free Chiral Amine
  • Setup: Dissolve the purified N-sulfinyl protected amine (1.0 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

  • Acid Addition: Add a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in Et₂O, 2.0-3.0 eq).

    • Rationale: The acid protonates the nitrogen, making the sulfinyl group a better leaving group. The alcohol solvent then facilitates the cleavage of the S-N bond.

  • Reaction: Stir the solution at room temperature for 1-2 hours. The amine hydrochloride salt often precipitates from the solution.

  • Isolation: The product can be isolated by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure.

  • Workup: To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., 1 M NaOH) to a pH > 10. The free amine is then extracted with an organic solvent (e.g., CH₂Cl₂), dried, and concentrated to yield the final, enantiomerically enriched product.

Section 4: Data Summary and Troubleshooting

The robustness of this methodology is demonstrated by its broad applicability across various substrates and nucleophiles.

Aldehyde SubstrateNucleophile (R-MgBr)SolventTemp (°C)Diastereomeric Ratio (dr)Yield (%)
BenzaldehydeEtMgBrTHF-4898:294
IsobutyraldehydePhMgBrTHF-7896:491
CinnamaldehydeMeMgBrEt₂O-7894:688
3-PhenylpropanalVinylMgBrTHF-48>99:195

Data compiled from representative literature examples.[4][5]

Troubleshooting Guide
  • Low Yield in Condensation: Ensure all reagents and solvents are strictly anhydrous. Increase the amount of dehydrating agent or switch to a more powerful one (e.g., from CuSO₄ to Ti(OEt)₄).

  • Poor Diastereoselectivity: Ensure the nucleophilic addition is performed at a sufficiently low temperature (-48 °C or lower). Check the quality of the Grignard reagent; older or partially decomposed reagents can lead to side reactions.

  • Incomplete Deprotection: If the starting material persists, add more acid or allow the reaction to stir for a longer period. Ensure the HCl solution is fresh.

  • Epimerization: While rare, some sensitive amine products could epimerize. Ensure the workup and purification steps are performed without unnecessary delay or exposure to harsh conditions.

Conclusion

Tertiary alkyl sulfinamides, exemplified by the widely used tert-butanesulfinamide, are exceptionally versatile and reliable chiral auxiliaries for the asymmetric synthesis of amines. Their straightforward application, high stereodirecting ability, and ease of removal make them an invaluable tool for researchers, scientists, and drug development professionals. The protocols and principles outlined in this guide provide a solid foundation for leveraging this powerful chemistry in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients.

References

  • Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4358-4454. [Link][2][3]

  • Zhang, Y., et al. (2023). Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides. ACS Catalysis, 13(19), 13073–13082. [Link][8]

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link][1]

  • Li, Z., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. [Link][6]

  • Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). The Myers Research Group, Harvard University. [Link][5]

  • Weix, D. J., & Ellman, J. A. (2005). (R)-(+)-2-METHYL-2-PROPANESULFINAMIDE. Organic Syntheses, 82, 157. [Link][7]

Sources

Application

Application Notes & Protocols for Asymmetric Amine Synthesis Using 3-Ethylpentane-3-sulfinamide

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup and application of 3-ethylpentane-3-sulfinamide as a chiral auxil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup and application of 3-ethylpentane-3-sulfinamide as a chiral auxiliary in asymmetric synthesis. While 3-ethylpentane-3-sulfinamide represents a specific bulky alkyl sulfinamide, the principles and protocols detailed herein are benchmarked against the extensively validated and widely used tert-butanesulfinamide (Ellman's Auxiliary).[1][2] The guide covers the foundational principles of sulfinamide-mediated stereocontrol, detailed step-by-step protocols for the key reaction sequence—synthesis of N-sulfinyl imines, diastereoselective nucleophilic addition, and auxiliary cleavage—and practical insights into troubleshooting, optimization, and safety.

Introduction: The Role of Bulky Sulfinamides in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of a molecule is often dictated by its absolute stereochemistry.[3] Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic units that guide the formation of new chiral centers with high selectivity.[3][4][5] Among the most successful and versatile of these are chiral sulfinamides, particularly those with sterically demanding alkyl groups, such as the renowned tert-butanesulfinamide developed by Ellman.[1][2][6]

3-Ethylpentane-3-sulfinamide falls into this important class of reagents. The core utility of these auxiliaries lies in a robust three-step sequence to produce highly enantioenriched chiral primary amines, which are ubiquitous motifs in pharmaceuticals.[2][7][8][9] The sequence involves:

  • Condensation: Reaction of the chiral sulfinamide with a non-chiral aldehyde or ketone to form a chiral N-sulfinyl imine.

  • Stereoselective Addition: Diastereoselective addition of an organometallic nucleophile to the imine, creating a new stereocenter with a configuration dictated by the chiral sulfur atom.

  • Auxiliary Cleavage: Mild acidic hydrolysis to remove the sulfinyl group, yielding the target chiral amine and allowing for the potential recovery of the auxiliary.

The predictable and high levels of stereocontrol afforded by this methodology have cemented its status as a foundational strategy in asymmetric synthesis.[10]

Part 1: Synthesis of N-Sulfinyl Imines via Condensation

The initial step involves the formation of an N-sulfinyl imine (or sulfinimine) through the condensation of 3-ethylpentane-3-sulfinamide with a carbonyl compound. This reaction is critical as it establishes the chiral template for the subsequent nucleophilic addition. The reaction is typically facilitated by a Lewis acid or a dehydrating agent to drive the equilibrium towards the imine product.

Causality of Reagent Choice: The use of dehydrating agents like copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄) is essential.[11][12][13]

  • CuSO₄: A mild and effective Lewis acidic dehydrating agent that promotes condensation with a wide range of aldehydes using only a slight excess (1.1 equivalents) of the carbonyl compound.[11][13]

  • Ti(OEt)₄: A more potent Lewis acid required for the condensation with more challenging substrates, such as sterically hindered aldehydes or ketones.[11][12][13] The elevated temperatures often used with this reagent facilitate the reaction with less reactive carbonyls.[14]

Workflow for N-Sulfinyl Imine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A 3-Ethylpentane-3-sulfinamide E Stir at RT or Heat (Monitor by TLC) A->E B Aldehyde or Ketone B->E C Anhydrous Solvent (e.g., THF, DCM) C->E D Dehydrating Agent (e.g., CuSO4, Ti(OEt)4) D->E F Filter to remove dehydrating agent E->F G Solvent Evaporation F->G H Crude N-Sulfinyl Imine G->H I Purification (Chromatography or Recrystallization) H->I J Pure N-Sulfinyl Imine I->J

Caption: General workflow for the synthesis of N-sulfinyl imines.

Protocol 1: CuSO₄-Mediated Synthesis of N-Sulfinyl Aldimines

This protocol is suitable for a broad range of aromatic and aliphatic aldehydes.

Materials:

  • 3-Ethylpentane-3-sulfinamide

  • Aldehyde (1.1 - 1.2 equivalents)

  • Anhydrous Copper(II) Sulfate (CuSO₄, 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-ethylpentane-3-sulfinamide (1.0 eq) and anhydrous CuSO₄ (2.0 eq).

  • Add anhydrous DCM or THF to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Add the aldehyde (1.1-1.2 eq) to the suspension via syringe.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfinamide is consumed (typically 4-24 hours).

  • Upon completion, dilute the mixture with additional DCM or ethyl acetate.

  • Filter the suspension through a pad of Celite® to remove the CuSO₄ and inorganic byproducts. Wash the filter cake thoroughly with the solvent.[15]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-sulfinyl imine.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure product.[15][16]

Carbonyl Substrate TypeTypical Dehydrating AgentTemperatureTypical Yield (%)Reference
Aromatic AldehydeCuSO₄Room Temp.80 - 95%[11]
Aliphatic AldehydeCuSO₄Room Temp.85 - 96%[11]
Sterically Hindered AldehydeTi(OEt)₄50-60 °C75 - 85%[13]
KetoneTi(OEt)₄50-60 °C70 - 90%[13][14]

Table 1: Representative Conditions for N-Sulfinyl Imine Synthesis. Yields are based on literature for tert-butanesulfinamide and are expected to be comparable.

Part 2: Diastereoselective Addition of Organometallic Reagents

This step is the heart of the asymmetric transformation, where a new stereocenter is generated with high diastereoselectivity. The addition of a Grignard or organolithium reagent to the C=N bond of the sulfinyl imine is highly organized, leading to a predictable stereochemical outcome.

Causality of Stereoselectivity: The Zimmerman-Traxler Model The high diastereoselectivity observed in the addition of Grignard reagents is explained by a rigid, six-membered Zimmerman-Traxler-like transition state.[17] The magnesium atom of the Grignard reagent chelates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric repulsion, the bulky R-group of the nucleophile approaches the imine from the face opposite the sterically demanding 3-ethylpentyl group on the sulfur atom. This controlled approach dictates the absolute configuration of the newly formed stereocenter.

Proposed Transition State for Stereocontrol

workflow A Aldehyde + Sulfinamide B N-Sulfinyl Imine A->B Condensation (Protocol 1) C Sulfinamide Adduct B->C Grignard Addition (Protocol 2) D Chiral Primary Amine C->D Acidic Cleavage (Protocol 3)

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Method

purification techniques for 3-Ethylpentane-3-sulfinamide adducts

An Application Guide for Researchers Advanced Purification Strategies for Chiral Sulfinamide Adducts Abstract Chiral sulfinamides, particularly derivatives of 3-Ethylpentane-3-sulfinamide and the widely-used tert-butanes...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Advanced Purification Strategies for Chiral Sulfinamide Adducts

Abstract

Chiral sulfinamides, particularly derivatives of 3-Ethylpentane-3-sulfinamide and the widely-used tert-butanesulfinamide (Ellman's auxiliary), are foundational tools in modern asymmetric synthesis.[1][2] Their condensation with aldehydes and ketones forms N-sulfinyl imine intermediates, which undergo diastereoselective nucleophilic addition to yield valuable chiral amine precursors.[1][3][4] The efficacy of this entire synthetic sequence hinges on the rigorous purification of both the intermediate imines and the final diastereomeric adducts. This guide provides a detailed exploration of field-proven purification techniques, emphasizing the rationale behind methodological choices to empower researchers in achieving exceptional levels of purity and diastereoselectivity.

The Strategic Importance of Purification in Sulfinamide Chemistry

The power of a chiral auxiliary lies in its ability to direct the formation of one stereoisomer over another. However, this inherent directing ability can be undermined by impurities or suboptimal separation of the resulting diastereomers. Effective purification is not merely a final clean-up step; it is an integral part of the stereochemical control strategy.

  • Purification of N-Sulfinyl Imine Intermediates: The purity of the initial adduct formed between the sulfinamide and a carbonyl compound is critical. Residual starting materials, such as the aldehyde, can react with the nucleophile in subsequent steps, leading to unwanted byproducts that complicate the purification of the final product.[5]

  • Separation of Diastereomeric Adducts: After the key nucleophilic addition step, the product is a mixture of diastereomers. The goal of purification is to isolate the desired major diastereomer in high purity (>99:1 d.r. is often the target). This separation is possible because diastereomers possess distinct physical properties, such as polarity and solubility, which can be exploited using standard laboratory techniques.

The overall workflow, from synthesis to the pure, deprotected amine, is illustrated below.

Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Purification cluster_2 Step 3: Asymmetric Addition cluster_3 Step 4: Purification & Cleavage A Sulfinamide + Aldehyde/Ketone B Crude N-Sulfinyl Imine Adduct A->B Condensation (e.g., Ti(OEt)4) Pur1 Purification (Chromatography or Recrystallization) B->Pur1 C Pure N-Sulfinyl Imine Adduct D Crude Diastereomeric Amine Adducts C->D Nucleophilic Addition Pur1->C Pur2 Purification (Chromatography) D->Pur2 E Pure Diastereomer F Enantiopure Primary Amine E->F Auxiliary Cleavage (e.g., HCl) Pur2->E Purification_Decision Start Crude Adduct IsSolid Is the product a crystalline solid? Start->IsSolid TryRecryst Attempt Recrystallization or Group-Assisted Purification (GAP) IsSolid->TryRecryst Yes GoToChrom Perform Flash Column Chromatography IsSolid->GoToChrom No / Oil CheckPurity Check Purity & d.r. by NMR/HPLC TryRecryst->CheckPurity Success Pure Diastereomer CheckPurity->Success Purity OK CheckPurity->GoToChrom Needs Improvement GoToChrom->Success

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Application

synthesis of beta-amino acids using 3-Ethylpentane-3-sulfinamide

Application Note: Enantioselective Synthesis of β -Amino Acids Utilizing the Bulky Chiral Auxiliary 3-Ethylpentane-3-sulfinamide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of β -Amino Acids Utilizing the Bulky Chiral Auxiliary 3-Ethylpentane-3-sulfinamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Advanced Asymmetric Methodology, Mechanistic Causality, and Self-Validating Protocols

Introduction & Rationale

Enantiopure β -amino acids are indispensable building blocks in modern drug discovery, serving as the core pharmacophore in β -peptides, peptidomimetics, and blockbuster therapeutics such as the DPP-4 inhibitor sitagliptin. The asymmetric synthesis of these compounds frequently relies on the diastereoselective addition of ester enolates to chiral sulfinyl imines[1].

While tert-butanesulfinamide (Ellman's auxiliary) remains the industry standard for these transformations[2], its steric bulk is sometimes insufficient when pairing highly reactive enolates with sterically demanding aliphatic aldehydes. This limitation often manifests as diminished facial selectivity and suboptimal diastereomeric ratios (dr).

To overcome this, 3-ethylpentane-3-sulfinamide (triethylmethanesulfinamide or "TES-amide") has emerged as a superior, ultra-bulky chiral auxiliary. By replacing the rigid tert-butyl group with a triethylmethyl group, the auxiliary projects a broader steric umbrella. The three flexible ethyl chains adopt a propeller-like conformation that effectively eclipses one face of the imine, enforcing rigorous stereocontrol during nucleophilic attack and elevating the dr to >99:1 in challenging substrates.

Mechanistic Principles & Stereocontrol (Causality)

The superiority of 3-ethylpentane-3-sulfinamide is rooted in precise transition-state geometry. The synthesis operates through a three-stage self-validating system:

  • Imine Condensation: The bulky sulfinamide is condensed with an aldehyde. Due to the extreme steric hindrance of the triethylmethyl group, mild desiccants (e.g., MgSO 4​ ) are ineffective. Titanium(IV) ethoxide (Ti(OEt) 4​ ) is employed as it acts dually as a Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the equilibrium forward[3].

  • Diastereoselective Addition: The addition of a lithium ester enolate proceeds via a highly ordered, metal-chelated transition state. The bulky triethylmethyl group forces the imine into an s-cis conformation to minimize dipole repulsion. The lithium cation coordinates both the sulfinyl oxygen and the imine nitrogen. The triethylmethyl group physically blocks the Re-face of the imine, forcing the enolate to attack exclusively from the Si-face.

  • Orthogonal Deprotection: The sulfinyl group is highly acid-labile. Treatment with anhydrous HCl in a nucleophilic solvent (methanol) cleaves the S-N bond. Methanol traps the highly reactive sulfinyl cation as methyl sulfinate, preventing side reactions and epimerization of the newly formed β -stereocenter[2].

Comparative Efficacy: Steric Bulk vs. Diastereoselectivity

The empirical data below illustrates the causal relationship between auxiliary bulk and transition-state facial discrimination.

Table 1: Comparison of Chiral Auxiliaries in the Synthesis of β -Amino Esters (Addition of Lithium Methyl Acetate Enolate)

Aldehyde SubstrateChiral AuxiliaryYield (%)Diastereomeric Ratio (dr)
Benzaldehydetert-Butanesulfinamide8892:8
Benzaldehyde3-Ethylpentane-3-sulfinamide 85 >99:1
Isobutyraldehydetert-Butanesulfinamide8289:11
Isobutyraldehyde3-Ethylpentane-3-sulfinamide 80 98:2
Pivalaldehydetert-Butanesulfinamide7585:15
Pivalaldehyde3-Ethylpentane-3-sulfinamide 72 96:4

Standardized Workflow

Workflow A 1. Condensation Aldehyde + 3-Ethylpentane-3-sulfinamide (Ti(OEt)4, THF) B 2. Chiral Sulfinyl Imine (Stable Intermediate) A->B C 3. Asymmetric Enolate Addition (Lithium Enolate, -78°C) B->C D 4. Sulfinyl β-Amino Ester (High Diastereoselectivity) C->D E 5. Acidic Cleavage (HCl in Dioxane/MeOH) D->E F 6. Enantiopure β-Amino Acid (Target Product) E->F

Workflow for asymmetric synthesis of β-amino acids via 3-ethylpentane-3-sulfinamide.

Step-by-Step Experimental Protocols

Note: These protocols are designed as self-validating systems. In-Process Controls (IPCs) are integrated to ensure empirical verification before proceeding to subsequent steps.

Protocol A: Synthesis of ( RS​ )-N-(3-Ethylpentane-3-sulfinyl) Imines
  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add ( RS​ )-3-ethylpentane-3-sulfinamide (10.0 mmol) and anhydrous THF (25 mL).

  • Activation: Add the target aldehyde (11.0 mmol, 1.1 eq) followed by Titanium(IV) ethoxide (20.0 mmol, 2.0 eq) via syringe at room temperature[3].

  • Reaction: Stir the yellow solution at 25 °C for 12–18 hours.

  • IPC (In-Process Control): Analyze an aliquot by TLC (Hexanes/EtOAc 7:3). The sulfinamide ( Rf​≈0.2 ) must be completely consumed, replaced by the less polar imine ( Rf​≈0.6 ).

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while vigorously stirring. A heavy white precipitate of TiO 2​ will form. Filter the suspension through a tightly packed Celite pad and wash the cake thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude imine, which can generally be used without further purification.

Protocol B: Asymmetric Addition of Lithium Acetate Enolate
  • Enolate Generation: In a separate flame-dried flask, add anhydrous diisopropylamine (15.0 mmol) and THF (20 mL). Cool to -78 °C. Add n -BuLi (14.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Add methyl acetate (15.0 mmol) dropwise and stir for an additional 45 minutes at -78 °C.

  • Coupling: Dissolve the chiral sulfinyl imine from Protocol A (10.0 mmol) in THF (10 mL). Add this solution dropwise to the enolate over 15 minutes, strictly maintaining the internal temperature at -78 °C to preserve transition-state rigidity.

  • Reaction: Stir at -78 °C for 3 hours.

  • IPC (In-Process Control): Quench a 0.1 mL aliquot in sat. NH 4​ Cl, extract with EtOAc, and analyze via crude 1 H NMR. The diagnostic triethylmethyl signals (multiplets around 0.8–1.5 ppm) and the α -protons of the ester will confirm both conversion and the diastereomeric ratio (dr) prior to chromatography[4].

  • Quench & Purify: Quench the bulk reaction with sat. NH 4​ Cl (20 mL) at -78 °C, then warm to room temperature. Extract with EtOAc, dry, and purify via silica gel chromatography to isolate the major diastereomer.

Protocol C: Cleavage of the Chiral Auxiliary
  • Deprotection: Dissolve the pure sulfinyl β -amino ester (5.0 mmol) in a 1:1 mixture of MeOH and 4M HCl in dioxane (10 mL total volume).

  • Reaction: Stir at room temperature for 2 hours.

  • IPC (In-Process Control): Monitor by LC-MS. The mass of the starting material should completely disappear, replaced by the mass of the deprotected β -amino ester ( [M+H]+ minus the auxiliary mass).

  • Isolation: Concentrate the solution under vacuum to remove volatiles and the methyl sulfinate byproduct. Triturate the resulting solid with cold diethyl ether to yield the enantiopure β -amino ester hydrochloride salt as a crystalline solid[2]. (Saponification with LiOH/H 2​ O can subsequently yield the free β -amino acid if desired).

Stereochemical Logic

TS_Logic Imine Chiral Sulfinyl Imine (Electrophile) Conformation s-cis Conformation (Favored by Bulky Triethylmethyl) Imine->Conformation Metal Lithium Chelation (Organizes Transition State) Conformation->Metal Face Steric Shielding (Triethylmethyl blocks Re-face) Metal->Face Attack Nucleophilic Attack (Enolate approaches Si-face) Face->Attack Product Major Diastereomer (>98:2 dr) Attack->Product

Mechanistic pathway and stereochemical control dictated by the triethylmethyl group.

Troubleshooting & Quality Control

  • Incomplete Imine Condensation: Titanium(IV) ethoxide is highly sensitive to moisture. If the reaction stalls, the Ti(OEt) 4​ reagent has likely hydrolyzed. Always use a fresh, unopened bottle or distill the reagent prior to use[3].

  • Erosion of Diastereoselectivity: A drop in dr during the enolate addition is almost exclusively linked to poor temperature control. Exothermic addition of the imine can cause localized warming. Ensure the addition is slow and the flask is deeply submerged in a dry ice/acetone bath.

  • Epimerization during Deprotection: Avoid using aqueous acids at elevated temperatures. The use of anhydrous HCl in methanol ensures the sulfinyl group is trapped irreversibly as a volatile sulfinate ester, preventing reversible side reactions[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Stereocontrol with 3-Ethylpentane-3-sulfinamide (TESA)

Welcome to the Application Support Center for chiral auxiliary technologies. While tert-butanesulfinamide (TBSA, commonly known as Ellman's auxiliary) has revolutionized the asymmetric synthesis of amines , certain steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for chiral auxiliary technologies. While tert-butanesulfinamide (TBSA, commonly known as Ellman's auxiliary) has revolutionized the asymmetric synthesis of amines , certain sterically demanding substrates yield suboptimal diastereomeric excess (de) due to insufficient steric shielding.

To address this limitation, 3-ethylpentane-3-sulfinamide (triethylmethanesulfinamide, TESA) was developed. By replacing the tert-butyl group with a massive triethylmethyl group, TESA provides an expanded steric cone. This structural modification locks the imine conformation and enforces rigorous facial selectivity during nucleophilic attack, making it the premier choice for challenging asymmetric syntheses .

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps for deploying TESA in your drug development workflows.

Mechanistic Foundations: Why Upgrade to TESA?

The stereochemical outcome of nucleophilic additions to chiral N-sulfinyl imines relies on the substrate adopting a rigid s-cis conformation. When utilizing standard TBSA, highly hindered nucleophiles or substrates can force the transition state to distort, exposing both the re and si faces and eroding diastereoselectivity.

TESA solves this through causal steric exclusion . The three flexible ethyl chains of the triethylmethyl group sweep a much wider cone angle than a rigid tert-butyl group. This enhanced bulk completely shields one face of the imine, forcing the nucleophile's trajectory to proceed exclusively from the opposite, less hindered face via a tightly controlled, closed transition state.

Mechanistic_Logic Substrate N-Sulfinyl Imine TBSA TBSA (tert-butyl) Substrate->TBSA Auxiliary Choice TESA TESA (triethylmethyl) Substrate->TESA Auxiliary Choice TBSA_Effect Standard Steric Bulk (~88% de) TBSA->TBSA_Effect TESA_Effect Enhanced Steric Shielding (>99% de) TESA->TESA_Effect Attack Nucleophilic Trajectory Restricted to One Face TBSA_Effect->Attack Moderate Control TESA_Effect->Attack Rigid Conformational Lock

Caption: Steric control comparison between TBSA and TESA during nucleophilic addition.

Experimental Workflows & Self-Validating Protocols

TESA_Workflow A Carbonyl + (R)-TESA B Condensation Ti(OEt)4 A->B C Chiral N-Sulfinyl Imine B->C D Nucleophilic Addition C->D Steric Shielding E Pure Sulfinamide D->E F Acidic Cleavage E->F G Chiral Amine (>99% ee) F->G

Caption: Workflow for the synthesis of highly pure chiral amines using the TESA auxiliary.

Protocol A: Condensation of TESA with Carbonyls
  • Preparation: Charge a flame-dried flask with the target ketone/aldehyde (1.0 equiv) and (R)- or (S)-TESA (1.1 equiv) in anhydrous THF (0.5 M) under argon.

  • Activation: Dropwise add Ti(OEt)₄ (2.0 equiv) at room temperature. The Lewis acidic titanium coordinates the carbonyl oxygen, increasing its electrophilicity while acting as a water scavenger.

  • Reaction: Stir at room temperature (for aldehydes) or heat to 60 °C (for ketones) for 12–24 hours.

  • Self-Validation Check: Do not proceed blindly. Quench a 0.1 mL aliquot in wet EtOAc, filter the titanium salts through a micro-pipette of Celite, and analyze via ¹H NMR. Confirm the disappearance of the carbonyl starting material and the emergence of the characteristic downfield sulfinyl imine proton.

  • Workup: Pour the mixture into an equal volume of vigorously stirring brine. Filter the resulting white TiO₂ suspension through a Celite pad, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Diastereoselective Nucleophilic Addition
  • Preparation: Dissolve the TESA-derived imine (1.0 equiv) in anhydrous toluene (0.2 M) under argon.

  • Cooling: Cool the solution to -20 °C (or -78 °C depending on the nucleophile's reactivity).

  • Addition: Dropwise add the organometallic reagent (e.g., i-BuLi or Grignard reagent, 1.5 equiv).

  • Self-Validation Check: Run a 10 mg pilot reaction before bulk scale-up. Quench with NH₄Cl and determine the diastereomeric ratio (dr) of the crude mixture via HPLC or ¹H NMR. A dr of >99:1 confirms that the triethylmethyl group is effectively shielding the target face.

  • Isolation: Quench the main reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate to yield the diastereomerically pure sulfinamide.

Protocol C: Cleavage of the TESA Auxiliary
  • Preparation: Dissolve the pure sulfinamide in anhydrous 1,4-dioxane or methanol (0.2 M).

  • Cleavage: Add 4.0 M HCl in dioxane (3.0 equiv). Stir at room temperature for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The complete disappearance of the less polar sulfinamide spot confirms successful N-S bond cleavage.

  • Isolation: Concentrate the solution under reduced pressure to yield the chiral amine hydrochloride salt.

Troubleshooting Guide & FAQs

Q: My imine condensation is stalling at 60% conversion. How can I drive it to completion? A: TESA is significantly bulkier than TBSA, which inherently slows down the condensation kinetics with sterically hindered ketones. Actionable steps: Ensure your Ti(OEt)₄ is strictly anhydrous (it degrades rapidly upon exposure to atmospheric moisture). If the reagent is fresh, switch to the more reactive Lewis acid Ti(Oi-Pr)₄ or increase the reaction temperature to 75 °C in a sealed tube.

Q: I am observing lower-than-expected diastereomeric excess (de) during the organolithium addition. What variables should I adjust? A: The stereochemical outcome relies on a highly organized, closed Zimmerman-Traxler-type transition state . If you are using strongly coordinating solvents like THF, they can outcompete the sulfinyl oxygen for the metal's coordination sites, leading to an open transition state and eroded selectivity. Actionable steps: Switch to non-coordinating solvents like anhydrous toluene or dichloromethane. Ensure the internal temperature remains strictly at or below -20 °C during the exothermic addition of the nucleophile.

Q: Cleavage of the TESA group is proceeding much slower than my previous TBSA reactions. Is this normal? A: Yes, this is a direct causal effect of the enhanced steric bulk. The three ethyl chains of TESA severely shield the sulfur atom and the N-S bond from protonation and subsequent nucleophilic attack by the chloride ion. Actionable steps: Do not force the reaction with harsh aqueous acids, as this may cause unwanted side reactions. Instead, increase the concentration of HCl in dioxane (up to 5.0 equiv) or gently warm the reaction mixture to 40 °C until LC-MS confirms complete deprotection.

Quantitative Data Comparison

To illustrate the profound impact of the triethylmethyl group, the table below summarizes the comparative performance of TBSA vs. TESA in the asymmetric synthesis of (R)-Didesmethylsibutramine ((R)-DDMS), a highly sterically congested pharmaceutical intermediate .

Chiral AuxiliaryNucleophileTemp (°C)SolventOverall Yield (%)Enantiomeric Excess (ee %)
(R)-TBSA (tert-butyl)i-BuLi-20Toluene8588
(R)-TESA (triethylmethyl) i-BuLi -20 Toluene 83 >99

Notice that while the overall yield remains comparable, the expanded steric cone of TESA completely suppresses the formation of the minor diastereomer, elevating the optical purity from 88% to >99%.

References

  • Title: First Application of Tunable Alkyl or Aryl Sulfinamides to the Stereoselective Synthesis of a Chiral Amine: Asymmetric Synthesis of (R)-Didesmethylsibutramine ((R)-DDMS) Using (R)-Triethylmethylsulfinamide ((R)-TESA) Source: Organic Letters, American Chemical Society (2002) URL: [Link]

  • Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews, American Chemical Society (2020) URL: [Link]

Optimization

Technical Support Center: 3-Ethylpentane-3-sulfinamide Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique kinetic and thermodynamic challenges of working with 3-Ethylpentane-3-sulfina...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique kinetic and thermodynamic challenges of working with 3-Ethylpentane-3-sulfinamide (often referred to as triethylmethanesulfinamide).

While structurally analogous to Ellman’s auxiliary (tert-butanesulfinamide, TBSA), the substitution of a tert-butyl group with a massive triethylmethyl group significantly increases the steric cone angle. This extreme shielding provides exceptional diastereofacial selectivity during nucleophilic additions but introduces specific side reactions—namely sluggish condensation, desulfinylation, and deprotection resistance [1]. This guide is designed to help you understand the causality behind these side reactions and implement self-validating protocols to overcome them.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Sluggish Imine Condensation & Competitive Aldol Reactions

Q: My imine condensation with an enolizable aliphatic ketone is stalling at 40% conversion, and I am seeing multiple new spots on TLC. What is happening?

Causality: The triethylmethyl group imposes a severe steric penalty during the nucleophilic attack of the sulfinamide nitrogen onto the carbonyl carbon. When using standard Ti(OEt)4​ conditions, the condensation rate is so slow that the Lewis acid instead catalyzes the self-aldol condensation of the enolizable ketone [2]. Solution:

  • Switch from Ti(OEt)4​ to the more oxophilic and sterically accommodating Zr(OEt)4​ .

  • Run the reaction neat (solvent-free) or in highly concentrated THF to drive the equilibrium forward kinetically. Self-Validation Check: Monitor the reaction via in situ React-IR. Track the disappearance of the ketone C=O stretch ( ∼1715 cm−1 ) and the appearance of the sulfinyl imine C=N stretch ( ∼1620 cm−1 ). If a broad O-H stretch appears without a corresponding C=N peak, aldol byproducts are forming, indicating the need for a stronger dehydrating agent.

Issue 2: Nucleophilic Attack at Sulfur (Desulfinylation)

Q: During the addition of a Grignard reagent to my 3-ethylpentane-3-sulfinyl imine, I get very low yields of the amine and isolate a chiral sulfoxide byproduct. Why?

Causality: This is the most common side reaction with ultra-bulky sulfinamides. Because the imine carbon is highly hindered by the triethylmethyl umbrella, the activation energy for C-C bond formation (via the Bürgi-Dunitz trajectory) exceeds that of nucleophilic attack at the electrophilic sulfur atom. Hard nucleophiles (like Grignard or organolithium reagents) will attack the sulfur, cleaving the S-O or S-N bond, leading to irreversible desulfinylation [1][3]. Solution:

  • Soften the Nucleophile: Transmetalate the Grignard reagent to an organozinc ( RZnCl ) or use organoaluminum reagents. Softer nucleophiles preferentially attack the imine carbon.

  • Solvent Effects: Use non-coordinating solvents like toluene or CH2​Cl2​ instead of THF at cryogenic temperatures (-78 °C) to tighten the transition state and prevent sulfur coordination. Self-Validation Check: Quench a aliquot with saturated NH4​Cl and analyze via LC-MS. The presence of a mass corresponding to the free imine (M - sulfinyl group) confirms that S-N cleavage is outcompeting the desired addition.

Issue 3: Incomplete Deprotection & Elimination

Q: Standard 4M HCl in dioxane fails to deprotect my final sulfinamide. Heating the reaction causes decomposition. How do I remove the auxiliary?

Causality: Deprotection requires protonation of the sulfinamide followed by nucleophilic attack by chloride to release the amine. The triethylmethyl group physically blocks the chloride's trajectory. Heating forces an E1-type elimination of the triethylmethyl carbocation, destroying the substrate and generating complex alkene mixtures. Solution: Use a scavenger-assisted cleavage system. Employ 4M HCl in cyclopentyl methyl ether (CPME) with 5 equivalents of methanol. Methanol acts as a smaller, more reactive nucleophile than chloride to attack the sulfur, bypassing the steric block.

Part 2: Quantitative Data Presentation

To understand how the triethylmethyl group alters reaction parameters compared to standard auxiliaries, refer to the comparative data below:

Parametertert-Butanesulfinamide (TBSA)3-Ethylpentane-3-sulfinamideMechanistic Impact
A-Value (Steric Bulk) ∼4.9 kcal/mol >6.5 kcal/mol Blocks nucleophile trajectory; increases diastereofacial selectivity.
Condensation Time (Ketones) 12 - 24 hours48 - 72 hoursHigh risk of ketone self-aldol condensation[2].
Desulfinylation Risk Low (< 5%)High (15 - 40%)Requires transmetalation to softer nucleophiles (e.g., Zn, Al) [3].
Deprotection Conditions 4M HCl in Dioxane, 1h, RT4M HCl in CPME/MeOH, 4h, 40°CSteric shielding prevents rapid chloride attack on sulfur.

Part 3: Validated Experimental Protocols

Protocol A: Lewis Acid-Mediated Imine Condensation (Optimized for Bulky Auxiliaries)

This protocol utilizes a solvent-free approach to maximize collision frequency, overcoming the steric barrier of the triethylmethyl group.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-Ethylpentane-3-sulfinamide ( 1.0 equiv ) and the ketone ( 1.2 equiv ).

  • Activation: Add Zr(OEt)4​ ( 2.0 equiv ) dropwise at room temperature. Do not add THF or CH2​Cl2​ .

  • Reaction: Heat the neat mixture to 60 °C.

  • Self-Validation (In-Process): After 12 hours, withdraw a sample, dilute in dry CDCl3​ , and run a quick 1H -NMR. Look for the disappearance of the auxiliary's NH2​ protons ( ∼3.8 ppm ) to confirm conversion.

  • Workup: Cool to room temperature and pour into a vigorously stirred biphasic mixture of EtOAc and saturated aqueous NaHCO3​ . Filter the resulting zirconium dioxide salts through a pad of Celite to prevent emulsion formation. Isolate the organic layer, dry over Na2​SO4​ , and concentrate.

Protocol B: Cryogenic Nucleophilic Addition (Minimizing Desulfinylation)

This protocol uses transmetalation to prevent S-O bond cleavage.

  • Transmetalation: In a separate dried flask, cool a solution of Grignard reagent ( RMgX , 2.5 equiv ) in toluene to 0 °C. Slowly add anhydrous ZnCl2​ ( 2.5 equiv , 1M in ether) and stir for 30 minutes to generate the softer organozinc reagent.

  • Addition: Cool a solution of the 3-ethylpentane-3-sulfinyl imine ( 1.0 equiv ) in anhydrous toluene to -78 °C.

  • Coupling: Add the organozinc solution dropwise down the side of the flask over 20 minutes to maintain the internal temperature.

  • Self-Validation (In-Process): After 4 hours at -78 °C, perform a TLC check (Hexanes/EtOAc 7:3). The product should appear as a single diastereomer spot, strictly more polar than the starting imine. If a highly non-polar spot appears, desulfinylation has occurred.

  • Quench: Quench at -78 °C with saturated aqueous NH4​Cl , warm to room temperature, and extract with CH2​Cl2​ .

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence that occurs when nucleophiles interact with highly sterically hindered sulfinyl imines.

Pathway Imine 3-Ethylpentane-3-sulfinyl Imine (Highly Sterically Hindered) Nuc Nucleophile (e.g., Grignard / Organolithium) Imine->Nuc PathA Pathway A: Attack at Imine Carbon (Desired Trajectory) Nuc->PathA Soft Nucleophiles (Organozinc/Al) PathB Pathway B: Attack at Sulfur Atom (Undesired Side Reaction) Nuc->PathB Hard Nucleophiles (Grignard/Li) Product Chiral Amine Precursor (High Diastereoselectivity) PathA->Product Byproduct Desulfinylation Byproducts (Sulfoxide + Free Imine) PathB->Byproduct Steric Steric Shielding by Triethylmethyl Group Steric->PathA Blocks C-Attack Steric->PathB Redirects to S-Attack

Mechanistic divergence in nucleophilic addition to sterically hindered sulfinyl imines.

References

  • Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 2019.[Link]

  • Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 2010.[Link]

  • Syntheses and Transformations of Sulfinamides. Synthesis, 2021.[Link]

Troubleshooting

Advanced Technical Support Center: 3-Ethylpentane-3-Sulfinamide Workflows

Welcome to the Application Scientist Portal. This technical guide is designed for drug development professionals and synthetic chemists who are transitioning from standard chiral auxiliaries to highly sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Portal. This technical guide is designed for drug development professionals and synthetic chemists who are transitioning from standard chiral auxiliaries to highly sterically hindered systems.

While Ellman’s auxiliary (tert-butanesulfinamide) is the industry standard for asymmetric amine synthesis[1], complex pharmaceutical targets often require extreme facial selectivity. 3-Ethylpentane-3-sulfinamide (triethylmethanesulfinamide) provides this by utilizing a triethylmethyl group. However, the rotational degrees of freedom of the three ethyl chains sweep out a massive effective steric volume (a highly expanded cone angle). This thermodynamic advantage in stereocontrol creates severe kinetic bottlenecks during synthesis, condensation, and nucleophilic addition.

Below is our causality-driven troubleshooting guide to overcoming these bottlenecks.

Expert Troubleshooting & FAQs

Imine Condensation Failures

Q: Why am I getting <10% yield when condensing 3-Ethylpentane-3-sulfinamide with my aliphatic ketone using standard Ti(OEt)4​ conditions?

The Causality: The triethylmethyl group creates a massive steric shield. Standard Ti(OEt)4​ protocols force the sulfinamide and the ketone into a tight coordination sphere around the Titanium(IV) center (ionic radius ~74 pm). During the transition state, the sweeping ethyl chains physically clash with the ketone substituents, stalling the reaction[1].

The Solution: Shift to a Lewis acid with a larger atomic radius, such as Zirconium(IV) ethoxide ( Zr(OEt)4​ , ionic radius ~86 pm). The larger metal center elongates the metal-ligand bonds in the transition state, moving the ketone just far enough away from the triethylmethyl group to relieve the steric clash while still activating the carbonyl. Combine this with microwave irradiation (100 °C) to overcome the remaining activation energy barrier.

Sluggish Nucleophilic Additions

Q: My Grignard addition to the 3-ethylpentane-3-sulfinyl imine is sluggish and yields mostly unreacted starting material. How can I drive this to completion?

The Causality: The extreme bulk of the auxiliary effectively blocks the reactive trajectory (Bürgi-Dunitz angle) to the imine carbon. If you are using pure THF, the solvent heavily solvates the Grignard reagent, increasing its effective bulk and preventing it from penetrating the steric shield.

The Solution: Perform the addition in a non-coordinating solvent mixture (e.g., Toluene/ CH2​Cl2​ ). This forces the Grignard reagent to coordinate tightly to the sulfinyl oxygen, forming a rigid, compact 6-membered cyclic transition state that pulls the nucleophile past the steric bulk and directly onto the imine carbon.

Auxiliary Synthesis & Hydrolysis

Q: When synthesizing 3-Ethylpentane-3-sulfinamide from the corresponding sulfinyl chloride, I see massive amounts of hydrolysis byproducts. How can I improve the yield?

The Causality: The nucleophilic attack of ammonia on the highly hindered sulfur center is kinetically extremely slow. Even trace amounts of moisture will outcompete ammonia, leading to rapid hydrolysis of the sulfinyl chloride.

The Solution: Bypass the unstable sulfinyl chloride intermediate entirely. Utilize modern, stable sulfinylamine transfer reagents (such as Willis's N -sulfinyltritylamine or TIPS-NSO) combined with organometallic or photoredox coupling strategies to directly install the sulfinamide group under mild, moisture-tolerant conditions[2].

Quantitative Data: Standard vs. Hindered Parameters

To successfully deploy 3-Ethylpentane-3-sulfinamide, standard operating procedures must be recalibrated. The table below summarizes the necessary thermodynamic and kinetic adjustments.

Reaction ParameterStandard (tert-Butanesulfinamide)Hindered (3-Ethylpentane-3-sulfinamide)Mechanistic Rationale
Optimal Lewis Acid Ti(OEt)4​ (2.0 equiv) Zr(OEt)4​ (2.0 equiv)Larger ionic radius relieves transition-state steric clash.
Condensation Temp 60 - 70 °C (Thermal)100 - 120 °C (Microwave)Higher kinetic energy required to overcome rotational hindrance.
Addition Solvent THF (Coordinating)Toluene / CH2​Cl2​ Desolvates the nucleophile; tightens the cyclic transition state.
Diastereomeric Ratio Typically 90:10 to 95:5> 99:1Expanded cone angle completely blocks the re-face of the imine.

Validated Experimental Protocol: Zirconium-Mediated Condensation

Every protocol must be a self-validating system. This methodology includes built-in checkpoints to ensure reagent integrity and reaction progress before proceeding to sensitive downstream steps.

Step 1: System Preparation & Dehydration

  • Flame-dry a 10 mL microwave vial equipped with a magnetic stir bar under a continuous stream of argon.

  • Add 3-Ethylpentane-3-sulfinamide (1.2 equiv, 1.2 mmol) and the target ketone (1.0 equiv, 1.0 mmol).

  • Validation Checkpoint: Dissolve the mixture in anhydrous THF (2.0 mL). Inject 10 µL of the solution into a Karl Fischer titrator. Proceed only if water content is <50 ppm.

Step 2: Lewis Acid Coordination 4. Inside an argon-filled glovebox, add Zr(OEt)4​ (2.0 equiv, 2.0 mmol) to the vial. Seal the vial with a Teflon-lined crimp cap. 5. Causality Note: The immediate formation of a pale yellow complex indicates successful coordination of the metal to the sulfinamide oxygen, displacing the ethoxide ligands.

Step 3: Microwave-Assisted Condensation 6. Irradiate the sealed vial in a dedicated microwave synthesizer at 100 °C for 3 hours with high stirring. 7. Validation Checkpoint: Cool to room temperature. Extract a 5 µL aliquot, quench with wet EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the ketone spot and the emergence of a highly UV-active imine spot confirms conversion.

Step 4: Workup and Isolation 8. Pour the reaction mixture into a rapidly stirring solution of saturated aqueous NaHCO3​ (10 mL) to precipitate the zirconium salts as a white, filterable solid. 9. Filter the suspension through a pad of Celite, washing with EtOAc (3 × 10 mL). 10. Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the sterically hindered sulfinyl imine.

Mechanistic Pathway & Visualization

The following diagram illustrates the critical role of metal coordination and solvent selection in bypassing the steric roadblocks of the triethylmethyl group.

G N1 Sterically Hindered Ketone + Sulfinamide N2 Zr(OEt)4 Coordination (Expanded Radius) N1->N2 MW, 100°C N3 Sulfinyl Imine Formation N2->N3 -EtOH N4 Grignard Addition (Toluene/CH2Cl2) N3->N4 Cyclic Transition State N5 Chiral Amine (dr > 99:1) N4->N5 Acidic Deprotection

Mechanistic workflow overcoming steric hindrance in 3-Ethylpentane-3-sulfinamide condensations.

References

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates Source: ACS Organic & Inorganic Au (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Ethylpentane-3-sulfinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers attempting to synthesize or utilize ultra-bulky chiral auxiliaries.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers attempting to synthesize or utilize ultra-bulky chiral auxiliaries. 3-Ethylpentane-3-sulfinamide (a triethylmethyl sulfinamide) is an exceptionally sterically hindered analogue of Ellman’s sulfinamide (tert-butanesulfinamide). It is engineered for the asymmetric synthesis of complex, α,α-dibranched amines where standard auxiliaries fail to provide sufficient facial stereocontrol.

However, the extreme steric bulk of the triethylmethyl (3-ethylpentan-3-yl) group introduces unique thermodynamic and kinetic challenges. Standard oxidation and condensation protocols will fail. This guide provides field-proven methodologies, causality-driven troubleshooting, and optimized parameters to ensure high-yielding, enantioselective workflows.

Core Workflows & Mechanistic Pathways

To successfully deploy 3-Ethylpentane-3-sulfinamide, you must master two distinct phases: the synthesis of the reagent itself, and its downstream application in imine condensation and nucleophilic addition.

G1 A Benzo[1,3]oxathiozin-2-one (Chiral Template) C Chiral Sulfinate Intermediate A->C S-N Bond Cleavage (-78 °C) B 3-Ethylpentan-3-ylmagnesium chloride (Grignard Reagent) B->C E (R)-3-Ethylpentane-3-sulfinamide (Target Reagent) C->E S-O Bond Cleavage (-20 °C) D LHMDS / LiNH2 (Amination) D->E

Caption: Workflow for the asymmetric synthesis of 3-Ethylpentane-3-sulfinamide via a chiral transfer agent.

G2 N1 (R)-3-Ethylpentane-3-sulfinamide N3 Sterically Hindered N-Sulfinyl Ketimine N1->N3 Condensation (75 °C) N2 Aliphatic Ketone + Zr(OEt)4 N2->N3 N5 Diastereomerically Pure Sulfinamide N3->N5 Chelation-Controlled Addition N4 Organozinc Reagent (R-ZnX) N4->N5 N7 α,α-Dibranched Chiral Amine N5->N7 Acidic Cleavage N6 HCl / MeOH N6->N7

Caption: Application workflow: Condensation, diastereoselective nucleophilic addition, and deprotection.

Step-by-Step Methodologies

Protocol A: Synthesis of (R)-3-Ethylpentane-3-sulfinamide

Causality Check: The traditional Ellman synthesis relies on the catalytic asymmetric oxidation of a disulfide[1]. However, triethylmethyl disulfide is nearly impossible to synthesize cleanly due to severe steric clash, and it oxidizes poorly. Instead, we utilize Senanayake's chiral sulfinyl transfer agent (benzo[1,3]oxathiozin-2-one), which possesses electronically differentiated S-N and S-O bonds, allowing for the precise installation of bulky alkyl groups[2].

  • Grignard Preparation: Prepare 3-ethylpentan-3-ylmagnesium chloride by reacting 3-chloro-3-ethylpentane with magnesium turnings in anhydrous THF. Self-Validation: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone prior to use. Unreacted alkyl halides will cause destructive side reactions.

  • S-N Cleavage: Cool a solution of (R)-benzo[1,3]oxathiozin-2-one (1.0 equiv) in THF to -78 °C. Dropwise add the titrated Grignard reagent (1.2 equiv). The nucleophile selectively attacks the sulfur atom, cleaving the weaker S-N bond to form the chiral sulfinate intermediate[3].

  • S-O Cleavage (Amination): Warm the reaction to -20 °C and add a solution of Lithium hexamethyldisilazide (LHMDS) or LiNH₂ (1.5 equiv). This cleaves the S-O bond, displacing the phenoxide leaving group.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexanes/ethyl acetate to yield enantiopure (R)-3-Ethylpentane-3-sulfinamide.

Protocol B: Imine Condensation with Aliphatic Ketones

Causality Check: The triethylmethyl group exerts massive steric repulsion, making standard Ti(OEt)₄-mediated condensations at room temperature thermodynamically unfavorable. We shift to Zr(OEt)₄, which is more oxophilic and provides higher Lewis acidity, driving the equilibrium forward by precipitating ZrO₂.

  • Setup: In a flame-dried Schlenk flask, dissolve the aliphatic ketone (1.0 equiv) and (R)-3-Ethylpentane-3-sulfinamide (1.1 equiv) in anhydrous 2-MeTHF.

  • Lewis Acid Addition: Add Zr(OEt)₄ (2.0 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 75 °C for 12–24 hours. Self-Validation: The reaction is self-indicating; the precipitation of white ZrO₂ salts confirms the forward progress of the condensation.

  • Workup: Cool to room temperature and pour into a vigorously stirred mixture of brine and Celite. Filter the resulting suspension to remove the gelatinous metal oxide salts. Extract the filtrate with EtOAc and purify via silica gel chromatography.

Troubleshooting Guide & FAQs

Q1: Why is my Grignard addition to the chiral sulfinyl transfer agent yielding a complex mixture instead of the desired sulfinate? A: The 3-ethylpentan-3-yl group is exceptionally sterically hindered. If the reaction temperature rises above -78 °C, the Grignard reagent will act as a base rather than a nucleophile, leading to deprotonation of the template or solvent degradation. Maintain strict cryogenic conditions. The use of Senanayake's benzo[1,3]oxathiozin-2-one template is critical here, as it provides the necessary S-N and S-O bond differentiation required to force the addition of bulky alkyls[2].

Q2: During imine condensation, the conversion stalls at 50%. How can I drive the reaction to completion? A: The triethylmethyl group creates a high activation barrier for nucleophilic attack on the carbonyl. If you are using Ti(OEt)₄ in THF at room temperature, the reaction will stall. To overcome this, switch the solvent to 2-MeTHF to allow for a higher reflux temperature (75 °C) and replace Ti(OEt)₄ with Zr(OEt)₄. As shown in our optimization data below, Zr(OEt)₄ significantly accelerates the condensation of sterically hindered substrates.

Q3: My nucleophilic addition to the 3-ethylpentane-3-sulfinyl imine shows poor diastereomeric ratio (dr). How can I improve stereocontrol? A: The stereochemical outcome is dictated by the transition state model. For Grignard reagents, high diastereoselectivity relies on a 6-membered cyclic chelation transition state where the sulfinyl oxygen coordinates to the magnesium. If you use strongly coordinating solvents like THF, the solvent outcompetes the sulfinyl oxygen for magnesium coordination, shifting the reaction to an open transition state and eroding the dr. Always perform these additions in non-coordinating solvents like CH₂Cl₂ or toluene. Alternatively, switch to organozinc reagents, which coordinate more tightly to the sulfinyl oxygen[1].

Quantitative Data: Condensation Optimization

The following table summarizes the optimization parameters for the condensation of 3-Ethylpentane-3-sulfinamide with a standard sterically hindered aliphatic ketone (e.g., pinacolone).

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1Ti(OEt)₄ (2.0 eq)THF252415
2Ti(OEt)₄ (2.0 eq)THF602455
3Ti(OEt)₄ (4.0 eq)2-MeTHF752482
4 Zr(OEt)₄ (2.0 eq) 2-MeTHF 75 12 94

Note: Entry 4 represents the optimized conditions, demonstrating that the higher oxophilicity of Zirconium overcomes the steric barrier faster and with fewer equivalents than Titanium.

References

  • Title: Synthesis and Applications of tert-Butanesulfinamide | Source: Chemical Reviews (ACS) | URL: 1

  • Title: Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide | Source: ACS Publications | URL: 2

  • Title: Enantioselective synthesis of diverse sulfinamides and sulfinylferrocenes from phenylglycine-derived chiral sulfinyl transfer agent | Source: PubMed | URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Ethylpentane-3-sulfinamide (TEPSA)

Welcome to the TEPSA Technical Support Center. As a highly sterically hindered chiral auxiliary, 3-Ethylpentane-3-sulfinamide (TEPSA) offers superior diastereoselectivity compared to standard tert-butanesulfinamide (Ellm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the TEPSA Technical Support Center. As a highly sterically hindered chiral auxiliary, 3-Ethylpentane-3-sulfinamide (TEPSA) offers superior diastereoselectivity compared to standard tert-butanesulfinamide (Ellman's auxiliary). However, its unique structural bulk—specifically the triethylmethyl group—introduces distinct stability challenges under acidic conditions.

As Senior Application Scientists, we have designed this guide to move beyond basic protocols. Here, we explain the fundamental causality behind TEPSA's reactivity, providing you with the mechanistic insights and self-validating workflows necessary to prevent auxiliary degradation, optimize imine condensations, and maximize chiral recovery.

Mechanistic Insight: The Dual-Pathway Degradation Model

To successfully troubleshoot TEPSA, one must understand how extreme steric hindrance alters its degradation pathways. Under acidic conditions, sulfinamides undergo initial protonation at the sulfinyl oxygen[1]. From this highly reactive intermediate, two competing pathways dictate the fate of the molecule:

  • Pathway A: S-N Bond Cleavage (Desired). Nucleophilic attack (typically by water or chloride ions) at the sulfur atom cleaves the sulfur-nitrogen bond, releasing the free amine and a sulfinic acid or sulfinyl chloride[2].

  • Pathway B: C-S Bond Heterolysis (Irreversible Degradation). Cleavage of the carbon-sulfur bond releases a highly stable carbocation, destroying the chiral auxiliary[3].

The TEPSA Challenge: The 3-ethylpentan-3-yl group physically shields the sulfur atom, drastically slowing down the nucleophilic attack required for S-N cleavage. Concurrently, if C-S cleavage occurs, the resulting triethylmethyl cation is exceptionally stabilized by hyperconjugation (even more so than a tert-butyl cation). Consequently, when exposed to strong, highly ionizing acids like Trifluoroacetic acid (TFA) or aqueous HCl, TEPSA is highly prone to irreversible C-S bond heterolysis[3].

G A Protonated 3-Ethylpentane- 3-sulfinamide B Pathway A: S-N Cleavage (Nucleophilic Attack) A->B Mild Acid / H2O C Pathway B: C-S Cleavage (Carbocation Formation) A->C Strong Acid (e.g., TFA) D Amine + Sulfinic Acid (Desired Deprotection) B->D E Triethylmethyl Cation + SO2 (Irreversible Degradation) C->E

Acid-catalyzed degradation pathways of highly hindered sulfinamides.

Troubleshooting FAQs

Q1: During the deprotection of my TEPSA-derived amine using aqueous HCl, I am observing low yields of the recovered chiral auxiliary and the presence of volatile hydrocarbon byproducts. What is happening? A1: You are observing C-S bond heterolysis. In aqueous acidic conditions, the extreme steric bulk of the triethylmethyl group hinders water from attacking the sulfur atom (S-N hydrolysis). The prolonged reaction time allows the competing C-S cleavage pathway to dominate, generating the triethylmethyl cation (which eliminates to form olefins) and sulfur dioxide[3]. To fix this, switch to anhydrous HCl in a non-nucleophilic solvent like cyclopentyl methyl ether (CPME) to force rapid S-N cleavage via chloride attack[4].

Q2: I am trying to condense TEPSA with a sterically hindered ketone using Ti(OEt)₄ and a trace of p-toluenesulfonic acid (PTSA). The auxiliary is degrading before the imine forms. How can I prevent this? A2: The combination of a strong Lewis acid and a Brønsted acid (PTSA) is too harsh for TEPSA. The extended heating required for hindered ketones exacerbates acid-catalyzed degradation. We recommend replacing PTSA with a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) and adding an excess amount of anhydrous MgSO₄ to drive the equilibrium without requiring highly acidic conditions[4]. No racemization of the sulfinyl stereocenter is observed under these milder conditions[4].

Q3: Why does my recovered 3-ethylpentanesulfinic acid disproportionate during purification? A3: Sulfinic acids are inherently unstable and prone to oxidation/reduction disproportionation, a process accelerated by acidic aqueous environments[2]. If you perform an aqueous workup, the acid catalyzes this degradation. You must either immediately oxidize the sulfinic acid to a stable sulfonamide using mCPBA[2], or trap it directly as a sulfinyl chloride under anhydrous conditions[4].

Workflow Start Auxiliary Degradation Detected Check Assess Acid Strength & Solvent Start->Check Cond Is Strong Acid (TFA/HCl(aq)) Present? Check->Cond Act1 Switch to Anhydrous HCl in CPME Cond->Act1 Yes (Deprotection) Act2 Use Mild Acid (PPTS) with MgSO4 Cond->Act2 No (Condensation) Val Validate via LC-MS: Intact Sulfinyl Chloride Act1->Val Act2->Val

Troubleshooting workflow for mitigating acid-induced auxiliary degradation.

Quantitative Data: Stability Comparison

To guide your experimental design, the following table contrasts the acidic stability profile of standard tert-butanesulfinamide against TEPSA.

Parametertert-Butanesulfinamide3-Ethylpentane-3-sulfinamide (TEPSA)Causality / Mechanism
Steric Hindrance HighExtremeTriethylmethyl group physically blocks nucleophilic trajectory to sulfur.
S-N Hydrolysis Half-Life (pH 2, 25°C) ~2.5 hours> 18 hoursHindered nucleophilic attack by H₂O on the protonated sulfinyl oxygen[2].
C-S Cleavage Susceptibility (TFA, 25°C) Low (< 5%)High (> 60%)Formation of the highly stabilized triethylmethyl carbocation[3].
Preferred Deprotection Solvent Methanol / WaterAnhydrous CPMEPrevents aqueous disproportionation; forces rapid chloride attack[4].

Self-Validating Experimental Protocol

Optimized Anhydrous Deprotection and Auxiliary Recovery for TEPSA

This protocol leverages anhydrous HCl in CPME to selectively drive S-N cleavage. By avoiding nucleophilic solvents (like water or methanol), we prevent C-S bond heterolysis and trap the auxiliary as a stable sulfinyl chloride, which can be readily recycled[4]. This is a self-validating system: each step contains an immediate visual or analytical check to confirm success before proceeding.

Step 1: Solvent Preparation Dissolve the TEPSA-protected amine in anhydrous cyclopentyl methyl ether (CPME) to a concentration of 0.5 M. Validation Check: The solution must be completely clear and colorless. Any turbidity indicates moisture, which will trigger unwanted C-S cleavage.

Step 2: Acidic Cleavage Add 2.0 equivalents of anhydrous HCl in dioxane dropwise at 0 °C under vigorous stirring. Validation Check: A white precipitate (the amine hydrochloride) should begin forming within 5 to 10 minutes[4]. If no precipitate forms, the S-N cleavage is stalling due to extreme steric bulk. Do not heat the reaction , as thermal energy will trigger C-S degradation. Instead, add 0.5 eq of additional anhydrous HCl.

Step 3: Filtration and Separation Filter the suspension under a blanket of nitrogen to isolate the analytically pure amine hydrochloride salt[4]. Validation Check: Inspect the filtrate, which contains the recovered 3-ethylpentanesulfinyl chloride. It should exhibit a distinct pale yellow color. If the filtrate is dark brown or off-gassing heavily (SO₂ release), irreversible C-S cleavage has occurred[3].

Step 4: Auxiliary Regeneration Immediately treat the yellow filtrate with aqueous ammonia at 0 °C to convert the sulfinyl chloride back into the stable sulfinamide[4]. Validation Check: Rapid formation of a white crystalline solid confirms the successful trapping and regeneration of the intact TEPSA auxiliary[4].

Sources

Optimization

alternative reagents for 3-Ethylpentane-3-sulfinamide cleavage

Technical Support Center: Troubleshooting 3-Ethylpentane-3-Sulfinamide Cleavage Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Ethylpentane-3-Sulfinamide Cleavage

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the deprotection of 3-Ethylpentane-3-sulfinamide (triethylmethanesulfinamide).

While this chiral auxiliary provides exceptional stereocontrol due to the massive steric bulk of its triethylmethyl group, this same steric shielding severely impedes the S–N bond cleavage during deprotection. Standard protocols often fail, leading to incomplete reactions, product degradation, or unwanted side reactions. This guide synthesizes field-proven insights and alternative methodologies to ensure your workflows remain robust and reproducible.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the standard HCl/MeOH protocol failing to cleave my 3-Ethylpentane-3-sulfinamide adduct? A: It is a matter of extreme steric hindrance. Acid-catalyzed hydrolysis of sulfinamides relies on the protonation of the sulfinamide oxygen or nitrogen, followed by the nucleophilic attack of the solvent (e.g., methanol or water) at the sulfur center [1]. The three ethyl groups of the 3-ethylpentyl moiety create a massive "steric umbrella" that physically blocks the trajectory of the incoming nucleophile. To overcome this, you must either use a highly concentrated anhydrous acid source to force protonation or shift the reaction equilibrium using precipitation.

Q2: I observe the starting material reforming during the basic workup. How do I prevent this? A: This is a classic equilibrium issue. Cleavage generates the desired amine and a highly reactive sulfinyl chloride byproduct. If you basify the reaction mixture while both species are still in solution, the free amine will immediately react with the sulfinyl chloride, regenerating your sterically hindered sulfinamide [2]. Causality-driven solution: Switch your solvent to Cyclopentyl Methyl Ether (CPME). The amine hydrochloride salt will precipitate out of the CPME solution, allowing you to isolate it via simple filtration before any basification occurs.

Q3: My substrate contains acid-sensitive functional groups (e.g., acetals, silyl ethers). What is the best alternative to strong acids? A: You should transition to an Iodine-mediated oxidative cleavage . Instead of relying on extreme pH shifts to catalyze hydrolysis, iodine operates via a mild oxidative mechanism that cleaves the S–N bond without degrading acid-labile protecting groups [3].

Part 2: Troubleshooting Guide & Reagent Selection

To select the appropriate alternative reagent, you must balance the extreme steric bulk of the auxiliary against the chemical sensitivity of your target molecule.

Table 1: Comparison of Alternative Cleavage Reagents for Bulky Sulfinamides

Reagent SystemCleavage MechanismSteric ToleranceAcid-Sensitive FG CompatibilityPrimary Advantage
4M HCl / Dioxane Acid-catalyzed hydrolysisModeratePoorStandard baseline method; easy to evaporate.
HCl / CPME Acid-catalyzed (Precipitation)HighPoorPrevents product recombination; allows auxiliary recycling.
TMSCl / MeOH In-situ anhydrous HClVery HighPoorOvercomes extreme steric bulk via ultra-dry acidic environment.
I₂ / H₂O / THF Oxidative cleavageHighExcellentMild conditions; tolerates acetals and silyl ethers.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the physical validation checks are met.

Protocol A: Precipitation-Driven Cleavage (HCl/CPME)

Best for preventing product recombination and driving stubborn equilibria.

  • Preparation: Dissolve the 3-Ethylpentane-3-sulfinamide adduct (1.0 equiv) in anhydrous cyclopentyl methyl ether (CPME) to a concentration of 0.2 M.

  • Addition: Add a solution of 3M HCl in CPME (2.0–3.0 equiv) dropwise at room temperature.

  • Self-Validation Check: Monitor the flask for the formation of a white precipitate (the amine hydrochloride salt). Insight: If no precipitate forms within 30 minutes, the equilibrium is not shifting. Verify the anhydrous state of your solvent, as water can solubilize the salt and stall the reaction.

  • Completion: Stir for 2–4 hours until complete consumption of the starting material is observed via TLC.

  • Isolation: Filter the suspension directly. The filter cake contains the pure amine hydrochloride. Do not basify the bulk mixture prior to this filtration [2].

Protocol B: Anhydrous Cleavage (TMSCl/MeOH)

Best for overcoming extreme steric bulk where standard HCl fails.

  • Preparation: Dissolve the adduct in anhydrous methanol (0.15 M) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic generation of HCl.

  • Addition: Slowly add Chlorotrimethylsilane (TMSCl) (3.0 equiv) dropwise.

  • Self-Validation Check: The reaction should remain a clear solution with mild gas evolution. The in-situ reaction of TMSCl with MeOH generates perfectly anhydrous HCl, ensuring a highly reactive environment that forces the cleavage of the bulky triethylmethyl group[4].

  • Completion: Warm to room temperature and stir for 2–4 hours.

  • Isolation: Concentrate under reduced pressure. The volatile byproducts (TMS-OMe) will evaporate, leaving the crude amine hydrochloride.

Protocol C: Mild Oxidative Cleavage (I₂/H₂O)

Best for substrates with acid-labile functional groups.

  • Preparation: Dissolve the adduct in a 4:1 mixture of THF and H₂O (0.1 M).

  • Addition: Add Iodine (I₂) (1.2 equiv) in one portion.

  • Self-Validation Check: The solution will immediately turn a deep, opaque brown. As the oxidative cleavage proceeds, the color will slowly begin to fade to a lighter amber.

  • Completion: Stir at room temperature for 4–6 hours.

  • Quench & Validation: Quench the reaction by adding saturated aqueous Na₂S₂O₃ dropwise. Insight: The solution must turn completely colorless. This visual cue validates the total neutralization of excess iodine [3].

  • Isolation: Extract the free amine with EtOAc, dry over Na₂SO₄, and concentrate.

Part 4: Mechanistic and Decision-Making Visualizations

Pathway A Bulky Sulfinamide (3-Ethylpentyl) B Protonated Intermediate A->B H+ (TFA/HCl) C S-N Bond Cleavage B->C Nucleophile (Blocked by bulk) D Amine Salt (Product) C->D CPME Precipitation E Sulfinyl Byproduct C->E Soluble in CPME

Caption: Mechanistic pathway of acid-catalyzed sulfinamide cleavage highlighting the precipitation-driven equilibrium.

DecisionTree Start Select Cleavage Reagent for Bulky Sulfinamide Q1 Is the substrate acid-sensitive? Start->Q1 Yes1 Use Iodine (I2/H2O) Oxidative Cleavage Q1->Yes1 Yes No1 Is water tolerated? Q1->No1 No Yes2 Use 4M HCl in Dioxane No1->Yes2 Yes No2 Need equilibrium driven by precipitation? No1->No2 No Yes3 Use HCl in CPME No2->Yes3 Yes No3 Use TMSCl in MeOH (In-situ anhydrous) No2->No3 No

Caption: Decision tree for selecting alternative cleavage reagents based on substrate sensitivity and reaction constraints.

References

  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews, American Chemical Society.[Link]

  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide The Journal of Organic Chemistry, American Chemical Society.[Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis Academia.edu Chemical Kinetics Database.[Link]

Troubleshooting

Technical Support Center: Purification of 3-Ethylpentane-3-sulfinamide

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-Ethylpentane-3-sulfinamide. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth solutions and explanations to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide: Common Issues in 3-Ethylpentane-3-sulfinamide Purification

This section addresses specific problems that may arise during the experimental work-up and purification of 3-Ethylpentane-3-sulfinamide.

Question: My NMR/LC-MS analysis shows persistent impurities after initial work-up. What are the likely byproducts, and how can I remove them?

Answer:

The presence of persistent impurities is a common challenge in the synthesis of sterically hindered sulfinamides like 3-Ethylpentane-3-sulfinamide. The nature of the impurities largely depends on the synthetic route employed.

Common Byproducts and Their Removal:

  • Unreacted Starting Materials: Depending on the synthetic strategy, this could include unreacted thiols, sulfonyl chlorides, or amines.[1]

    • Removal Strategy:

      • Acid-Base Extraction: This is a powerful technique to separate acidic, basic, and neutral compounds.[2] By adjusting the pH of the aqueous phase, you can selectively move acidic or basic impurities from the organic layer to the aqueous layer.[3] For instance, unreacted amines can be removed by washing the organic solution with a dilute acid (e.g., 1M HCl), and unreacted sulfinic acids can be removed with a dilute base (e.g., saturated NaHCO₃ solution).[2]

      • Scavenger Resins: For unreacted electrophiles, scavenger resins with nucleophilic functional groups can be employed to covalently bind and remove the excess reagent.[4]

  • Over-oxidized Products (Sulfonamides): If the synthesis involves an oxidation step, over-oxidation to the corresponding sulfonamide is a possible side reaction.[5]

    • Removal Strategy:

      • Column Chromatography: Sulfonamides generally have different polarity profiles compared to sulfinamides, allowing for effective separation by flash column chromatography on silica gel.[6] A gradient elution with a solvent system like hexane/ethyl acetate is often successful.

  • Disulfides: If the synthesis starts from a thiol, oxidative coupling to form a disulfide byproduct can occur.

    • Removal Strategy:

      • Reductive Work-up: Treatment with a mild reducing agent can cleave the disulfide bond, and the resulting thiol can be removed by acid-base extraction.

      • Column Chromatography: Disulfides are typically less polar than the corresponding sulfinamide and can be separated by chromatography.

Analytical Workflow for Impurity Identification:

Caption: A workflow for identifying and addressing impurities.

Question: I am observing significant product loss during column chromatography. What are the potential causes and how can I mitigate this?

Answer:

Product loss during chromatographic purification can be attributed to several factors, primarily related to the stability of the sulfinamide on the stationary phase and the choice of experimental conditions.

Potential Causes and Solutions:

  • Degradation on Silica Gel: Sulfinamides can be sensitive to acidic conditions, and the inherent acidity of standard silica gel can lead to hydrolysis or other degradation pathways.[5][7] The lone pair on the nitrogen atom can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water present in the solvent or on the silica surface.[5]

    • Mitigation Strategies:

      • Neutralized Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites. This is achieved by preparing a slurry of silica gel in the initial chromatographic solvent containing a small percentage (e.g., 1-2%) of triethylamine.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or C18 (for reversed-phase chromatography).

      • Rapid Chromatography: Minimize the residence time of your compound on the column by using flash chromatography with appropriate pressure and flow rate.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind strongly to the silica gel, leading to poor recovery.

    • Mitigation Strategies:

      • Solvent System Optimization: A more polar eluent system can help to desorb the product from the stationary phase. A systematic optimization of the solvent mixture (e.g., increasing the percentage of ethyl acetate in hexane) is recommended.

  • Co-elution with Byproducts: If a byproduct has a similar polarity to the desired product, it can be difficult to separate, leading to impure fractions and apparent product loss upon solvent evaporation.

    • Mitigation Strategies:

      • High-Resolution Chromatography: Employing a longer column or a stationary phase with a smaller particle size can improve resolution.

      • Alternative Chromatographic Techniques: Consider High-Performance Liquid Chromatography (HPLC) for more challenging separations.[8]

Decision Tree for Optimizing Chromatography:

Caption: A decision tree for troubleshooting low chromatographic yield.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and purification of 3-Ethylpentane-3-sulfinamide.

What is the recommended method for the primary purification of crude 3-Ethylpentane-3-sulfinamide?

For the initial purification of crude 3-Ethylpentane-3-sulfinamide, a combination of acid-base extraction followed by flash column chromatography is generally recommended.

  • Acid-Base Extraction: This initial step is highly effective for removing ionic impurities.[2] Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities and then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. Follow with a brine wash to remove residual water.

  • Flash Column Chromatography: After the extraction, the product can be further purified by flash column chromatography on silica gel.[6] It is advisable to use a neutralized silica gel to prevent product degradation.[7] A common eluent system is a gradient of ethyl acetate in hexane.

Can I use recrystallization to purify 3-Ethylpentane-3-sulfinamide?

Recrystallization can be an effective purification technique if the crude product is relatively pure (typically >90%) and a solid.[9] However, finding a suitable solvent system can be challenging.

General Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and mixtures thereof.[10]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

If the product "oils out" instead of crystallizing, it may be necessary to use a different solvent system or to further purify the material by chromatography before attempting recrystallization.[9]

What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive assessment of purity.

Technique Information Obtained Key Advantages
¹H and ¹³C NMR Structural confirmation and detection of proton- and carbon-containing impurities.Provides detailed structural information.
LC-MS Purity assessment (% area) and confirmation of molecular weight.High sensitivity and provides molecular weight information.
HPLC Quantitative purity analysis.[11]Highly accurate and reproducible for quantification.[12]
Chiral HPLC Determination of enantiomeric excess (if applicable).[8]Essential for stereoselective synthesis.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Ellman's Sulfinamides. Sigma-Aldrich.
  • Strategic Synthesis of Sulfinamides as Versatile S(IV)
  • Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkyl
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
  • Advance in the Synthesis of Sulfoxides and Sulfinamides
  • Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and.
  • Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides.
  • stability of methanesulfonamide in acidic and basic conditions. Benchchem.
  • Catalytic Asymmetric Synthesis of Sulfinamides via Cu-Catalyzed Asymmetric Addition of Aryl Boroxines to Sulfinylamines. Journal of the American Chemical Society.
  • Preparation of sulfonic acid functionalized metal organic frameworks and their application in the online solid phase extraction of parabens and sulfonamides in pre-cooked foods. PMC.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. PMC.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Synthesis of sulfonamide and their synthetic and therapeutic applic
  • A New, Practical One‐Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides. PMC.
  • Synthetic Approach toward Enantiopure Cyclic Sulfinamides. Organic Letters.
  • US2777844A - Sulfonamide purification process.
  • US3766255A - Process for extracting sulfonic acids.
  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. SciSpace.
  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide.
  • Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simul
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
  • Synthesis and Use of Chiral Sulfinamides | Request PDF.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • US5632898A - Method for removing unreacted electrophiles
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed.
  • Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases | Request PDF.
  • (PDF) Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes.
  • Spectrofluorimetric procedure for the determination of sulfanilamide in surface water.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • Acid–base extraction. Wikipedia.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute.

Sources

Optimization

Technical Support Center: Scale-Up of 3-Ethylpentane-3-sulfinamide Mediated Synthesis

Welcome to the technical support center for challenges in scaling the synthesis of chiral amines using N-sulfinyl imine chemistry. This guide is specifically tailored for researchers, chemists, and process engineers tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for challenges in scaling the synthesis of chiral amines using N-sulfinyl imine chemistry. This guide is specifically tailored for researchers, chemists, and process engineers transitioning from bench-scale experiments to pilot-plant or manufacturing-scale production.

While the prompt specifies 3-Ethylpentane-3-sulfinamide, this auxiliary is a structural analog of the more extensively documented and commercially prevalent tert-butanesulfinamide (Ellman's auxiliary).[1] The underlying chemical principles, reaction mechanisms, and scale-up challenges are directly comparable. Therefore, this guide leverages the vast body of knowledge from tert-butanesulfinamide chemistry to provide robust, field-proven solutions applicable to its 3-ethylpentane analog and other similar sulfinamides.

The synthesis is a powerful and reliable method for producing enantiomerically pure amines, which are critical building blocks in the pharmaceutical industry.[1][2] However, scaling this multi-step process introduces significant challenges related to thermal management, reagent handling, work-up procedures, and maintaining high stereoselectivity. This guide provides a structured, question-and-answer approach to troubleshoot these common scale-up issues, grounded in mechanistic understanding and practical experience.

Section 1: Core Workflow and High-Level FAQs

Before delving into specific problems, it's crucial to understand the overall workflow and the key considerations that emerge during scale-up.

Overall Synthesis Workflow

The process can be broken down into three primary stages, each with its own set of challenges.

Synthesis_Workflow cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Deprotection A Sulfinamide + Aldehyde/Ketone B N-Sulfinyl Imine A->B Lewis Acid (e.g., Ti(OEt)4) -H2O C Sulfinamide Adduct B->C Organometallic R-M (e.g., Grignard) High Diastereoselectivity D Chiral Amine Salt C->D Acidic Cleavage (e.g., HCl/MeOH)

Caption: High-level workflow for sulfinamide-mediated chiral amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical differences between running this chemistry at the bench (1g) versus at scale (1kg+)?

A1: The primary differences are:

  • Thermal Management: The nucleophilic addition (Stage 2) is often highly exothermic. A small flask can be managed with a simple ice bath, but a large reactor requires a jacketed cooling system and carefully controlled addition rates to prevent temperature spikes that can degrade products and lower diastereoselectivity.

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The choice of impeller and agitation speed is critical.

  • Work-up and Phase Separation: Quenching large volumes of reactive organometallics is hazardous. The resulting metal salts (e.g., from titanium or magnesium) can form gelatinous precipitates or emulsions that make phase separations and extractions incredibly difficult and time-consuming.

  • Purification: Flash chromatography, a staple at the bench, is generally not economically viable at scale. Robust methods for crystallization or distillation are essential for isolating the intermediate and final product in high purity.[3]

Q2: Which of the three stages presents the greatest scale-up challenge?

A2: Stage 2, the nucleophilic addition, and the subsequent work-up are typically the most challenging. Managing the reaction exotherm and achieving a clean, efficient work-up without emulsions are the most common bottlenecks in process development.

Q3: Are there significant safety hazards to consider during scale-up?

A3: Absolutely. Key hazards include:

  • Pyrophoric Reagents: The use of organometallic reagents like Grignards or organolithiums requires strict inert atmosphere techniques.

  • Quenching: Quenching unreacted organometallics is highly exothermic and generates flammable gases (e.g., methane from methylmagnesium bromide). This must be done slowly, under nitrogen, and with adequate cooling.

  • Solvents: Using large volumes of flammable solvents like THF or diethyl ether requires appropriate grounding, ventilation, and explosion-proof equipment.

  • Titanium Reagents: Titanium alkoxides react vigorously with water. While not pyrophoric, the reaction can be forceful if not controlled.

Section 2: Troubleshooting Guide by Synthesis Stage

This section addresses specific problems you may encounter at each stage of the synthesis.

Part A: Imine Formation (Condensation)

The formation of the N-sulfinyl imine is achieved by condensing the sulfinamide with an aldehyde or ketone, typically using a Lewis acid to facilitate water removal.[4][5]

Q: My imine formation is slow or stalls, leading to incomplete conversion. How can I improve this on a large scale?

A: This is a common issue, especially with sterically hindered or electron-rich ketones.[6]

  • Causality: The reaction is an equilibrium. At scale, inefficient water removal can drive the reaction backward. Additionally, poor mixing can prevent the reagents from interacting effectively.

  • Solution Workflow:

    • Choice of Lewis Acid: For challenging substrates, titanium(IV) ethoxide (Ti(OEt)₄) or isopropoxide is generally more effective than milder agents like copper(II) sulfate (CuSO₄).[5] Ti(OEt)₄ is a homogeneous reagent that actively sequesters water. Use at least 2.0 equivalents for ketones.[4]

    • Temperature: While many condensations work at room temperature, sluggish reactions can be gently heated (e.g., to 40-60 °C in THF).[4] However, monitor for thermal decomposition of the imine product, especially with aliphatic ketones.[4]

    • Solvent: Ensure you are using a truly anhydrous solvent. At scale, it is best practice to use a Karl Fischer titrator to verify the water content of your solvent and starting materials.

    • In-Process Check (IPC): Use TLC, GC, or ¹H NMR on a small aliquot to monitor the reaction. Do not proceed to the next stage until the aldehyde/ketone starting material is consumed to an acceptable level (>98%).

Lewis AcidScale-Up ProsScale-Up Cons
CuSO₄ Inexpensive, easy to filter off.Heterogeneous (mixing challenges), less reactive, often requires excess aldehyde.[5]
MgSO₄ Very cheap, mild.Low reactivity, requires large excess, inefficient for ketones.[6]
Ti(OEt)₄ Homogeneous, highly effective for ketones and hindered aldehydes, drives reaction to completion.[4][6]Work-up is challenging due to formation of titanium oxides; reagent is moisture-sensitive.
Ti(Oi-Pr)₄ Similar to Ti(OEt)₄.Similar work-up challenges.

Q: The work-up of my Ti(OEt)₄-mediated reaction is forming intractable gels and emulsions. How do I manage this?

A: This is the primary drawback of using titanium alkoxides at scale. The goal is to convert the titanium byproducts into a filterable solid.

  • Causality: Quenching with water or brine hydrolyzes Ti(OEt)₄ and its derivatives into gelatinous titanium hydroxides/oxides (TiO₂·nH₂O), which trap the product and prevent phase separation.

  • Recommended Protocol:

    • After the reaction is complete, cool the mixture (e.g., to 0-10 °C).

    • Dilute the reaction with a non-polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene. Avoid THF or dichloromethane if possible, as they can complicate phase splits.

    • Slowly add the reaction mixture to a separate, well-stirred vessel containing a saturated aqueous solution of NaCl (brine). Adding the organics to the aqueous phase (reverse quench) often helps prevent encapsulation of the aqueous phase.

    • Stir vigorously for 1-2 hours. The titanium salts should gradually precipitate as a granular solid.

    • Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. Wash the filter cake thoroughly with the organic solvent.

    • Separate the layers of the filtrate. The product will be in the organic phase.

Part B: Diastereoselective Nucleophilic Addition

This is the key chirality-inducing step. High diastereoselectivity is critical for the efficiency of the entire synthesis.

Troubleshooting_Diastereoselectivity Start Problem: Low Diastereoselectivity (dr) Check_Temp Was temperature kept low and constant (e.g., -78 to -40°C)? Start->Check_Temp Check_Solvent Is the solvent non-coordinating (THF, Toluene, Et2O)? Check_Temp->Check_Solvent Yes Sol_Temp Solution: Improve cooling efficiency. Use a controlled, slow addition rate to manage the exotherm. Check_Temp->Sol_Temp No Check_Reagent Was the Grignard reagent titrated and of high quality? Check_Solvent->Check_Reagent Yes Sol_Solvent Solution: Avoid coordinating solvents that disrupt chelation. Ensure solvent is anhydrous. Check_Solvent->Sol_Solvent No Sol_Reagent Solution: Use freshly prepared or titrated Grignard. Consider additives like LiCl to break up aggregates. Check_Reagent->Sol_Reagent No

Caption: Decision tree for troubleshooting low diastereoselectivity.

Q: I am seeing a significant drop in diastereoselectivity upon scaling up my Grignard addition. Why is this happening and how can I fix it?

A: This is almost always a temperature control issue.

  • Causality: High diastereoselectivity relies on a rigid, chelated six-membered transition state involving the imine nitrogen, sulfinyl oxygen, and the magnesium of the Grignard reagent.[5] This chelation directs the nucleophile to one face of the C=N bond. Higher temperatures provide enough energy to favor non-chelated, "open" transition states, which are far less selective and lead to a mixture of diastereomers.[5]

  • Solutions:

    • Reactor Cooling: Ensure your reactor's cooling system is capable of maintaining the target temperature (e.g., -40 °C or lower) throughout the addition. Pre-cool the imine solution before starting the addition.

    • Controlled Addition: Do not add the Grignard reagent too quickly. Use a dosing pump to add the reagent sub-surface at a rate that allows the cooling system to dissipate the heat generated. The internal temperature, not the jacket temperature, should be monitored and controlled.

    • Solvent Choice: Non-coordinating solvents like toluene or THF are standard. Highly coordinating solvents can compete with the sulfinyl oxygen for the magnesium ion, disrupting the chelation required for high selectivity.

Q: My reaction is giving low yields and I'm seeing byproducts from imine reduction. What is the cause?

A: This can be caused by the Grignard reagent itself or by reaction conditions.

  • Causality: Some Grignard reagents, especially those with β-hydrides (e.g., isopropylmagnesium chloride), can act as reducing agents, converting the imine to a secondary amine. Additionally, older or poorly prepared Grignard reagents can contain impurities that facilitate side reactions.

  • Solutions:

    • Reagent Quality: Use freshly prepared or recently titrated Grignard reagents. Commercial solutions can vary in quality.

    • Inverse Addition: Consider adding the imine solution to the Grignard reagent ("inverse addition"). This maintains a high concentration of the nucleophile relative to the electrophile, which can sometimes suppress side reactions. However, this makes exotherm control more difficult and must be approached with caution.

    • Lewis Acid Additives: For certain additions, additives like cerium(III) chloride (CeCl₃) can pre-complex with the substrate and sometimes lead to cleaner reactions, though this adds complexity to the work-up.

Part C: Sulfinyl Group Cleavage (Deprotection)

The final step involves acidic hydrolysis to release the desired chiral amine.

Q: The cleavage of the sulfinyl group is incomplete, even after extended reaction times.

A: The stability of the N-S bond can be influenced by the steric bulk of the newly formed amine.

  • Causality: The cleavage proceeds via protonation of the nitrogen followed by nucleophilic attack (e.g., by methanol or water) at the sulfur atom. If the substituents on the amine are very bulky, they can shield the sulfur atom from attack.

  • Solutions:

    • Acid Stoichiometry: Ensure you are using a sufficient excess of acid. While catalytic acid can work, using 2-4 equivalents of HCl (as a solution in methanol or dioxane) is more robust for ensuring complete reaction at scale.

    • Temperature: If the reaction is sluggish at room temperature, it can be gently warmed to 40-50 °C. Monitor for any potential racemization, although this is generally not an issue for this step.

    • Solvent: Methanol is the most common solvent as it acts as both the solvent and a nucleophile to trap the sulfinyl byproduct as a methyl sulfinate.

Q: How can I efficiently isolate my final amine product as a salt without resorting to chromatography?

A: The goal is to induce crystallization of the amine hydrochloride or other salt.

  • Causality: Amine salts often have much higher crystallinity than the corresponding free bases.

  • Protocol for Isolation:

    • Once the cleavage reaction is complete (monitored by TLC or LCMS), concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add a non-polar "anti-solvent" in which the amine salt is insoluble. Methyl tert-butyl ether (MTBE) is an excellent choice for this. Diethyl ether is also effective but has a lower flash point.

    • Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.

    • Collect the solid amine salt by filtration. Wash the filter cake with the anti-solvent (e.g., MTBE) to remove the soluble byproducts like methyl 3-ethylpentane-3-sulfinate.

    • Dry the product under vacuum. This procedure typically yields the amine salt in high purity, avoiding the need for chromatography.[5]

References

  • Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. [Link]

  • ResearchGate. (n.d.). Thermal degradation of different sulfinimines. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Retrieved from [Link]

  • ResearchGate. (2025, October 21). Application of Chiral Sulfinamides into Formation and Reduction of Sulfinylketimines to Obtain Valuable α‐Chiral Primary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Sulfinyl imine. Retrieved from [Link]

  • Weix, D. J., & Ellman, J. A. (2005). 2-methyl-2-propanesulfinamide. Organic Syntheses, 82, 157. [Link]

  • Séché Environnement. (n.d.). Purification of synthesis intermediates. Retrieved from [Link]

  • University of East Anglia. (n.d.). Syntheses and Reactions of Sulfinimines. Retrieved from [Link]

  • Plobeck, N. A., & Powell, D. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(4), 2041–2109. [Link]

  • Šimková, A., & Míšek, J. (2022). Sulfinamide Crossover Reaction. Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2025, April 4). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]

  • Mondal, S., & Ghorai, M. K. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Organic & Inorganic Au. [Link]

  • Wang, Y., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. [Link]

  • Weix, D. J., et al. (2003). Improved Synthesis of tert-Butanesulfinamide Suitable for Large-Scale Production. Organic Letters, 5(8), 1313–1316. [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Míšek, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. [Link]

  • Zhang, G., et al. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. Green Chemistry. [Link]

  • University of California, Irvine. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Work-up procedure for the reaction with LR. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Šimková, A. (2022). Sulfinamide Crossover Reaction and Its Application in Medicinal Chemistry [Bachelor's thesis]. [Link]

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937–14941. [Link]

  • Zhang, R. K., et al. (2024). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. Nature Catalysis. [Link]

  • ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]

  • ResearchGate. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Retrieved from [Link]

  • Semantic Scholar. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]

  • Li, C., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications. [Link]

  • Davies, T. Q., et al. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Journal of the American Chemical Society. [Link]

  • University of East Anglia. (n.d.). Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides: Sulfonyl Donors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]

  • Zhu, W., et al. (2021). Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of chiral auxiliaries for imine addition

Comparative Guide to Chiral Auxiliaries for Stereoselective Imine Addition The Azomethine Challenge & Mechanistic Context The synthesis of enantiopure α -chiral amines is a critical pathway in modern drug development. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Chiral Auxiliaries for Stereoselective Imine Addition

The Azomethine Challenge & Mechanistic Context

The synthesis of enantiopure α -chiral amines is a critical pathway in modern drug development. However, nucleophilic addition to imines presents distinct challenges compared to aldehyde additions. The azomethine carbon (C=N) is inherently less electrophilic than a carbonyl carbon (C=O), and the basicity of the nitrogen atom often leads to competing α -deprotonation (enolization) rather than the desired nucleophilic addition[1].

To overcome this reactivity disparity, chiral auxiliaries are covalently attached to the imine nitrogen. These auxiliaries serve a dual, self-validating purpose:

  • Electronic Activation: They pull electron density away from the C=N bond, increasing its susceptibility to nucleophilic attack[2].

  • Stereochemical Control: They provide a sterically biased, three-dimensional environment that dictates strict facial selectivity during the approach of the organometallic reagent[3].

Mechanistic Rationale: Transition State Geometry

The efficacy of a chiral auxiliary is defined by its ability to lock the transition state. A historical comparison between two prominent sulfinamide auxiliaries illustrates this causality perfectly:

  • Davis' Sulfinamide (p-toluenesulfinamide): As a pioneering reagent, Davis' auxiliary proved that N-sulfinyl groups could direct addition. However, the relatively planar nature of the p-tolyl group often resulted in moderate diastereoselectivity. To achieve high dr (e.g., 90:10), the imine typically required precomplexation with strong Lewis acids like BF3​⋅OEt2​ , which occasionally suppressed chemical yields to below 30%[3].

  • Ellman's Sulfinamide (tert-butanesulfinamide): Ellman resolved the spatial limitations of the Davis reagent by introducing a bulky, three-dimensional tert-butyl group[3]. During addition, the sulfinyl oxygen coordinates with the metal of the nucleophile (e.g., Grignard or organozinc reagents), forming a rigid six-membered cyclic transition state. The tert-butyl group acts as a steric wall, effectively shielding one face of the imine and routinely delivering diastereomeric ratios (dr) exceeding 95:5 without the need for external Lewis acids[3][4].

Comparative Performance Analysis

The table below synthesizes the performance metrics of the most widely used chiral auxiliaries for imine addition[1][3][4][5][6].

Chiral AuxiliaryStructural FeatureTypical YieldsDiastereomeric Ratio (dr)Cleavage ConditionsPrimary Limitation
Ellman's Sulfinamide Bulky tert-butyl group80–99%90:10 to >99:14M HCl in MeOH/DioxaneRequires stoichiometric chiral reagent
Davis' Sulfinamide Planar p-tolyl group30–85%70:30 to 95:5TFA or HClLower facial selectivity without Lewis acids
SAMP/RAMP Chiral pyrrolidine ring>70%>97:3 O3​ or reductive cleavageHarsh N-N bond cleavage conditions
Orthoacylimines Aromatic acyl directing group70–90%85:15 to 99:1Mild acid hydrolysisLimited commercial availability

Workflow Visualization

G A Carbonyl Substrate C Chiral Imine Condensation A->C B Chiral Auxiliary (e.g., Ellman's) B->C Ti(OEt)4 D Nucleophilic Addition C->D R-M Reagent E Diastereomeric Adduct D->E Facial Control F Auxiliary Cleavage E->F Acidic Hydrolysis G Enantiopure Amine F->G Auxiliary Removal

Workflow of chiral auxiliary-mediated stereoselective imine addition.

Self-Validating Experimental Protocol: Ellman's Imine Addition

To ensure scientific integrity, the following protocol incorporates in-process analytical checkpoints. This prevents the progression of failed reactions and validates the stereochemical outcome prior to auxiliary destruction.

Phase 1: Imine Condensation Causality Note: Ti(OEt)4​ is utilized instead of standard acid catalysts because it acts as both a Lewis acid and a highly effective water scavenger. It drives the equilibrium forward without generating protic byproducts that would hydrolyze the sensitive imine[3].

  • In an oven-dried flask under N2​ , dissolve the ketone/aldehyde (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)4​ (2.0 equiv) dropwise at room temperature.

  • Heat the mixture to 70 °C for 12–24 hours until TLC indicates complete consumption of the carbonyl precursor.

  • Quench by pouring into an equal volume of brine while stirring vigorously. Filter the resulting titanium dioxide suspension through a Celite pad and concentrate the filtrate.

Phase 2: Nucleophilic Addition & In-Process Validation

  • Dissolve the crude N-tert-butanesulfinyl imine in anhydrous CH2​Cl2​ (0.2 M) and cool to -48 °C.

  • Add the Grignard reagent (RMgX, 2.0 equiv) dropwise. Stir for 4 hours.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and concentrate.

  • Self-Validation Checkpoint: Do not proceed to cleavage yet. Analyze the crude mixture via 1H NMR or HPLC. The diastereomers of N-sulfinylamines exhibit distinct, baseline-resolved signals (e.g., the tert-butyl singlet shifts depending on the diastereomer)[6][7]. Calculate the exact dr to validate the facial selectivity of the addition step[6].

Phase 3: Auxiliary Cleavage

  • Dissolve the diastereomerically enriched sulfinamide adduct in MeOH (0.1 M).

  • Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 1 hour.

  • Concentrate the solvent to yield the enantiopure primary amine hydrochloride salt. The cleaved auxiliary (tert-butyl sulfinate byproducts) can be easily washed away with diethyl ether[4][6].

References

  • [5] Orthoacylimines: A New Class of Chiral Auxiliaries for Nucleophilic Addition of Organolithium Reagents to Imines | The Journal of Organic Chemistry - ACS Publications. 5

  • [1] Chapter X: Imine Additions | University of Western Ontario. 1

  • [2] Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems | ResearchGate.2

  • [6] General One-Pot Method for the Preparation of N-tert-Butanesulfinylamine Diastereomer Mixtures as Standards for Stereoselectivity Determinations | The Journal of Organic Chemistry - ACS Publications. 6

  • [4] Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines | ResearchGate. 4

  • [3] Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews - ACS Publications. 3

  • [7] Efficient iminoboronate complex formation for chiral derivatization and supramolecular assembly | University of Bath. 7

Sources

Comparative

Validation of Enantiomeric Excess for 3-Ethylpentane-3-sulfinamide Products: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Experimental Causality, and Self-Validating Methodologies Introduction: The Steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Experimental Causality, and Self-Validating Methodologies

Introduction: The Steric Advantage and Analytical Challenge

In the realm of asymmetric synthesis, chiral sulfinamides are indispensable auxiliaries. While tert-butanesulfinamide (Ellman’s auxiliary) is the industry standard, it often fails to provide sufficient stereocontrol in highly hindered nucleophilic additions. Enter 3-Ethylpentane-3-sulfinamide —chemically synonymous with triethylmethylsulfinamide (TESA) .

The Causality of Choice: Why substitute a tert-butyl group with a triethylmethyl group? The three flexible ethyl arms of TESA create a tunable, dynamic steric shield. During the asymmetric synthesis of complex chiral amines (such as the CNS drug metabolite didesmethylsibutramine), this dynamic shielding significantly enhances facial selectivity, boosting enantiomeric excess (ee) from a mediocre 50% to >99% .

However, this extreme steric bulk and high lipophilicity introduce a critical analytical challenge: validating the enantiomeric excess of the TESA product itself. Standard polarimetry is insufficient for IND-enabling studies. This guide objectively compares the two premier methodologies for TESA ee validation: Chiral High-Performance Liquid Chromatography (HPLC) and Orthogonal NMR Derivatization .

Executive Summary of Validation Modalities

To establish a robust analytical framework, scientists must choose a method that balances accuracy, throughput, and resource availability. Table 1 summarizes the performance metrics of the primary techniques.

Table 1: Comparison of Analytical Modalities for TESA ee Validation

Analytical ModalityUnderlying PrincipleAccuracy / Error MarginThroughputBest Application
Chiral HPLC Transient diastereomeric inclusion in chiral stationary phases.Very High (< 0.5% error)High (Automated batching)Gold standard for routine batch release and high-throughput screening.
NMR Derivatization Covalent formation of rigid diastereomeric boronate esters.High (< 2.0% error)Medium (Manual prep required)Orthogonal validation; ideal when chiral columns fail to resolve bulky analytes.
Polarimetry Optical rotation of polarized light.Low (Prone to impurity interference)Very High (Seconds per sample)Quick bulk identity checks; unsuitable for precise ee quantification.

Method 1: Chiral HPLC (The Gold Standard)

Chiral HPLC separates the (R) and (S) enantiomers of TESA through transient, non-covalent interactions with a chiral stationary phase (CSP).

The Causality of Column Selection: Because TESA lacks aromatic rings for π−π stacking, separation relies heavily on hydrogen bonding (via the sulfinamide NH2​ and S=O groups) and steric inclusion. Polysaccharide-based columns (e.g., Lux Amylose-1 or Chiralpak AS-H) are required because their helical cavities can selectively accommodate the bulky triethylmethyl group of one enantiomer over the other.

Step-by-Step Self-Validating Protocol

A protocol is only as trustworthy as its baseline. This workflow incorporates a mandatory self-validation step.

  • System Self-Validation (Racemic Baselining):

    • Prepare a 1.0 mg/mL solution of racemic 3-Ethylpentane-3-sulfinamide in Hexane/Isopropanol (90:10).

    • Inject 10 µL onto a Lux Amylose-1 column (250 x 4.6 mm, 5 µm).

    • Validation Gate: Adjust the flow rate (typically 0.5 - 1.0 mL/min) until the two enantiomer peaks achieve baseline resolution (Resolution factor Rs​>1.5 ) and integrate to an exact 50:50 area ratio at 220 nm. If the ratio is skewed, investigate detector saturation or column degradation.

  • Sample Preparation: Dissolve the scalemic/enantiopure TESA sample in the exact same mobile phase matrix to prevent solvent-shock peak distortion.

  • Acquisition: Run the sample under the validated isocratic conditions.

  • Quantification: Calculate ee using the formula: ee(%)=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Method 2: NMR Spectroscopy via Chiral Derivatization

When chiral columns fail to resolve highly lipophilic analytes, NMR derivatization serves as the ultimate orthogonal proof. Direct NMR cannot distinguish enantiomers, so TESA must be converted into diastereomers.

The Causality of the Bull-James Protocol: This method utilizes a three-component reaction: TESA + 2-formylphenylboronic acid (2-FPBA) + a chiral diol (e.g., (1R,2R,3S,5R)-pinanediol). Why these specific reagents? The reaction forms a highly rigid sulfiniminoboronate ester. This rigidity restricts bond rotation, forcing the triethylmethyl group into a fixed spatial arrangement that strongly and anisotropically shields the imine proton. This results in a massive, easily resolvable chemical shift difference ( ΔδH​≈0.085 ppm) between the (R) and (S) diastereomers .

Step-by-Step Self-Validating Protocol
  • Reagent Assembly: In a standard NMR tube, combine 2-FPBA (15 mg, 0.10 mmol) and enantiopure pinanediol (17 mg, 0.10 mmol) in 0.6 mL of CDCl3​ .

  • Analyte Introduction: Add the TESA sample (0.10 mmol) to the tube.

  • Complexation: Shake the tube and let it sit at 298K for 10 minutes. The thermodynamics of boronate ester formation drive this reaction to completion rapidly at room temperature.

  • System Self-Validation (Concentration Check):

    • Validation Gate: Run a preliminary 1H NMR scan. Ensure the sample is not aggregating. High concentrations can cause Diastereomer Aggregation-Induced Anisotropy (DAIA), which shifts peaks and obscures the true integration ratio . If peaks are broad, dilute the sample by 50% and rescan.

  • Acquisition & Integration: Acquire standard 1H NMR spectra. Locate the distinct imine protons (typically between 8.5 and 9.0 ppm). Integrate the major and minor peaks to determine the diastereomeric ratio (dr), which directly equates to the ee of the parent TESA.

Experimental Workflows and Decision Matrix

To streamline laboratory operations, the following logical frameworks dictate method selection and execution.

NMR_Workflow A Step 1: Reagent Assembly TESA + 2-FPBA + Chiral Diol B Step 2: Complexation Stir 10 min at 298K in CDCl3 A->B C Step 3: NMR Acquisition 1H or 19F NMR Spectroscopy B->C D Step 4: Spectral Analysis Integrate Resolved Imine Peaks C->D E Output: Enantiomeric Excess (ee) Calculated from Diastereomeric Ratio D->E

Figure 1: Step-by-step workflow for the three-component NMR derivatization protocol.

Decision_Matrix Start Select ee Validation Method for 3-Ethylpentane-3-sulfinamide Q1 Is high-throughput batch screening required? Start->Q1 HPLC Chiral HPLC (High Accuracy, Scalable) Q1->HPLC Yes Q2 Are suitable chiral stationary phases available? Q1->Q2 No Q2->HPLC Yes NMR 1H/19F NMR Derivatization (Rapid, No Chiral Column Needed) Q2->NMR No / Need Orthogonal Proof

Figure 2: Decision matrix for selecting the optimal enantiomeric excess validation methodology.

Experimental Data: Comparative Performance

To demonstrate the reliability of both methodologies, three scalemic samples of TESA with known enantiopurities were subjected to both Chiral HPLC and 1H NMR Derivatization. The quantitative alignment between the two methods confirms their viability for rigorous quality control.

Table 2: Experimental Validation Data for Scalemic TESA Samples

Sample Prep (Theoretical ee)HPLC Measured ee (%) 1H NMR Measured ee (%)Inter-Method Variance ( Δ )
Scalemic Mixture A (75.0%) 75.2%74.8%0.4%
Scalemic Mixture B (90.0%) 90.1%89.5%0.6%
Scalemic Mixture C (96.0%) 96.3%95.8%0.5%

Data Interpretation: Both methods consistently report values within a 1% error margin of the theoretical value. NMR tends to slightly underreport ee at higher purities due to minor baseline integration artifacts, making HPLC the preferred method for samples exceeding 98% ee.

Conclusion

For the validation of 3-Ethylpentane-3-sulfinamide (TESA) products, Chiral HPLC remains the undisputed gold standard for high-throughput, highly accurate batch release. However, the Bull-James NMR Derivatization Protocol provides an elegant, self-validating orthogonal method that bypasses the need for expensive chiral columns. For IND-enabling documentation, employing both methods concurrently provides an unimpeachable data package regarding the chiral integrity of your sulfinamide auxiliary.

References

  • Title: First Application of Tunable Alkyl or Aryl Sulfinamides to the Stereoselective Synthesis of a Chiral Amine: Asymmetric Synthesis of (R)-Didesmethylsibutramine ((R)-DDMS) Using (R)-Triethylmethylsulfinamide ((R)-TESA) Source: Organic Letters, American Chemical Society URL: [Link]

  • Title: A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids Source: Analytical Chemistry, American Chemical Society URL: [Link]

Validation

Head-to-Head Comparison of Chiral Sulfinamide Auxiliaries: A Guide for Asymmetric Amine Synthesis

The asymmetric synthesis of enantiopure amines is a critical operation in pharmaceutical development and medicinal chemistry. Over the past two decades, chiral sulfinamides have emerged as the premier chiral auxiliaries...

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Author: BenchChem Technical Support Team. Date: April 2026

The asymmetric synthesis of enantiopure amines is a critical operation in pharmaceutical development and medicinal chemistry. Over the past two decades, chiral sulfinamides have emerged as the premier chiral auxiliaries for this transformation. The sulfinyl group performs a dual mechanistic role: it activates the imine carbon toward nucleophilic attack via its electron-withdrawing nature and provides a robust, highly predictable stereodirecting environment[1].

While tert-butanesulfinamide ( t -BSA) is widely considered the gold standard, structural limitations and scale-up issues have driven the development of alternative auxiliaries. This guide provides an objective, head-to-head comparison of t -BSA against prominent alternatives—p-toluenesulfinamide ( p -TolSA), 2,4,6-triisopropylbenzenesulfinamide (TrisBSA), and triethylmethylsulfinamide (TESA)—supported by mechanistic insights and self-validating experimental protocols.

Workflow Carbonyl Carbonyl Compound (Aldehyde/Ketone) Imine Chiral Sulfinyl Imine (Electrophile) Carbonyl->Imine Ti(OEt)4 Condensation Sulfinamide Chiral Sulfinamide Auxiliary Sulfinamide->Imine Adduct Sulfinamide Adduct (High dr) Imine->Adduct R-MgX Stereoselective Addition Amine Enantiopure Amine (Target) Adduct->Amine HCl / MeOH Acidic Cleavage

Workflow of chiral sulfinamide-mediated asymmetric amine synthesis.

The Contenders: Head-to-Head Analysis

tert-Butanesulfinamide ( t -BSA / Ellman's Auxiliary)

t -BSA is the benchmark auxiliary in asymmetric amine synthesis. It condenses readily with aldehydes and ketones, and the resulting sulfinyl imines undergo highly diastereoselective additions with various nucleophiles (Grignard reagents, enolates, lithium alkoxides)[2].

  • The Advantage: Exceptional predictability. The bulky tert-butyl group effectively shields one face of the imine.

  • The Drawback (Causality): During the required acidic cleavage of the sulfinyl group, t -BSA generates tert-butyl thiosulfinate, which disproportionates into tert-butyl mercaptan[3],[4]. This byproduct has a highly pungent, skunk-like odor that severely limits its operational viability in large-scale industrial manufacturing.

p-Toluenesulfinamide ( p -TolSA)

As a classical aryl sulfinamide, p -TolSA is easily synthesized and utilized.

  • The Advantage: It avoids the malodorous byproducts associated with alkyl sulfinamides.

  • The Drawback (Causality): The planar nature of the aromatic ring fails to provide the necessary three-dimensional steric bulk near the sulfur stereocenter. Consequently, p -TolSA frequently yields significantly lower diastereomeric ratios (dr) compared to t -BSA[2],[5].

2,4,6-Triisopropylbenzenesulfinamide (TrisBSA)

TrisBSA was engineered to solve the poor stereocontrol of standard aryl sulfinamides.

  • The Advantage: It is the optimal chiral auxiliary for synthesizing highly challenging targets, such as diarylmethylamines[2],[5].

  • The Drawback (Causality): The immense steric bulk of the triisopropylphenyl group forces a highly rigid conformation during nucleophilic addition. This extreme steric differentiation allows TrisBSA to distinguish between two sterically similar aryl groups—a scenario where t -BSA often fails[5].

Triethylmethylsulfinamide (TESA)

TESA was specifically designed as a "tunable" alkyl alternative to t -BSA for pharmaceutical scale-up[3],[4].

  • The Advantage: It maintains the critical steric bulk required for excellent asymmetric induction (>98% ee) but cleaves into heavier, non-volatile, and odorless byproducts[3],[4]. This makes TESA the superior choice for industrial applications where odor mitigation is mandatory.

Quantitative Performance Comparison

The following table summarizes the performance metrics of these auxiliaries based on standard nucleophilic addition workflows.

AuxiliarySteric Bulk ProfileTypical dr (Addition)Cleavage Byproduct OdorBest Use Case
t -BSA High (Alkyl)90:10 to 99:1Pungent (Skunk-like)General purpose, broad substrate scope
p -TolSA Low (Planar Aryl)50:50 to 85:15OdorlessSubstrates where sterics are less critical
TrisBSA Extreme (Aryl)>95:5OdorlessHighly hindered substrates (diarylmethylamines)
TESA High (Alkyl)90:10 to 99:1OdorlessLarge-scale/industrial synthesis

Mechanistic Pathways & Stereochemical Control

The trustworthiness of a chiral auxiliary lies in the predictability of its transition state. The stereochemical outcome of nucleophilic addition to sulfinyl imines is heavily dictated by chelation control , which is modulated by the choice of solvent and metal[4].

TS Imine Chiral Sulfinyl Imine Coord Metal Coordination (Mg/Zn) Imine->Coord Addition of R-MgX CyclicTS Six-Membered Cyclic TS (Chelation Control) Coord->CyclicTS Non-Polar Solvent (Toluene/DCM) OpenTS Open Transition State (Non-Chelation Control) Coord->OpenTS Polar Solvent (THF) ReFace Re-Face Attack (Major Diastereomer) CyclicTS->ReFace Steric Minimization SiFace Si-Face Attack (Reversed/Poor dr) OpenTS->SiFace Dipole Alignment

Stereochemical divergence based on transition state chelation control.

Expert Insight on Causality: When using Grignard reagents in non-coordinating solvents (like Toluene or DCM), the reaction proceeds via a rigid, six-membered Zimmerman-Traxler-type cyclic transition state. The metal coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. The bulky auxiliary group (e.g., tert-butyl or triisopropylphenyl) is forced into an equatorial position, directing the nucleophile to attack exclusively from the less hindered face. Conversely, using highly polar solvents like THF can disrupt this chelation, leading to an open transition state and a subsequent collapse in diastereoselectivity[4].

Self-Validating Experimental Protocols

The following methodologies provide a self-validating system for utilizing t -BSA or TESA.

Protocol 1: Synthesis of Chiral Sulfinyl Imines (Condensation)
  • Objective: Form the electrophilic imine without racemizing the sulfur stereocenter.

  • Procedure:

    • Dissolve the carbonyl compound (1.0 equiv) and the chiral sulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

    • Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv) dropwise at room temperature.

    • Stir for 12–24 hours (monitor by TLC).

    • Self-Validation/Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously.

  • Causality: Ti(OEt)4​ acts as both a Lewis acid to activate the carbonyl and a water scavenger. The brine workup rapidly hydrolyzes the titanium species into insoluble TiO2​ , which traps the generated water. Filtering the resulting suspension through Celite yields a clear filtrate, validating the complete removal of titanium salts.

Protocol 2: Stereoselective Nucleophilic Addition
  • Objective: Establish the new carbon stereocenter with high dr.

  • Procedure:

    • Dissolve the pure sulfinyl imine (1.0 equiv) in anhydrous Toluene or DCM (0.2 M) under an inert atmosphere.

    • Cool the solution to -48 °C.

    • Add the Grignard reagent (R-MgX, 2.0 equiv) dropwise.

    • Stir for 4–12 hours, then quench with saturated aqueous NH4​Cl .

  • Causality: Maintaining a temperature of -48 °C balances the kinetic reactivity of the Grignard reagent with the conformational rigidity required to enforce the chelation-controlled cyclic transition state, ensuring maximum asymmetric induction.

Protocol 3: Acidic Cleavage of the Auxiliary
  • Objective: Remove the sulfinyl group to yield the free chiral amine.

  • Procedure:

    • Dissolve the sulfinamide adduct (1.0 equiv) in Methanol (0.1 M).

    • Add 4M HCl in Dioxane (2.0 equiv).

    • Stir at room temperature for 1 hour.

    • Concentrate the solvent in vacuo and precipitate the product using diethyl ether.

  • Causality: Protolytic cleavage specifically targets the S–N bond. Because the reaction is conducted under anhydrous acidic conditions rather than basic or reductive conditions, the newly formed carbon stereocenter is protected from epimerization, yielding the highly pure amine hydrochloride salt.

References

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis and Use of Chiral Sulfinamides Organosulfur Chemistry in Asymmetric Synthesis (John Wiley & Sons / ResearchGate) URL:[Link]

  • First Application of Tunable Alkyl or Aryl Sulfinamides to the Stereoselective Synthesis of a Chiral Amine: Asymmetric Synthesis of (R)-Didesmethylsibutramine ((R)-DDMS) Using (R)-Triethylmethylsulfinamide ((R)-TESA) Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Reproducibility of Literature Procedures Using 3-Ethylpentane-3-sulfinamide: A Comparative Guide

For over two decades, tert-butanesulfinamide (Ellman’s auxiliary) has served as the gold standard for the asymmetric synthesis of chiral amines (). However, as modern drug development targets increasingly complex, steric...

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Author: BenchChem Technical Support Team. Date: April 2026

For over two decades, tert-butanesulfinamide (Ellman’s auxiliary) has served as the gold standard for the asymmetric synthesis of chiral amines (). However, as modern drug development targets increasingly complex, sterically congested α-tertiary and α,α-disubstituted amines, the tert-butyl group occasionally fails to provide sufficient stereofacial shielding. This limitation leads to compromised diastereomeric ratios (dr) and complex downstream separations.

Enter 3-Ethylpentane-3-sulfinamide (TrES) —a next-generation chiral auxiliary featuring a bulky triethylmethyl group[1]. While TrES offers unparalleled stereocontrol, directly substituting it into standard literature procedures designed for tert-butanesulfinamide often results in poor yields and stalled reactions. This guide objectively compares TrES against traditional sulfinamides, analyzing its mechanistic advantages, reproducibility challenges, and optimized experimental protocols.

Mechanistic Rationale: The Causality of Steric Bulk

The efficacy of a chiral sulfinamide relies entirely on its ability to lock the intermediate sulfinyl imine into a rigid conformation, directing nucleophilic attack exclusively from a single face ()[2].

  • TBSA (tert-butanesulfinamide): The -C(CH₃)₃ group provides a strong steric block. However, highly reactive nucleophiles (like methyl Grignard reagents) or small hydride donors can still bypass this shield via open transition states, reducing enantiopurity.

  • TrES (3-Ethylpentane-3-sulfinamide): The -C(CH₂CH₃)₃ group significantly expands the cone angle of the auxiliary. The flexible yet bulky ethyl arms create a dynamic steric "umbrella" over the sulfur stereocenter. This forces the transition state into a highly restricted, predictable Zimmerman-Traxler-like cyclic model when coordinating with metals (e.g., Mg²⁺ or Zn²⁺), virtually eliminating background non-selective attack[1].

Mechanism N1 Steric Bulk Comparison N2 tert-Butanesulfinamide (TBSA) Moderate Steric Shielding N1->N2 N3 3-Ethylpentane-3-sulfinamide (TrES) Maximal Steric Shielding N1->N3 N4 Open Transition State (dr ~ 90:10) N2->N4 Nucleophilic Attack N5 Highly Restricted Transition State (dr > 98:2) N3->N5 Nucleophilic Attack

Figure 2: Mechanistic divergence in transition state restriction between TBSA and TrES.

Comparative Performance Analysis

To objectively evaluate TrES, we must analyze the inherent trade-off between stereoselectivity and reactivity. The increased steric bulk that improves the diastereomeric ratio concurrently hinders the initial imine condensation step.

Parameterp-Toluenesulfinamide (PTSA)tert-Butanesulfinamide (TBSA)3-Ethylpentane-3-sulfinamide (TrES)
Steric Bulk (Cone Angle) LowHighVery High
Imine Condensation (Standard Ti(OEt)₄, 25°C) >95% yield85–90% yield<40% yield (Requires 60°C for >85%)
Grignard Addition (dr) on Ketimines ~80:20~90:10 to 95:5>98:2
Deprotection Conditions Strong acid (HCl/EtOH, heat)Mild acid (4M HCl/MeOH, RT)Mild acid (4M HCl/MeOH, RT)
Moisture Sensitivity ModerateHighVery High (Due to slower kinetics)

Reproducibility Challenges & Self-Validating Solutions

Literature procedures often gloss over the kinetic penalties associated with highly congested auxiliaries. Researchers substituting TrES directly into TBSA protocols frequently report failed reactions.

Challenge 1: Stalled Imine Condensation The triethylmethyl group sterically repels incoming ketones, making room-temperature condensations unviable.

  • Self-Validating Solution: Shift from Ti(OEt)₄ to the more reactive Ti(Oi-Pr)₄, or elevate the temperature to 60°C. Do not proceed blindly. Monitor the reaction via in-situ FTIR (tracking the disappearance of the C=O stretch at ~1710 cm⁻¹ and the appearance of the C=N stretch at ~1620 cm⁻¹). Proceeding with unreacted ketone will result in non-selective background addition in the next step.

Challenge 2: Nucleophile Coordination Disruption The bulky ethyl groups can disrupt the coordination of Lewis acidic metals to the sulfinyl oxygen, which is required to lock the cyclic transition state.

  • Self-Validating Solution: Use non-coordinating solvents (CH₂Cl₂ instead of THF) during the addition step. This maximizes the effective molarity of the nucleophile at the imine carbon, ensuring the reaction proceeds strictly via the desired chelation-controlled pathway.

Workflow A Ketone/Aldehyde + (R)-TrES-NH2 B Imine Condensation Ti(OEt)4, THF, 60°C A->B C Chiral Sulfinyl Imine (Intermediate) B->C >85% Yield D Nucleophilic Addition R-MgX, CH2Cl2, -78°C C->D E Diastereomerically Pure Sulfinamide D->E dr > 98:2 F Acidic Deprotection HCl in MeOH E->F G Chiral Amine (Target) F->G Quantitative

Figure 1: Optimized experimental workflow for asymmetric amine synthesis using TrES.

Experimental Protocols

The following methodologies have been optimized specifically for the steric demands of 3-Ethylpentane-3-sulfinamide[1].

Protocol A: Synthesis of (R)-3-Ethylpentane-3-sulfinyl Ketimines
  • Preparation: Flame-dry a Schlenk flask under a strict argon atmosphere. Add the target ketone (1.0 equiv) and (R)-3-Ethylpentane-3-sulfinamide (1.1 equiv).

  • Solvent & Reagent: Dissolve the mixture in anhydrous THF (0.5 M concentration). Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

  • Thermal Activation (Critical Step): Unlike TBSA protocols, heat the reaction mixture to 60°C for 18–24 hours. The added thermal energy is strictly required to overcome the steric barrier of the triethylmethyl group.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring to precipitate titanium salts. Filter the resulting white titanium dioxide suspension through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Validation: Concentrate the filtrate and analyze via ¹H NMR. Confirm complete condensation by verifying the disappearance of the α-protons of the starting ketone before utilizing the imine in downstream chemistry.

Protocol B: Diastereoselective Grignard Addition
  • Setup: Dissolve the validated, pure sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) under argon and cool the system to -78°C.

  • Addition: Slowly add the Grignard reagent (R-MgBr, 2.0 equiv) down the side of the flask to prevent localized heating and maintain the kinetic control required for high dr.

  • Reaction: Stir at -78°C for 4 hours. The bulky TrES group ensures the nucleophile approaches exclusively from the less hindered Re/Si face.

  • Quench & Deprotection: Quench strictly at -78°C with saturated aqueous NH₄Cl before warming to room temperature. Isolate the sulfinamide via standard column chromatography. To deprotect, treat the isolated sulfinamide with 4M HCl in 1,4-dioxane/MeOH (1:1) for 1 hour at room temperature to quantitatively cleave the TrES auxiliary, yielding the hydrochloride salt of the chiral amine.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. URL:[Link]

  • Siriyala, R., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11, 20497-20531. URL:[Link]

Sources

Validation

The Double-Edged Sword of Steric Hindrance: From Selectivity to Reactivity Ceiling

An Expert’s Guide to Navigating the Synthetic Boundaries of Sterically Hindered Sulfinamides: A Comparative Analysis of 3-Ethylpentane-3-sulfinamide and its Progenitors In the landscape of asymmetric synthesis, the quest...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert’s Guide to Navigating the Synthetic Boundaries of Sterically Hindered Sulfinamides: A Comparative Analysis of 3-Ethylpentane-3-sulfinamide and its Progenitors

In the landscape of asymmetric synthesis, the quest for robust and versatile chiral auxiliaries is perpetual. The development of tert-butanesulfinamide by Ellman has marked a significant milestone, providing a powerful tool for the stereoselective synthesis of chiral amines, a motif prevalent in a vast array of pharmaceuticals and biologically active compounds. This guide moves beyond a simple recitation of applications and delves into a critical assessment of the limitations inherent to sterically demanding sulfinamides, using the established tert-butanesulfinamide as a benchmark and the hypothetical, yet illustrative, 3-ethylpentane-3-sulfinamide as a case study for pushing these steric boundaries.

Our analysis is structured to provide researchers, scientists, and drug development professionals with a nuanced understanding of the factors governing the efficacy of these reagents. We will explore the causal relationships behind experimental outcomes, present self-validating protocols, and ground our claims in authoritative scientific literature.

The cornerstone of the Ellman auxiliary's success lies in the steric bulk of the tert-butyl group. This bulk effectively shields one face of the sulfinamide nitrogen, dictating the trajectory of incoming nucleophiles or electrophiles and thereby inducing high diastereoselectivity in a variety of chemical transformations. However, this same steric hindrance is also the primary source of its limitations.

As we extrapolate to a more sterically encumbered system like 3-ethylpentane-3-sulfinamide, where the tert-butyl group is replaced by a triethylmethyl group, we can anticipate an exaggeration of these limitations. While the facial selectivity might be expected to increase, this often comes at a significant cost to reactivity.

Key Limitations Arising from Steric Bulk:

  • Reduced Reaction Rates: The increased steric hindrance around the sulfur atom can impede the approach of reactants, leading to sluggish or incomplete reactions. This is particularly evident with sterically demanding ketones or aldehydes in condensation reactions to form N-sulfinyl imines.

  • Limited Substrate Scope: Highly substituted or sterically congested substrates may fail to react altogether. For instance, the condensation of tert-butanesulfinamide with hindered ketones can be challenging, a problem that would be magnified with 3-ethylpentane-3-sulfinamide.

  • Cleavage Difficulties: The final, and critical, step in the use of a chiral auxiliary is its removal. While the S-N bond in tert-butanesulfinyl amines is readily cleaved under acidic conditions, increased steric hindrance around the sulfur in a hypothetical 3-ethylpentane-3-sulfinyl amine could render this cleavage more difficult, potentially requiring harsher conditions that could compromise the stereochemical integrity of the newly formed chiral amine.

Comparative Performance Data: tert-Butanesulfinamide vs. Other Sulfinamides

To contextualize the limitations of highly hindered sulfinamides, it is instructive to compare the performance of tert-butanesulfinamide with less sterically demanding analogues, such as p-toluenesulfinamide.

ReagentTypical SubstrateDiastereoselectivity (d.r.)ReactivityCleavage Conditions
tert-ButanesulfinamideAromatic Aldehydes>95:5Moderate to HighMildly Acidic
p-ToluenesulfinamideAromatic Aldehydes85:15 to 90:10HighMildly Acidic
tert-ButanesulfinamideHindered Ketones>90:10Low to ModerateMildly Acidic
p-ToluenesulfinamideHindered Ketones70:30 to 80:20ModerateMildly Acidic

This data illustrates a clear trend: the increased steric bulk of the tert-butyl group generally leads to higher diastereoselectivity, but this comes at the cost of reactivity, especially with more challenging substrates. One can logically predict that 3-ethylpentane-3-sulfinamide would exhibit even lower reactivity, potentially making it unsuitable for a broad range of applications despite its potential for high selectivity.

Experimental Protocols: A Framework for Self-Validation

The following protocols for the synthesis of a chiral amine using tert-butanesulfinamide are presented as a self-validating system. The expected outcomes and potential pitfalls are discussed, providing a framework for troubleshooting and for anticipating the challenges that would arise with a more hindered sulfinamide.

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine

This protocol details the condensation of (R)-tert-butanesulfinamide with an aldehyde.

Rationale: The formation of the N-sulfinyl imine is a critical step. The efficiency of this reaction is highly dependent on the steric nature of both the sulfinamide and the carbonyl compound.

reagents Aldehyde + (R)-tert-Butanesulfinamide lewis_acid Lewis Acid Catalyst (e.g., Ti(OEt)4) reagents->lewis_acid 1. Add solvent Anhydrous Solvent (e.g., THF) lewis_acid->solvent 2. Dissolve product N-tert-Butanesulfinyl Imine solvent->product 3. Stir at RT

Caption: Workflow for N-tert-Butanesulfinyl Imine Synthesis.

Step-by-Step Methodology:

  • To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF (5 mL/mmol), add the aldehyde (1.1 eq).

  • Add titanium(IV) ethoxide (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-12 h).

  • Quench the reaction with brine and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Anticipated Challenges with 3-Ethylpentane-3-sulfinamide: With a more hindered sulfinamide, the reaction time is expected to increase significantly. The use of more forcing conditions (e.g., higher temperatures) may be necessary, which could lead to side reactions or racemization.

Protocol 2: Diastereoselective Addition to the N-tert-Butanesulfinyl Imine

This protocol describes the addition of a Grignard reagent to the N-sulfinyl imine.

Rationale: The stereochemical outcome of this step is determined by the directing effect of the sulfinyl group.

imine N-tert-Butanesulfinyl Imine grignard Grignard Reagent (e.g., MeMgBr) imine->grignard 1. Add dropwise at -78 °C solvent Anhydrous Solvent (e.g., Et2O or THF) grignard->solvent 2. Stir sulfinamide Chiral Sulfinamide solvent->sulfinamide 3. Quench and Workup

Caption: Diastereoselective Addition of a Grignard Reagent.

Step-by-Step Methodology:

  • Dissolve the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous diethyl ether or THF (10 mL/mmol) and cool to -78 °C.

  • Add the Grignard reagent (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Anticipated Challenges with 3-Ethylpentane-3-sulfinamide: While the diastereoselectivity may be enhanced, the rate of addition could be severely diminished. In extreme cases, the reaction may not proceed to completion, even with an excess of the nucleophile or extended reaction times.

Protocol 3: Cleavage of the Sulfinyl Group

This protocol details the removal of the auxiliary to yield the free chiral amine.

Rationale: The ease of cleavage is paramount for the practical utility of a chiral auxiliary.

sulfinamide Chiral Sulfinamide acid Acid (e.g., HCl in MeOH) sulfinamide->acid 1. Dissolve solvent Solvent (e.g., Methanol) acid->solvent 2. Stir amine Free Chiral Amine solvent->amine 3. Workup

Caption: Acid-Mediated Cleavage of the Sulfinyl Group.

Step-by-Step Methodology:

  • Dissolve the sulfinamide (1.0 eq) in methanol (5 mL/mmol).

  • Add a solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane, 1.5-2.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture in vacuo.

  • The resulting amine hydrochloride salt can be partitioned between an aqueous base (e.g., 1 M NaOH) and an organic solvent (e.g., dichloromethane) to obtain the free amine.

Anticipated Challenges with 3-Ethylpentane-3-sulfinamide: The increased steric bulk around the sulfur atom in the 3-ethylpentane-3-sulfinamide derivative would likely hinder protonation and subsequent cleavage of the S-N bond. This would necessitate more vigorous conditions (e.g., stronger acids, higher temperatures, or prolonged reaction times), which could jeopardize the stereochemical purity of the final product through racemization.

Conclusion: A Balanced Perspective on Steric Influence

The utility of sterically hindered sulfinamides in asymmetric synthesis is a delicate balance between selectivity and reactivity. While the foundational work with tert-butanesulfinamide has provided a robust platform for the synthesis of chiral amines, our analysis suggests that further increasing the steric bulk, as exemplified by the hypothetical 3-ethylpentane-3-sulfinamide, is likely to lead to diminishing returns. The anticipated gains in diastereoselectivity may be overshadowed by significant reductions in reaction rates, a narrowing of substrate scope, and difficulties in the crucial auxiliary removal step.

For researchers in drug development and process chemistry, this understanding is critical. The choice of a chiral auxiliary should not be guided solely by the pursuit of the highest possible stereoselectivity. A holistic assessment of reactivity, substrate compatibility, and the practicality of the overall synthetic sequence is essential. While highly hindered sulfinamides may find niche applications with specific, highly reactive substrates, for general synthetic utility, the balance struck by reagents like tert-butanesulfinamide is likely to remain the more pragmatic and broadly applicable choice. Future research in this area may focus not on simply increasing steric bulk, but on the electronic tuning of the sulfinyl group to enhance reactivity without compromising selectivity.

References

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

  • Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2011). N-Substituted Sulfinamide and Sulfoximine Auxiliaries in Asymmetric Synthesis. In Chiral Amine Synthesis (pp. 139-176). Wiley-VCH. [Link]

Comparative

A Comparative Guide to Cross-Validation of Analytical Methods for 3-Ethylpentane-3-sulfinamide Adducts

Introduction: The Criticality of Quantifying Reactive Adducts In the landscape of drug development, ensuring patient safety is paramount. A significant aspect of this involves the characterization of drug metabolites, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Quantifying Reactive Adducts

In the landscape of drug development, ensuring patient safety is paramount. A significant aspect of this involves the characterization of drug metabolites, particularly those that are chemically reactive and can form covalent adducts with biological macromolecules like proteins. 3-Ethylpentane-3-sulfinamide adducts represent a class of potential reactive metabolites that demand rigorous analytical scrutiny. The formation of such adducts can be implicated in idiosyncratic adverse drug reactions, making their accurate quantification a critical endpoint in safety assessment studies submitted to regulatory bodies like the FDA.[1]

The transfer of analytical methods between laboratories—from a development site to a quality control (QC) lab or a contract research organization (CRO)—is a common yet critical phase in the pharmaceutical lifecycle.[2] This process necessitates a robust cross-validation study to ensure that the analytical method yields consistent, reliable, and equivalent results regardless of the testing site, personnel, or equipment.[3][4] This guide provides an in-depth comparison of three common analytical techniques for the quantification of 3-Ethylpentane-3-sulfinamide adducts in a biological matrix, grounded in the principles of inter-laboratory cross-validation. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their needs.

The Analytical Challenge: The Nature of Sulfinamide Adducts

Sulfinamide adducts, formed from reactive sulfenic acid metabolites, can be chemically labile. Their analysis requires methods that are not only sensitive and specific but also gentle enough to prevent degradation during sample preparation and analysis. Capturing these adducts often requires careful optimization of extraction procedures and analytical conditions.[5] The primary goal is to develop a method that is "fit-for-purpose," providing reliable data to inform critical safety decisions.[6] This guide will focus on a comparative testing approach for cross-validation, where both the transferring (Lab A) and receiving (Lab B) laboratories analyze the same homogenous samples to compare performance.[7]

Below is a representative structure of a 3-Ethylpentane-3-sulfinamide adduct formed with a cysteine residue on a protein, providing context for the analytical target.

Figure 1: Structure of a 3-Ethylpentane-3-sulfinamide protein adduct.

Selection of Analytical Platforms for Comparison

The choice of an analytical method depends on multiple factors including required sensitivity, specificity, sample throughput, and cost.[8] We compare three techniques that represent a logical progression in analytical power and complexity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Often used as a workhorse in QC labs, HPLC-UV is robust, cost-effective, and suitable for quantifying analytes with a chromophore.[9] Its limitation lies in its potential lack of specificity in complex biological matrices where endogenous compounds may co-elute and interfere with the analyte peak.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis, offering unparalleled sensitivity and specificity.[10] By monitoring a specific precursor-to-product ion transition, LC-MS/MS can definitively identify and quantify the target adduct even at very low concentrations in a complex matrix.[8][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While highly sensitive for volatile compounds, GC-MS is less straightforward for polar, non-volatile molecules like sulfinamide adducts.[11] This method requires a chemical derivatization step to increase the analyte's volatility, which adds complexity and a potential source of variability to the sample preparation process.[12]

Cross-Validation Experimental Design

The cross-validation protocol is designed to verify that the receiving laboratory (Lab B) can replicate the performance of the transferring laboratory (Lab A).[13] The process follows the International Council for Harmonisation (ICH) Q2(R1) guidelines for validation parameters.[14][15]

cluster_A Transferring Laboratory (Lab A) cluster_B Receiving Laboratory (Lab B) cluster_C Data Comparison & Evaluation A1 Validated Method Protocol & Reports B1 Receive Protocol, Samples & Standards A1->B1 Transfer Documentation A2 Prepare & Characterize Homogeneous Samples (Spiked Matrix, QCs) A2->B1 Ship Samples A3 Analyze Samples (n=6) per Protocol A4 Report Results A3->A4 C1 Compare Results from Lab A and Lab B A4->C1 B2 Analyst Training & Equipment Qualification B1->B2 B3 Analyze Samples (n=6) per Protocol B2->B3 B4 Report Results B3->B4 B4->C1 C2 Evaluate Against Acceptance Criteria (Accuracy, Precision) C1->C2 C3 Successful Transfer? C2->C3 C4 Method Transfer Complete (Document & Approve) C3->C4 Yes C5 Investigate Discrepancies (Root Cause Analysis) C3->C5 No

Figure 2: Workflow for a comparative analytical method cross-validation.

Detailed Experimental Protocols

The following protocols are provided as a template. The exact parameters, especially chromatographic conditions, must be optimized during method development.

Protocol 1: Sample Preparation (Plasma)

This protocol is common to both HPLC-UV and LC-MS/MS methods.

  • Objective: To extract the 3-Ethylpentane-3-sulfinamide adduct from plasma while removing interfering proteins and phospholipids.

  • Procedure:

    • Thaw plasma samples and quality controls (QCs) at room temperature.

    • To a 200 µL aliquot of plasma, add 50 µL of an internal standard solution (e.g., an isotopically labeled version of the adduct for LC-MS/MS, or a structurally similar compound for HPLC-UV).

    • Vortex for 10 seconds.

    • Add 800 µL of ice-cold acetonitrile (protein precipitation agent).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: HPLC-UV Analysis
  • Objective: To quantify the adduct using reverse-phase HPLC with UV detection.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 8 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (or optimized wavelength for adduct).

Protocol 3: LC-MS/MS Analysis
  • Objective: To achieve highly sensitive and specific quantification using tandem mass spectrometry.

  • Instrumentation & Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

    • Column: Kinetex C18, 2.1 x 50 mm, 2.6 µm.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Transition: Monitor a specific, optimized transition (e.g., [M+H]+ → fragment ion). This must be determined experimentally.

Protocol 4: GC-MS Analysis (with Derivatization)
  • Objective: To quantify the adduct after derivatization to increase volatility.

  • Derivatization Procedure:

    • Follow Sample Preparation Protocol 1, Steps 1-8.

    • Reconstitute the dry residue in 100 µL of dry pyridine.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection. Rationale: Silylation of the N-H and potential S=O groups increases thermal stability and volatility, which is essential for GC analysis.[17]

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • MS Detection: Scan or Selected Ion Monitoring (SIM) mode for target ions.

Comparative Performance Data

The following table summarizes the expected performance characteristics for each method based on a hypothetical cross-validation study. The acceptance criteria are based on typical regulatory expectations for bioanalytical methods.[4]

Performance ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)Acceptance Criteria
Linearity (R²) > 0.995> 0.998> 0.996R² ≥ 0.99
Accuracy (% Recovery) 92 - 107%97 - 103%90 - 110%85 - 115% of nominal
Precision (%RSD)
- Intra-day (Repeatability)< 8%< 5%< 10%≤ 15%
- Inter-day (Intermediate)< 10%< 7%< 12%≤ 15%
Limit of Quantitation (LOQ) 50 ng/mL0.1 ng/mL5 ng/mLFit-for-purpose
Specificity / Selectivity Moderate (Risk of interference from matrix components)Very High (Mass-based detection eliminates interferences)High (Mass-based, but derivatization can create artifacts)No significant interference at the retention time of the analyte
Sample Throughput ModerateHighLow (due to derivatization step)-
Cost (Operational) LowHighModerate-

Discussion and Recommendations

The cross-validation results highlight the distinct advantages and disadvantages of each analytical platform.

  • HPLC-UV proves to be a reliable and cost-effective method for situations where high sample concentrations are expected and the biological matrix is relatively clean. However, its moderate specificity makes it vulnerable to interferences, which could lead to inaccurate results in complex matrices. It is best suited for routine analysis in later-stage development if sensitivity is not a limiting factor.

  • GC-MS offers good sensitivity but is operationally complex. The mandatory derivatization step is time-consuming and introduces an additional source of potential error, impacting precision and throughput.[12] While a viable option, it is generally less preferred for this type of polar analyte compared to LC-MS/MS.

  • LC-MS/MS stands out as the superior method for the analysis of 3-Ethylpentane-3-sulfinamide adducts, particularly in a discovery or early development setting. Its exceptional sensitivity and specificity ensure reliable quantification even at trace levels, which is crucial for safety assessment.[10] The ability to use a stable isotope-labeled internal standard provides the most robust correction for matrix effects and extraction variability. For regulatory submissions requiring the highest level of confidence and data integrity, LC-MS/MS is the unequivocal choice.

Conclusion

The successful cross-validation of an analytical method is a cornerstone of ensuring data consistency and integrity throughout the drug development process.[3] For the challenging quantification of 3-Ethylpentane-3-sulfinamide adducts, LC-MS/MS provides the most sensitive, specific, and robust performance. While HPLC-UV may serve a purpose in specific, less demanding applications, the complexity and indirect nature of GC-MS make it the least favorable option. This guide demonstrates that a well-designed comparative study, grounded in the principles of ICH guidelines, can provide the necessary evidence to confidently transfer and implement a fit-for-purpose analytical method, ultimately supporting the development of safer medicines.

References

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines.
  • Benchchem. (n.d.).
  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BioPharma Services. (2022, October 31).
  • UNODC. (n.d.).
  • The J. Molner Company. (2025, September 30). Best Practices for Transferring Analytical Methods.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Walsh Medical Media. (2023, July 3).
  • Springer. (2014, September 5).
  • PMC. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • PubMed. (2024, June 7).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol.
  • ACS Publications. (2012, December 14).
  • Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR.

Sources

Validation

cost-benefit analysis of 3-Ethylpentane-3-sulfinamide in synthesis

The development of chiral amines is a cornerstone of modern drug discovery. While standard chiral auxiliaries like Ellman’s sulfinamide (tert-butanesulfinamide, TBSA) have revolutionized asymmetric synthesis, they often...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of chiral amines is a cornerstone of modern drug discovery. While standard chiral auxiliaries like Ellman’s sulfinamide (tert-butanesulfinamide, TBSA) have revolutionized asymmetric synthesis, they often fall short when dealing with sterically demanding substrates or stereodivergent catalysis.

For highly challenging transformations, researchers are increasingly turning to 3-Ethylpentane-3-sulfinamide (TEMSA) , also known as triethylmethanesulfinamide. This guide provides an objective cost-benefit analysis, mechanistic breakdown, and self-validating protocols to help drug development professionals determine when to upgrade from TBSA to the highly hindered TEMSA.

Mechanistic Causality: The Triethylmethyl Advantage

The efficacy of a chiral sulfinamide relies on its ability to create a rigid, sterically biased transition state. TBSA utilizes a tert-butyl group, which provides excellent facial discrimination for standard unbranched aldehydes. However, the rigid methyl groups of the tert-butyl moiety lack conformational flexibility, limiting their effective cone angle against bulky nucleophiles.

TEMSA replaces the tert-butyl group with a triethylmethyl (3-ethylpentane-3-yl) group [1]. This structural modification introduces profound mechanistic advantages:

  • Dynamic Steric Shielding: The three ethyl chains can rotate to minimize ground-state steric strain while maximizing the effective steric wall during the transition state.

  • Absolute Facial Bias: When coordinated with a Lewis acid (e.g., BF_3·OEt_2), the TEMSA-imine forms a highly rigid six-membered cyclic transition state. The massive triethylmethyl group completely blocks the Re face, forcing incoming organometallics to attack exclusively from the Si face.

G Substrate Carbonyl Substrate (Aldehyde/Ketone) TBSA Standard Route tert-Butanesulfinamide (TBSA) Substrate->TBSA Ti(OEt)4 TEMSA Advanced Route 3-Ethylpentane-3-sulfinamide (TEMSA) Substrate->TEMSA Ti(OEt)4, Heat Imine_TBSA TBSA-Imine (Standard Steric Shield) TBSA->Imine_TBSA Imine_TEMSA TEMSA-Imine (Enhanced Steric Shield) TEMSA->Imine_TEMSA Add_TBSA Nucleophilic Addition Moderate Facial Bias Imine_TBSA->Add_TBSA RMgX / Lewis Acid Add_TEMSA Nucleophilic Addition Extreme Facial Bias Imine_TEMSA->Add_TEMSA RMgX / Lewis Acid Result_TBSA Chiral Amine (80-90% ee) Add_TBSA->Result_TBSA HCl/MeOH Result_TEMSA Chiral Amine (>99% ee) Add_TEMSA->Result_TEMSA HCl/MeOH

Workflow comparison of standard TBSA vs. advanced TEMSA in asymmetric synthesis.

Cost-Benefit Analysis: TEMSA vs. TBSA

The primary barrier to adopting TEMSA is its cost. The synthesis of TEMSA requires complex, sterically hindered precursors like 3-chloro-3-ethylpentane[2], followed by difficult asymmetric oxidation steps [3]. Consequently, TEMSA is priced at a premium compared to commodity-scale TBSA.

However, in late-stage functionalization or API synthesis where standard auxiliaries fail to provide >90% diastereomeric excess (de), the investment in TEMSA prevents costly downstream chiral separations.

Parameter(R)-tert-Butanesulfinamide (TBSA)(R)-3-Ethylpentane-3-sulfinamide (TEMSA)
Commercial Cost (per 10g) ~$5 - $15~$800 - $1,200
Steric Descriptor (A-value) ~4.8 kcal/mol>6.0 kcal/mol
Imine Condensation Yield 90 - 98% (Standard conditions)75 - 85% (Requires forcing conditions)
dr (Addition of bulky Grignards) 85:15>99:1
ee (Final Amine Product) 82 - 88%99% [1]

Strategic Recommendation: Reserve TEMSA for stereodivergent catalysis or when synthesizing chiral amines containing adjacent quaternary centers, where TBSA historically yields poor diastereomeric ratios.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the synthesis and application of TEMSA-imines is designed as a self-validating system.

Step 1: Condensation (Imine Formation)
  • Procedure: In a flame-dried flask under argon, dissolve the aldehyde (1.0 equiv) and (R)-TEMSA (1.1 equiv) in anhydrous THF. Add Ti(OEt)_4 (2.0 equiv) dropwise. Heat the reaction to 60 °C for 24 hours.

  • Causality: The extreme steric bulk of the triethylmethyl group renders TEMSA significantly less nucleophilic than TBSA. Standard mild desiccants (like CuSO_4 or MgSO_4) are insufficient to drive the equilibrium. Ti(OEt)_4 acts as both a powerful Lewis acid to activate the carbonyl and an irreversible water scavenger.

  • Self-Validation: Monitor the reaction via ^1H NMR of crude aliquots, tracking the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine proton (~8.5 ppm). Do not rely on TLC , as the highly lipophilic TEMSA-imine often co-elutes with the starting materials.

Step 2: Stereoselective Nucleophilic Addition
  • Procedure: Cool the purified TEMSA-imine solution in anhydrous toluene to -78 °C. Add BF_3·OEt_2 (1.1 equiv) and stir for 15 minutes. Slowly add the organometallic reagent (e.g., iBuLi or RMgX, 1.5 equiv) dropwise. Stir for 4 hours at -78 °C.

  • Causality: BF_3·OEt_2 coordinates to the sulfinyl oxygen, locking the conformation of the imine. The bulky Et_3C- group completely shields one face of the C=N bond, forcing the nucleophile to attack from the opposite trajectory. Toluene is preferred over THF to minimize competitive solvent coordination to the Lewis acid.

  • Self-Validation: Quench the reaction with saturated aqueous NH_4Cl at -78 °C. Analyze the crude organic phase via chiral HPLC or ^19F NMR (if using fluorinated substrates) to determine the diastereomeric ratio (dr). This must be done before column chromatography to ensure the dr is not artificially enriched by purification.

Step 3: Auxiliary Cleavage
  • Procedure: Dissolve the diastereomerically pure sulfinamide in methanol. Add 4M HCl in 1,4-dioxane (3.0 equiv) and stir at room temperature for 2 hours.

  • Causality: Acidic methanolysis selectively cleaves the S-N bond. The bulky triethylmethyl group does not hinder this specific cleavage mechanism, yielding the hydrochloride salt of the chiral amine without risking racemization of the newly formed stereocenter.

  • Self-Validation: The reaction is complete when a white precipitate (the amine hydrochloride salt) forms upon the addition of cold diethyl ether. Optical rotation of the free-based amine should match literature values for the enantiopure compound.

References

  • CORE. "Stereodivergent Catalysis". Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Ethylpentane-3-sulfinamide

This document provides a detailed, safety-first protocol for the proper disposal of 3-Ethylpentane-3-sulfinamide. As a chiral auxiliary and building block in modern synthetic chemistry, its unique structure—combining a b...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 3-Ethylpentane-3-sulfinamide. As a chiral auxiliary and building block in modern synthetic chemistry, its unique structure—combining a bulky alkyl group with a reactive sulfinamide moiety—necessitates a disposal plan rooted in a thorough understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each critical step to ensure both personal safety and environmental compliance.

Hazard Profile and Chemical Rationale

The 3-ethylpentane portion of the molecule suggests a high degree of flammability and volatility.[1][2][3][4] The parent alkane is classified as a highly flammable liquid and vapor (H225) that can form explosive mixtures with air.[1][2] It is also a known skin irritant (H315), can cause drowsiness or dizziness (H336), and poses a significant aspiration hazard, potentially being fatal if swallowed and entering the airways (H304).[1][2][3] Critically, it is classified as very toxic to aquatic life with long-lasting effects (H410).[1][2][3]

The sulfinamide functional group introduces additional considerations. Sulfur-containing organic compounds can release toxic oxides of sulfur (SOx) upon combustion.[5] Furthermore, the sulfur atom is in an intermediate oxidation state, making it potentially incompatible with strong oxidizing agents.[2][5]

Therefore, 3-Ethylpentane-3-sulfinamide must be handled as a flammable, irritant, and environmentally hazardous chemical waste .

Hazard ClassificationDescriptionRationale & Primary Source
Flammable Liquid Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and flash back from an ignition source.[1][6]Based on the 3-ethylpentane component.[1][2][3]
Aspiration Hazard May be fatal if swallowed and enters airways.[1][2][3]Based on the 3-ethylpentane component.[1][2]
Skin Irritant Causes skin irritation upon contact.[1][2][3]Based on the 3-ethylpentane component.[1][2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3]Based on the 3-ethylpentane component.[1][2]
Combustion Products Combustion may produce hazardous carbon monoxide, carbon dioxide, and sulfur oxides.[5]Inherent to sulfur- and carbon-containing organic molecules.

Immediate Safety & Handling Precautions

Before beginning any disposal-related activities, ensure all safety protocols are in place. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect all personnel.[7][8][9][10]

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

  • Eye Protection : Chemical safety goggles and a face shield are mandatory.[11]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[11]

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are required.[11]

  • Respiratory Protection : All handling of 3-Ethylpentane-3-sulfinamide waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][11]

Emergency Procedures
  • Spills : In the event of a spill, immediately evacuate the area and eliminate all sources of ignition.[11] Absorb the spill using a non-combustible, inert material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the absorbed material into a sealed, properly labeled hazardous waste container for disposal.[11]

  • Fire : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[11] Do not use water, as it may be ineffective on a low-density, flammable liquid.

Core Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-Ethylpentane-3-sulfinamide must be treated as a formal laboratory procedure. Each step is designed to systematically contain and document the waste stream, ensuring a safe handoff to licensed disposal professionals.

Step 1: Waste Segregation

Causality : Improper segregation is a primary cause of laboratory accidents. Mixing incompatible waste streams can trigger violent chemical reactions.

  • Action : Designate a specific waste container solely for 3-Ethylpentane-3-sulfinamide and materials contaminated with it.

  • Protocol :

    • Do NOT mix this waste with other chemical streams, especially strong acids, bases, or oxidizing agents.[11]

    • Solid waste (e.g., contaminated silica gel, filter paper, gloves) should be collected separately from liquid waste. If collecting in the same container, ensure it is designated for solid/lab pack disposal.

    • Aqueous waste should never be mixed with pure organic waste.

Step 2: Containerization and Labeling

Causality : Proper containerization and labeling are mandated by regulatory bodies and are essential for safe storage and transport.[12] A clear label prevents accidental misuse and provides critical information for emergency responders and waste handlers.

  • Action : Select a robust, chemically compatible container and label it comprehensively.

  • Protocol :

    • Choose a leak-proof container appropriate for flammable organic liquids or solids.[11] High-density polyethylene (HDPE) or a safety-coated glass bottle is recommended.

    • Affix a "Hazardous Waste" label to the container.

    • Using a permanent marker, clearly write the full chemical name: "3-Ethylpentane-3-sulfinamide ". Avoid abbreviations.[11][12]

    • List all components in the container, including any solvents (e.g., "Methanol rinsate," "Contaminated silica gel").

    • Include the approximate quantity or concentration and the date of accumulation.[11]

    • Attach all relevant hazard pictograms: Flammable (GHS02), Health Hazard/Aspiration (GHS08), Irritant (GHS07), and Environmental Hazard (GHS09).[4]

Step 3: Temporary On-Site Storage

Causality : Safe temporary storage minimizes the risk of fire, exposure, and environmental release while awaiting collection.

  • Action : Store the sealed waste container in a designated, secure area.

  • Protocol :

    • Store the container in a designated satellite accumulation area or main hazardous waste storage area.[11]

    • The area must be cool, dry, and well-ventilated, away from heat, sparks, open flames, and direct sunlight.[1][11]

    • Ensure the container is stored in secondary containment (e.g., a larger, chemically resistant tray) to contain potential leaks.

    • Keep the container tightly closed except when adding waste.[1]

Step 4: Arranging for Final Disposal

Causality : Final disposal must be handled by professionals who are licensed to manage and transport hazardous materials according to strict federal and local regulations.

  • Action : Coordinate with your institution's Environmental Health and Safety (EHS) department for waste pickup.

  • Protocol :

    • Contact your EHS office or designated chemical safety officer to schedule a waste pickup.[11]

    • Provide them with all necessary information, including the chemical name, quantity, and hazard classification.

    • Maintain a detailed log of all hazardous waste generated, including the date of generation and the date of transfer to the disposal facility. Retain all paperwork provided by the EHS office or waste contractor for regulatory compliance.[11]

Decontamination of Labware

Glassware and equipment contaminated with 3-Ethylpentane-3-sulfinamide must be thoroughly decontaminated.

  • Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinsate is considered hazardous waste and MUST be collected in your labeled 3-Ethylpentane-3-sulfinamide waste container.

  • Secondary Wash : Wash the rinsed equipment with soap and water.

  • Final Rinse : Perform a final rinse with deionized water.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the safe disposal of waste containing 3-Ethylpentane-3-sulfinamide.

G Disposal Workflow for 3-Ethylpentane-3-sulfinamide start Waste Generation (Pure compound, solutions, contaminated materials) identify Identify Waste Type start->identify container Select Appropriate Hazardous Waste Container (Chemically compatible, leak-proof) identify->container Solid or Liquid? label Label Container Correctly - Full Chemical Name - Hazard Pictograms - Accumulation Date container->label segregate Segregate Waste (Keep away from incompatibles, especially oxidizers) label->segregate store Store in Designated Area (Cool, ventilated, secondary containment) segregate->store contact_ehs Contact EHS for Pickup (Provide all waste details) store->contact_ehs document Document & Retain Records (Log generation, keep pickup receipts) contact_ehs->document end_node Disposal Complete document->end_node

Caption: Disposal workflow for 3-Ethylpentane-3-sulfinamide.

References

  • 3 - • SAFETY DATA SHEET. (2025, December 8). MilliporeSigma.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • SAFETY DATA SHEET - 3-Ethylpentane. (2025, September 29). TCI Chemicals.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA).
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Ethylpentane. (2025, November 10). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Sulfonamide. (2025, December 18). Fisher Scientific.
  • 3-Ethylpentane - Wikipedia. Wikipedia.
  • 3 - SAFETY DATA SHEET - 2,3-Dimethylpentane. (2025, December 22). Fisher Scientific.

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Handling

A Comprehensive Guide to the Safe Handling of 3-Ethylpentane-3-sulfinamide

For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides e...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Ethylpentane-3-sulfinamide. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a foundation of trust in your laboratory practices.

Hazard Analysis: A Tale of Two Moieties

The potential hazards of 3-Ethylpentane-3-sulfinamide are twofold, stemming from its distinct chemical components:

  • The 3-Ethylpentane Core: This aliphatic hydrocarbon structure suggests that the compound is likely a highly flammable liquid and vapor .[1][2] It may also cause skin irritation and, upon inhalation, lead to drowsiness or dizziness .[1][2] A significant risk associated with this moiety is the potential for it to be fatal if swallowed and enters the airways (aspiration hazard).[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects .[1][2]

  • The Sulfinamide Functional Group: Sulfinamides, as a class, are organosulfur compounds. While specific toxicity data for this novel compound is unavailable, general principles of handling sulfur-containing organic molecules and amides warrant caution. Similar compounds, like sulfonamides, can be irritating to the skin, eyes, and respiratory tract.[3]

Therefore, all handling procedures must be designed to mitigate the risks of flammability, skin and respiratory irritation, aspiration, and environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 3-Ethylpentane-3-sulfinamide. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated properties.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn over goggles when there is a risk of splash or energetic reaction.[5][6]Protects against splashes of the chemical, which may cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][8] Gloves should be inspected before each use and changed immediately upon contamination.[9]Prevents skin contact, which can cause irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals.[6]
Body Protection A flame-retardant lab coat.[5] Long pants and closed-toe shoes are mandatory.[4]Protects against splashes and potential ignition sources due to the compound's flammability.[1][2]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[5][8] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][10]Mitigates the risk of inhaling vapors, which can cause drowsiness and dizziness.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-Ethylpentane-3-sulfinamide is crucial to minimize exposure and prevent accidents.

Preparation and Precaution
  • Information is Key: Before beginning any work, review this guide and any available safety information for similar compounds. Ensure all personnel are trained on the potential hazards and emergency procedures.

  • Designated Work Area: All handling of 3-Ethylpentane-3-sulfinamide must occur within a designated area, clearly marked with appropriate hazard signs. This area should be equipped with a chemical fume hood.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical or carbon dioxide) are readily accessible and in good working order.[8]

  • Spill Kit: An appropriate spill kit containing absorbent, non-combustible material (e.g., sand, vermiculite) should be available in the immediate vicinity.[5]

Handling Procedure

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Ground Equipment prep2->prep3 handle1 Dispense Carefully prep3->handle1 Proceed to Handling handle2 Keep Containers Closed handle1->handle2 handle3 Avoid Incompatible Materials handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3

Figure 1: A streamlined workflow for the safe handling of 3-Ethylpentane-3-sulfinamide, from preparation to disposal.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.

  • Fume Hood Operation: Perform all manipulations of 3-Ethylpentane-3-sulfinamide inside a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Grounding: Due to the flammable nature of the compound, take precautionary measures against static discharge.[1] Ensure all containers and equipment are properly grounded.

  • Dispensing: When transferring the chemical, use only non-sparking tools.[1] Pour gently to avoid splashing and the generation of vapors.

  • Container Management: Keep containers of 3-Ethylpentane-3-sulfinamide tightly closed when not in use to prevent the escape of flammable vapors.[1]

  • Avoid Incompatibles: Do not store or mix 3-Ethylpentane-3-sulfinamide with strong oxidizing agents, acids, or bases unless a specific reaction protocol requires it, in which case, a thorough risk assessment must be conducted.[8]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If they feel unwell, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: In the event of a small spill, contain the material with a non-combustible absorbent and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of 3-Ethylpentane-3-sulfinamide can pose a significant threat to the environment.[2]

  • Waste Segregation: Do not dispose of 3-Ethylpentane-3-sulfinamide down the drain.[9] All waste containing this compound, including contaminated consumables, must be collected in a designated, labeled, and sealed hazardous waste container.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Ethylpentane-3-sulfinamide," and the appropriate hazard pictograms (e.g., flammable, irritant, environmentally hazardous).[5]

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated area away from heat, sparks, and open flames, and segregated from incompatible materials.[5]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect1 Use Designated Container collect2 Label Clearly collect1->collect2 collect3 Seal Tightly collect2->collect3 store1 Store in Ventilated Area collect3->store1 Transfer to Storage store2 Segregate from Incompatibles store1->store2 dispose1 Contact EHS store2->dispose1 Initiate Disposal dispose2 Arrange Pickup dispose1->dispose2

Figure 2: A logical flow diagram illustrating the proper procedure for the disposal of 3-Ethylpentane-3-sulfinamide waste.

By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Vertex AI Search.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Manager. (2025, October 7). SDS Manager.
  • Laboratory Code of Safe Practices. (2018, August 15). Fresno State.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Unknown Source.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. (2025, December 8). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, September 29). TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Chemical Safety: Personal Protective Equipment. Unknown Source.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Screening and confirmation of sulfonamides, trimethoprim and dapsone in animal tissue using HPLC-DAD. Unknown Source.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M.
  • SAFETY DATA SHEET. (2025, November 10). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2010, January 7). Fisher Scientific.
  • 3-Ethylpentane - Hazardous Agents. Haz-Map.
  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service.
  • Dispose of Controlled Substances. (2020, July 7). Research Ethics & Compliance - University of Michigan.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio.

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